4-aminoadamantan-1-ol Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminoadamantan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPNQFVPHYHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62075-23-4, 20098-19-5 | |
| Record name | trans-4-Amino-1-adamantanol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-aminoadamantan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Aminoadamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane derivatives are of significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. 4-Aminoadamantan-1-ol hydrochloride, a key building block, possesses a disubstituted adamantane core with both hydroxyl and amino functionalities. This guide provides a comprehensive overview of the primary synthetic routes to trans-4-aminoadamantan-1-ol hydrochloride, with a focus on the underlying chemical principles, mechanistic insights, and detailed experimental protocols. The discussion is tailored for researchers and professionals in drug development, offering a blend of theoretical grounding and practical application.
Introduction: The Significance of the Adamantane Scaffold
First isolated from petroleum in 1933, adamantane's diamondoid structure was a subject of fascination for chemists.[1] However, it was the development of an efficient synthesis by Schleyer in 1957 that made adamantane and its derivatives readily accessible for broader research.[1] This paved the way for the discovery of the antiviral properties of amantadine (1-aminoadamantane hydrochloride), the first adamantane-based drug, in 1963.[1] Since then, the adamantane moiety has been incorporated into a variety of therapeutic agents, leveraging its rigid structure to modulate biological activity and improve drug-like properties.[2][3] 4-Aminoadamantan-1-ol, with its specific stereochemistry and functional group placement, serves as a crucial intermediate in the synthesis of more complex molecules, including potential antiviral and anti-Parkinsonian agents.[4]
Synthetic Strategies: From Ketone to Amino Alcohol
The most prevalent and industrially viable syntheses of this compound commence with 5-hydroxy-2-adamantanone. This starting material offers a strategic advantage as the ketone functionality at the 2-position provides a reactive handle for the introduction of the amino group, while the hydroxyl group at the 1-position remains intact. Two principal pathways emerge from this common precursor: reductive amination via an oxime intermediate and direct reductive amination via an imine intermediate.
Strategy A: Reductive Amination via an Oxime Intermediate
This two-step approach involves the initial conversion of the ketone to an oxime, followed by the reduction of the oxime to the desired primary amine. This method offers high yields and excellent stereocontrol, favoring the formation of the thermodynamically more stable trans isomer.
The reaction of 5-hydroxy-2-adamantanone with hydroxylamine hydrochloride in the presence of a base yields 5-hydroxy-2-adamantanone oxime.
-
Mechanism and Rationale: The oximation reaction is a classic condensation reaction between a carbonyl compound and hydroxylamine. The reaction is typically carried out under mildly acidic or basic conditions to facilitate the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. The subsequent dehydration of the resulting carbinolamine intermediate affords the oxime. The use of a base, such as sodium hydroxide, deprotonates the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.[1]
The reduction of the 5-hydroxy-2-adamantanone oxime to 4-aminoadamantan-1-ol is a critical step that determines the stereochemical outcome. Catalytic hydrogenation using Raney Nickel is a commonly employed and effective method.[1]
-
Mechanism and Rationale: The catalytic hydrogenation of oximes to primary amines over Raney Nickel is a well-established transformation.[5] The reaction proceeds through the adsorption of the oxime onto the catalyst surface, followed by the hydrogenolysis of the N-O bond and subsequent hydrogenation of the resulting imine intermediate.[6][7] The stereoselectivity of the reduction of substituted adamantane ketones is influenced by steric factors, with the hydride typically attacking from the less hindered face to yield the thermodynamically more stable equatorial alcohol.[8] In the case of the adamantane system, this translates to the preferential formation of the trans isomer where the amino group is in an equatorial-like position relative to the hydroxyl group. Raney Nickel is a particularly effective catalyst for this transformation due to its high activity and relative cost-effectiveness.[1][9]
Synthetic Workflow: Reductive Amination via Oxime
Caption: Reductive amination of 5-hydroxy-2-adamantanone via an oxime intermediate.
Strategy B: Direct Reductive Amination via an Imine Intermediate
This one-pot approach combines the formation of an imine from the ketone and ammonia with its simultaneous reduction to the amine. This method is often favored for its operational simplicity and atom economy.
5-Hydroxy-2-adamantanone is reacted with ammonia in a suitable solvent, and the resulting imine is reduced in situ via catalytic hydrogenation, typically with palladium on carbon (Pd/C) as the catalyst.[10]
-
Mechanism and Rationale: Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds.[3][11][12][13] The reaction begins with the formation of a hemiaminal intermediate from the nucleophilic attack of ammonia on the carbonyl carbon. This is followed by the acid-catalyzed dehydration to form an imine.[4][14] The imine is then reduced to the amine. For a one-pot process, a reducing agent that is selective for the imine over the ketone is often desirable. However, in the case of catalytic hydrogenation, the equilibrium between the ketone/ammonia and the imine/water allows for the gradual formation and immediate reduction of the imine, driving the reaction to completion.[4] Palladium on carbon is a highly effective catalyst for the hydrogenation of imines under relatively mild conditions.[10] The stereochemical outcome, as in the oxime reduction, is governed by the preferential delivery of hydrogen to the less sterically hindered face of the imine, leading to the formation of the trans product.[10]
Synthetic Workflow: Direct Reductive Amination via Imine
Caption: Direct reductive amination of 5-hydroxy-2-adamantanone via an in situ imine.
Experimental Protocols
The following protocols are based on procedures described in the patent literature and have been annotated with insights from the preceding mechanistic discussions.
Protocol for Strategy A: Reductive Amination via Oxime Intermediate
Step 1: Synthesis of 5-Hydroxy-2-adamantanone Oxime [1]
-
To a solution of 5-hydroxy-2-adamantanone (15 g, 90.2 mmol) in 100 mL of ethanol, add hydroxylamine hydrochloride (10 g, 143.9 mmol) and a solution of sodium hydroxide in water.
-
Heat the mixture to 100°C and maintain for 2 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain 5-hydroxy-2-adamantanone oxime.
Step 2: Synthesis of 4-Aminoadamantan-1-ol [1]
-
Suspend the 5-hydroxy-2-adamantanone oxime from the previous step in ethanol.
-
Add Raney Nickel as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 4-aminoadamantan-1-ol.
Step 3: Formation of trans-4-Aminoadamantan-1-ol Hydrochloride [1]
-
Dissolve the crude 4-aminoadamantan-1-ol (7.57 g, 45.29 mmol) in 60 mL of methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylchlorosilane (6.08 mL, 47.55 mmol) while maintaining the temperature below 7°C. Note: Trimethylchlorosilane reacts with methanol to generate HCl in situ.
-
Stir the reaction mixture for 1 hour in the ice bath, then heat to reflux for 6 hours.
-
Cool the mixture to room temperature and stir for an additional 13 hours.
-
Collect the precipitated solid by filtration and dry under vacuum at 60°C to yield white, solid trans-4-aminoadamantan-1-ol hydrochloride.
Protocol for Strategy B: Direct Reductive Amination via Imine Intermediate
Step 1: Formation of 5-Hydroxy-2-adamantanone Imine (in situ) [10]
-
In a hydrogenation vessel, combine 5-hydroxy-2-adamantanone (20.0 g, 120 mmol) and 150 mL of aqueous ammonia.
-
Seal the vessel and stir the mixture at room temperature for 16 hours to facilitate the formation of 5-hydroxy-2-adamantanone imine.
Step 2: Catalytic Hydrogenation to 4-Aminoadamantan-1-ol [10]
-
To the reaction mixture from the previous step, add palladium on carbon (5-15% by weight of the starting ketone).
-
Pressurize the vessel with hydrogen gas (1-5 atm) and stir at a temperature between 20-60°C until the reaction is complete.
-
Vent the vessel and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-aminoadamantan-1-ol.
Step 3: Formation of trans-4-Aminoadamantan-1-ol Hydrochloride [10]
-
Dissolve the crude 4-aminoadamantan-1-ol in a suitable solvent such as methanol or ethanol (2-10 times the weight of the crude product).
-
Cool the solution to 0-10°C.
-
Add an acidifying agent, such as a solution of hydrogen chloride in methanol or trimethylchlorosilane (1.05-1.50 times the moles of the crude amine), dropwise.
-
After the addition is complete, stir the mixture, heat to reflux, and then cool to induce crystallization.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain trans-4-aminoadamantan-1-ol hydrochloride.
Data Summary
| Parameter | Strategy A (Oxime)[1] | Strategy B (Imine)[10] |
| Starting Material | 5-Hydroxy-2-adamantanone | 5-Hydroxy-2-adamantanone |
| Key Reagents | Hydroxylamine HCl, Raney Ni | Aqueous Ammonia, Pd/C |
| Overall Yield | ~45% | ~65-70% |
| Purity (GC) | >99% | >99% |
| Stereoselectivity | High for trans isomer | High for trans isomer (>99%) |
Conclusion
The synthesis of trans-4-aminoadamantan-1-ol hydrochloride is efficiently achieved from 5-hydroxy-2-adamantanone through two primary, reliable, and scalable routes. Both the oximation-reduction and the direct reductive amination pathways offer high yields and excellent stereocontrol, favoring the desired trans isomer. The choice between the two methods may depend on factors such as the availability and cost of reagents and catalysts, as well as operational considerations. The direct reductive amination via an imine intermediate presents a more streamlined, one-pot process with a slightly higher reported yield, making it an attractive option for industrial-scale production. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable building block for the advancement of medicinal chemistry and drug discovery.
References
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Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Various synthetic methods for the preparation of functionalized adamantane compounds. - ResearchGate. Available at: [Link]
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Reductive Amination - Chemistry Steps. Available at: [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]
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mechanism of amide hydrolysis - YouTube. Available at: [Link]
- CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents.
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Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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Ch20 : Amide hydrolysis - University of Calgary. Available at: [Link]
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Aldehydes and Ketones to Amines - Chemistry Steps. Available at: [Link]
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]
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Reductive amination - Wikipedia. Available at: [Link]
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Reductive Amination - Organic Chemistry Tutor. Available at: [Link]
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Catalytic hydrogenation of imines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents.
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Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor - UTC Scholar. Available at: [Link]
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Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. - SciSpace. Available at: [Link]
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Enantioselective Hydrogenation of Carbonyls and Imines - YouTube. Available at: [Link]
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Strongly enhanced stereoselectivity in the reduction of 5-substituted adamantanones by substitution of C5 by positive nitrogen | Journal of the American Chemical Society. Available at: [Link]
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Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - MDPI. Available at: [Link]
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Raney Nickel Reduction Mechanism - YouTube. Available at: [Link]
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"Reduction of ketoximes to amines by catalytic transfer hydrogenation u" by Katherynne E. Taylor - UTC Scholar. Available at: [Link]
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trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem. Available at: [Link]
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RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. Available at: [Link]
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Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]
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Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). - ResearchGate. Available at: [Link]
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4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem. Available at: [Link]
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Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC - NIH. Available at: [Link]
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The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - Organic Chemistry Portal. Available at: [Link]
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(PDF) Four-Directional Synthesis of Adamantane Derivatives - ResearchGate. Available at: [Link]
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3-Amino-1-Adamantanol. Available at: [Link]
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Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed. Available at: [Link]
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Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
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Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed. Available at: [Link]
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(PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - ResearchGate. Available at: [Link]
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Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) - ResearchGate. Available at: [Link]
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Probing the Enigmatic Core: A Technical Guide to the Mechanism of Action of 4-Aminoadamantan-1-ol Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
4-Aminoadamantan-1-ol hydrochloride emerges from the storied lineage of adamantane derivatives, a class of compounds that has yielded significant therapeutic agents. Its caged hydrocarbon structure presents a unique scaffold for drug design, suggesting a potential for nuanced interactions with biological targets. While direct, comprehensive studies on its mechanism of action remain to be fully elucidated, its structural similarities to established drugs such as the antiviral amantadine and the Alzheimer's disease therapeutic memantine provide a fertile ground for hypothesis-driven investigation. This technical guide synthesizes the current understanding of related adamantane compounds to propose and explore the probable molecular mechanisms of this compound. We delve into its potential as an ion channel modulator, with a particular focus on the influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor, and consider other plausible biological activities. This document is intended to serve as a foundational resource, providing not only a theoretical framework but also actionable experimental protocols to rigorously dissect the pharmacological identity of this promising molecule.
Introduction: The Adamantane Scaffold in Pharmacology
The adamantane moiety, a rigid, lipophilic, diamondoid cage, has proven to be a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. The first therapeutically successful adamantane derivative, amantadine, was approved for the prophylaxis and treatment of influenza A, later finding an unexpected application in managing Parkinson's disease. This dual-purpose activity underscored the potential for adamantane-based drugs to interact with diverse physiological systems.
The subsequent development of memantine, an aminoadamantane derivative, as a treatment for moderate-to-severe Alzheimer's disease further solidified the therapeutic importance of this chemical class. Memantine's action as an N-methyl-D-aspartate (NMDA) receptor antagonist highlighted the potential for adamantanes to modulate ion channel function in the central nervous system.[1]
This compound, possessing both an amino and a hydroxyl functional group on its adamantane core, represents a compelling evolution of this scaffold. These polar groups are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel mechanisms of action or improved therapeutic profiles over its predecessors. This guide will explore the most probable molecular targets and outline the experimental strategies required to elucidate its precise mechanism of action.
Postulated Mechanism of Action: A Dichotomy of Targets
Based on its structural features—specifically the presence of an amino group and a hydroxyl group attached to the adamantane cage—this compound is hypothesized to act primarily as an ion channel modulator. The two most likely targets are the influenza A M2 proton channel and the NMDA receptor.
The M2 Proton Channel of Influenza A: A Potential Antiviral Target
The antiviral activity of amantadine and its derivative rimantadine is attributed to their ability to block the M2 proton channel of the influenza A virus.[2] This channel is a homotetrameric integral membrane protein that, when activated by the low pH of the endosome, allows protons to flow into the viral interior. This acidification is a crucial step for the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) complex, a process essential for viral uncoating and replication.[2]
Amantadine and rimantadine are thought to bind within the pore of the M2 channel, stabilizing its closed conformation and thereby preventing proton translocation.[2][3] The amino group of these drugs is critical for this interaction.
Interestingly, computational studies have suggested that adamantane-based inhibitors with two pharmacophore groups, such as an amino and a hydroxyl group, could act as a "barrel hoop," binding to two adjacent helices of the M2 tetramer and effectively locking the channel in a closed state.[4][5] This dual-binding site model presents a compelling hypothesis for the mechanism of this compound, suggesting it may exhibit enhanced affinity and a different resistance profile compared to first-generation M2 inhibitors.
The NMDA Receptor: A Potential Neuromodulatory Target
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative disorders like Alzheimer's disease.[6]
Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the NMDA receptor. It preferentially blocks the channel when it is open, a state induced by the binding of glutamate and glycine.[6] This voltage-dependent and use-dependent mechanism of action allows memantine to curb excessive, pathological NMDA receptor activity while preserving its normal physiological function.
Given the structural similarity of this compound to memantine, it is highly probable that it also acts as an NMDA receptor antagonist. The presence of the hydroxyl group could influence its binding affinity, kinetics, and subtype selectivity.
Experimental Protocols for Mechanistic Elucidation
To rigorously test these hypotheses and fully characterize the mechanism of action of this compound, a multi-faceted experimental approach is required.
In Vitro Virological Assays
This assay provides a quantitative measure of a compound's ability to inhibit viral replication.
Protocol:
-
Culture Madin-Darby canine kidney (MDCK) cells to confluence in 6-well plates.
-
Infect the cell monolayers with a known titer of influenza A virus (e.g., H1N1 or H3N2 strains) for 1 hour at 37°C.
-
Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing varying concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration.
Electrophysiological Studies
This technique allows for the direct measurement of proton currents through the M2 channel expressed in Xenopus oocytes.
Protocol:
-
Inject cRNA encoding the influenza A M2 protein into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-4 days to allow for protein expression.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with a low pH solution (e.g., pH 5.5) to activate the M2 proton channels and record the resulting inward current.
-
Apply varying concentrations of this compound to the perfusion solution and measure the inhibition of the proton current.
-
Determine the IC50 for channel blockade.
This technique allows for the study of the effects of this compound on NMDA receptor-mediated currents in individual neurons.
Protocol:
-
Prepare primary neuronal cultures (e.g., from rat hippocampus) or use a cell line stably expressing specific NMDA receptor subtypes.
-
Using a glass micropipette, form a high-resistance seal with the cell membrane (gigaseal) and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a negative holding potential (e.g., -70 mV).
-
Apply glutamate and glycine to the cell to activate NMDA receptors and record the resulting inward current.
-
Co-apply varying concentrations of this compound with the agonists and measure the reduction in the NMDA receptor-mediated current.
-
Investigate the voltage-dependency of the block by recording currents at different holding potentials.
-
Determine the IC50 and the nature of the antagonism (competitive, non-competitive, or uncompetitive).
Radioligand Binding Assays
These assays can determine the binding affinity of this compound to the NMDA receptor.
Protocol:
-
Prepare membrane fractions from rat brain tissue or from cells expressing NMDA receptors.
-
Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) of this compound from the IC50 value determined from the competition binding curve.[6]
Quantitative Data Summary
As of the writing of this guide, there is no publicly available quantitative data on the binding affinity or inhibitory potency of this compound against its putative targets. The following table provides a template for the expected data that would be generated from the aforementioned experimental protocols.
| Target | Assay | Parameter | Expected Value |
| Influenza A M2 Proton Channel | Plaque Reduction Assay | IC50 | µM range |
| Influenza A M2 Proton Channel | Two-Electrode Voltage Clamp | IC50 | µM range |
| NMDA Receptor | Patch-Clamp Electrophysiology | IC50 | µM range |
| NMDA Receptor | Radioligand Binding Assay | Ki | µM range |
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the crossroads of antiviral and neuropharmacology. Its structural heritage strongly suggests a mechanism of action centered on ion channel modulation, with the influenza A M2 proton channel and the NMDA receptor as prime candidates. The proposed dual-target hypothesis is not mutually exclusive, and it is conceivable that the compound exhibits activity at both sites, a characteristic that could be exploited for synergistic therapeutic strategies.
The experimental roadmap laid out in this guide provides a clear and rigorous path to dissecting the molecular pharmacology of this compound. Elucidating its precise mechanism of action, binding kinetics, and target selectivity will be paramount in defining its therapeutic potential and guiding its future development. Further investigations into its effects on other ion channels, as well as its broader pharmacological and toxicological profiles, will also be essential to fully understand the place of this intriguing adamantane derivative in the modern pharmacopeia.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Galbraith, A. W., Oxford, J. S., Schild, G. C., & Watson, G. I. (1970). Study of 1-adamantanamine hydrochloride used prophylactically during the Hong Kong influenza epidemic in the family environment.
- Jing, X., Ma, C., Ohigashi, Y., Oliveira, F. A., Jardetzky, T. S., Pinto, L. H., & Lamb, R. A. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.
- Komatović, K., Matošević, A., Terzić-Jovanović, N., Žunec, S., Šegan, S., Zlatović, M., Maraković, N., Bosak, A., & Opsenica, D. M. (2022). 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. Pharmaceutics, 14(6), 1305.
- Piel, M., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel.
- Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.
- Tajiri, K., Lipton, S. A., & Nakanishi, N. (2015). Mechanism of NMDA receptor channel block by MK-801 and memantine. eLife, 4, e08359.
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- Du, Q. S., Huang, R. B., Wang, S. Q., & Chou, K. C. (2010). Designing inhibitors of M2 proton channel against H1N1 swine influenza virus. PloS one, 5(2), e9388.
- Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.
- Stouffer, A. L., Acharya, R., Salom, D., Levine, A. S., Di Costanzo, L., Soto, C. S., Tereshko, V., Nanda, V., Stayrook, S., & DeGrado, W. F. (2008). Structural basis for the function and inhibition of an influenza virus proton channel.
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Introduction: The Significance of the Adamantane Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of trans-4-aminoadamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral cage-like hydrocarbon, has captivated chemists since its discovery. Its unique three-dimensional structure imparts favorable pharmacokinetic properties—such as metabolic stability and enhanced bioavailability—to parent drug molecules. This has led to the successful development of several adamantane-containing drugs, including antivirals like Amantadine and Memantine for Alzheimer's disease.[1] trans-4-aminoadamantan-1-ol hydrochloride is a crucial bifunctionalized adamantane derivative, serving as a valuable building block in the synthesis of more complex pharmaceutical agents.[2] The precise stereochemical arrangement of its amino and hydroxyl groups is paramount for its utility, making stereoselective synthesis a topic of significant interest.
This guide provides a deep dive into the prevalent synthetic technologies for producing trans-4-aminoadamantan-1-ol hydrochloride, focusing on the chemical rationale, procedural details, and critical process parameters that ensure high yield and stereochemical purity.
Synthetic Strategy I: Reductive Amination of 5-Hydroxy-2-Adamantanone
This is arguably the most common and industrially scalable approach. The strategy leverages the readily available starting material, 5-hydroxy-2-adamantanone, and proceeds through a two-step sequence: formation of an intermediate (an oxime or an imine) followed by stereoselective reduction.
Causality Behind the Experimental Design
The core of this strategy lies in the reduction of a C=N double bond. The stereochemical outcome—the preferential formation of the trans isomer over the cis—is governed by the steric hindrance of the adamantane cage. The reducing agent (e.g., hydrogen with a catalyst) preferentially attacks from the less sterically hindered face, leading to the desired trans configuration. The final recrystallization step is not merely a purification method but a critical resolution step, leveraging the differential solubility between the cis and trans diastereomers to isolate the product with high isomeric purity.[3]
Workflow Overview: Reductive Amination Pathway
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4-aminoadamantan-1-ol hydrochloride CAS number
An In-Depth Technical Guide to 4-Aminoadamantan-1-ol Hydrochloride for Advanced Research
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, characterization, and application, ensuring a foundation of expertise and trustworthiness in your work.
This compound is a salt of a disubstituted adamantane derivative. The adamantane core is a rigid, highly symmetrical, and lipophilic tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane) that has become a privileged scaffold in drug design.[1] Its unique structure can enhance the pharmacokinetic properties of a parent drug, improving stability, bioavailability, and tissue distribution.[2]
A critical feature of this molecule is the existence of stereoisomers based on the relative positions of the amino and hydroxyl groups on the adamantane cage. The cis and trans diastereomers exhibit different spatial arrangements, which can profoundly impact their biological activity and synthetic accessibility. It is therefore essential to distinguish them by their unique CAS numbers.
Table 1: Key Physicochemical and Registry Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO · HCl (or C₁₀H₁₈ClNO) | [3][4][5] |
| Molecular Weight | 203.71 g/mol | [3][4][5] |
| Appearance | Solid / Crystalline Powder | [6] |
| Melting Point | 356-358 °C | [7] |
| CAS Number (unspecified) | 20098-19-5 | [6][8] |
| CAS Number (trans isomer) | 62075-23-4 | [4][9] |
| CAS Number (cis isomer) | 62075-26-7 |[3][9] |
Below is a 2D representation of the adamantane scaffold with the 1 and 4 positions highlighted, illustrating the basis for cis/trans isomerism.
Caption: 2D representation of the 1,4-disubstituted adamantane core.
Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
The synthesis of specific isomers of substituted adamantanes requires careful methodological consideration. Early methods involving direct oxidation of aminoadamantanes often result in low yields and poor stereoselectivity.[10] A more robust and selective method for producing the trans isomer involves a reductive amination pathway starting from 5-hydroxy-2-adamantanone.[10] This approach provides superior control over the final product's stereochemistry.
The causality for this pathway is rooted in the stereoelectronics of the reduction step. The hydride reagent (from the H₂/Pd-C system) preferentially attacks the imine from the less sterically hindered face, leading to a higher yield of the desired trans product.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol (Self-Validating)
This protocol is adapted from patent literature and represents a reliable method for laboratory-scale synthesis.[10]
Step 1: Imine Formation
-
To a reaction vessel, add 5-hydroxy-2-adamantanone as the starting material.
-
Add aqueous ammonia (8-12 times the weight of the starting material). The ammonia serves as both the nitrogen source and the reaction medium.
-
Stir the mixture at a controlled temperature between 0-50°C for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, the intermediate 5-hydroxy-2-adamantanimine is formed in situ and is typically carried forward without isolation.
Step 2: Catalytic Hydrogenation (Reduction)
-
Transfer the reaction mixture to a hydrogenation reactor.
-
Add a palladium on carbon catalyst (Pd/C, typically 5-10% by weight relative to the starting ketone).
-
Pressurize the reactor with hydrogen gas (H₂) to the appropriate pressure (e.g., 5-10 bar).
-
Heat and stir the reaction mixture until hydrogen uptake ceases, indicating the complete reduction of the imine to the amine. This step is critical for establishing the trans stereochemistry.
-
After the reaction, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. The filtrate contains the crude 4-aminoadamantan-1-ol free base.
Step 3: Salt Formation and Purification
-
Dissolve the crude amine product in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or trimethylchlorosilane) to acidify the mixture to a pH of 1-2.[10] This protonates the amino group, forming the hydrochloride salt.
-
The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.
-
Stir the resulting slurry, then allow it to crystallize, potentially with further cooling.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under a vacuum. The final product is trans-4-aminoadamantan-1-ol hydrochloride.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This constitutes a self-validating system where orthogonal methods confirm the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a complex series of broad signals between ~1.5-2.5 ppm, characteristic of the rigid adamantane cage protons. A distinct signal corresponding to the proton on the carbon bearing the amino group (C4-H) would be expected. The hydroxyl proton is often exchanged and may not be visible.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 10 carbon atoms. Key signals include those for the two bridgehead carbons bearing the hydroxyl and amino groups (C1 and C4), which will be shifted downfield. The remaining cage carbons will appear at characteristic chemical shifts.[11]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic peaks for N-H stretching of the ammonium salt (R-NH₃⁺) in the range of 2800-3100 cm⁻¹, C-H stretching from the adamantane cage just below 3000 cm⁻¹, and a strong C-O stretching band for the tertiary alcohol around 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₀H₁₈NO⁺ (calculated m/z ≈ 168.138).
Applications in Medicinal Chemistry and Drug Development
The adamantane scaffold is often described as a "lipophilic bullet" because its incorporation into a molecule can increase lipophilicity, facilitating passage across biological membranes like the blood-brain barrier.[1] This property, combined with its metabolic stability, makes it an attractive component for centrally acting drugs.
4-Aminoadamantan-1-ol serves as a versatile building block. The amino and hydroxyl groups provide two distinct points for chemical modification, allowing for the construction of diverse molecular libraries. For example, adamantane-based 4-aminoquinolines have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[12] In such designs, the adamantane moiety can serve as a hydrophobic anchor, binding to specific pockets within the enzyme's active site.
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4-aminoadamantan-1-ol hydrochloride molecular weight
An In-Depth Technical Guide to 4-Aminoadamantan-1-ol Hydrochloride
Introduction
The adamantane scaffold, a rigid, tricyclic hydrocarbon, represents a cornerstone in modern medicinal chemistry. Its unique diamondoid structure imparts favorable properties such as high lipophilicity, metabolic stability, and a three-dimensional geometry that allows for precise orientation of functional groups.[1] This has led to the development of numerous successful drugs, including the antiviral agent amantadine and the Alzheimer's treatment memantine.[2] Within this privileged class of compounds, this compound emerges as a pivotal building block for the synthesis of next-generation therapeutics. Its bifunctional nature, featuring both a primary amine and a tertiary alcohol on a rigid cage structure, makes it an invaluable intermediate for drug development professionals.
This guide serves as a comprehensive technical resource for researchers and scientists, detailing the fundamental properties, synthesis, analysis, and applications of this compound. The focus is placed on the trans isomer, which is frequently utilized in pharmaceutical research and development.
Chapter 1: Physicochemical Properties and Structural Analysis
This compound is a white solid at room temperature.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for handling and subsequent chemical reactions.
Core Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 203.71 g/mol | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₈ClNO | [5][6] |
| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | [6] |
| Common Synonyms | trans-4-Amino-1-adamantanol hydrochloride; trans-1-Amino-4-hydroxyadamantane hydrochloride | [3][4] |
| CAS Number | 62075-23-4 (trans-isomer); 62075-26-7 (cis-isomer) | [3][4][5] |
| Appearance | White solid / powder | [3][7] |
| Melting Point | 356-358 °C | [8] |
Structural Elucidation and Stereochemistry
The structure of 4-aminoadamantan-1-ol consists of a rigid adamantane cage with an amino group (-NH₂) at position 4 and a hydroxyl group (-OH) at position 1. The relative orientation of these two functional groups gives rise to two stereoisomers: cis and trans.
-
trans-isomer : The amino and hydroxyl groups are on opposite faces of the adamantane cage. This is often the thermodynamically more stable and commercially prevalent isomer.
-
cis-isomer : The amino and hydroxyl groups are on the same face of the adamantane cage.
The distinction between these isomers is critical, as the specific three-dimensional arrangement of functional groups dictates the molecule's binding affinity and pharmacological activity when incorporated into a larger drug molecule. The majority of synthetic routes are optimized to yield the trans isomer.[2][9]
Caption: 3D representation of trans-4-aminoadamantan-1-ol hydrochloride.
Chapter 2: Synthesis and Manufacturing
The synthesis of trans-4-aminoadamantan-1-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the desired isomer. A prevalent and efficient method starts from 5-hydroxy-2-adamantanone.[2][9]
Synthetic Workflow Overview
The process can be broken down into three primary stages: oximation, reductive amination, and salt formation/purification. This pathway is favored for its atom economy and the high stereoselectivity of the reduction step.[9]
Caption: General synthetic workflow for trans-4-aminoadamantan-1-ol HCl.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established patent literature.[2][9]
Step 1: Oximation of 5-Hydroxy-2-adamantanone
-
Rationale : This step converts the ketone functional group into an oxime, which is an excellent precursor for reduction to a primary amine.
-
Procedure :
-
To a solution of 5-hydroxy-2-adamantanone in an appropriate solvent (e.g., ethanol), add hydroxylamine hydrochloride.
-
Add a base (e.g., pyridine or sodium acetate) to neutralize the HCl released and drive the reaction to completion.
-
Heat the mixture under reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and precipitate the product, 5-hydroxy-2-adamantanone oxime, by adding water. Filter and dry the solid.
-
Step 2: Reductive Amination
-
Rationale : The oxime is reduced to a primary amine. The choice of catalyst is crucial for stereoselectivity. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is highly effective and tends to favor the formation of the trans product due to steric hindrance directing the hydrogen delivery.[2][9]
-
Procedure :
-
Suspend the 5-hydroxy-2-adamantanone oxime in a solvent like methanol or ethanol in a high-pressure hydrogenation vessel.
-
Add the catalyst (e.g., Raney Nickel, ~10-20% by weight).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and heat to 20-60°C.[9]
-
Maintain the reaction with vigorous stirring for 4-16 hours, monitoring hydrogen uptake.
-
Upon completion, cool the vessel, vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate under vacuum to yield crude 4-aminoadamantan-1-ol, typically as a mixture of cis and trans isomers, with the trans isomer predominating.[9]
-
Step 3: Acidification, Salt Formation, and Purification
-
Rationale : This final step serves two purposes: it converts the amine to its stable hydrochloride salt and, critically, it purifies the desired trans isomer. The trans-hydrochloride salt has lower solubility in solvents like methanol or ethanol compared to the cis isomer, allowing for its selective crystallization.
-
Procedure :
-
Dissolve the crude 4-aminoadamantan-1-ol in a 2-10 fold excess of methanol or ethanol.[9]
-
Cool the solution to 0-4°C in an ice bath.
-
Slowly add an acidifying agent, such as trimethylchlorosilane (TMSCl) or a solution of hydrogen chloride in methanol, while keeping the temperature below 7°C.[2][9]
-
After the addition is complete, stir the mixture at low temperature for an hour, then heat to reflux for 6-10 hours.
-
Slowly cool the mixture to room temperature and continue stirring for 12-16 hours to allow for complete crystallization.
-
Collect the white solid product by filtration, wash with cold solvent (methanol or ethanol), and dry under vacuum at 60°C. The resulting product is high-purity (>99%) trans-4-aminoadamantan-1-ol hydrochloride.[2][9]
-
Chapter 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and isomeric integrity of this compound is paramount for its use in pharmaceutical development. A combination of spectroscopic and chromatographic methods provides a comprehensive quality control profile.
Analytical Techniques
| Technique | Purpose | Key Parameters & Expected Results |
| ¹H-NMR Spectroscopy | Structural confirmation and isomeric ratio | In D₂O, characteristic peaks are observed: ~3.41 (s, 1H), ~2.15 (s, 2H), ~2.08 (s, 1H), ~1.68-1.74 (m, 6H), ~1.52 (s, 2H), ~1.49 (s, 2H).[2] The simplicity of the spectrum reflects the molecule's symmetry. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The parent compound (free base) has a molecular weight of 167.25 g/mol .[10] ESI-MS would show a prominent ion at m/z 168.1 [M+H]⁺. |
| Gas Chromatography (GC) | Purity assessment | Used to confirm chemical purity, which is typically specified as >98% or >99%.[2][4][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Expected peaks include broad O-H and N-H stretching (as -NH₃⁺) around 3400-3200 cm⁻¹, and C-H stretching of the adamantane cage around 2900 cm⁻¹. |
Quality Control Workflow
A robust QC process ensures that each batch meets the stringent requirements for pharmaceutical use.
Caption: A typical quality control workflow for batch release.
Chapter 4: Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate. Its rigid structure allows it to serve as a non-metabolizable scaffold, while the orthogonal amino and hydroxyl groups provide handles for further chemical modification.
-
Pharmaceutical Intermediate : It is a key starting material for complex Active Pharmaceutical Ingredients (APIs). Major pharmaceutical companies, including Roche, Johnson & Johnson, and Merck, have utilized this compound in the design and screening of new drug candidates.[9]
-
Therapeutic Targets : Research programs incorporating this molecule have targeted a wide range of diseases, including metabolic disorders (diabetes, obesity, hyperlipidemia), atherosclerosis, and central nervous system disorders.[2][9] The adamantane moiety is often used to improve the pharmacokinetic profile of a drug, for instance, by enhancing its oral bioavailability or tuning its lipophilicity.
Chapter 5: Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
Based on GHS classifications, this compound is identified with the following hazards:
Safe Handling Protocols
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Exposure Avoidance : Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[11]
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids.[12]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, stereochemistry, and versatile functional groups provide a robust platform for constructing novel molecules with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any researcher aiming to leverage the unique advantages of the adamantane scaffold in the pursuit of new medicines.
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Navigating the Solubility Landscape of 4-Aminoadamantan-1-ol Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key consideration in formulation development. This in-depth technical guide provides a comprehensive analysis of the solubility of 4-aminoadamantan-1-ol hydrochloride, a rigid, cage-like amine, in organic solvents. In the absence of extensive empirical data, this guide pioneers a predictive approach, leveraging fundamental physicochemical principles and established solvent theories, including Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters. We bridge theory with practical application by providing detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate crucial data. This guide is designed to be a vital resource for scientists and professionals in drug development, offering a robust framework for understanding, predicting, and experimentally verifying the solubility of this and other challenging API hydrochlorides.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. The solubility of an active pharmaceutical ingredient (API) in various media dictates its dissolution rate, bioavailability, and the feasibility of different formulation strategies. This compound, with its unique tricyclic cage structure, presents an interesting case study in solubility. The presence of a hydrophilic amino group and a hydroxyl function, combined with a bulky, lipophilic adamantane core, creates a molecule with dichotomous properties. The hydrochloride salt form further complicates its solubility profile, particularly in organic media.
This guide will provide a deep dive into the theoretical underpinnings of solubility, followed by a predictive analysis of this compound's behavior in a range of organic solvents. We will then equip the reader with detailed experimental protocols to validate these predictions and generate reliable solubility data.
Theoretical Framework: Understanding the Forces Governing Solubility
Physicochemical Properties of this compound
A thorough understanding of the API's intrinsic properties is paramount to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO | [4] |
| Molecular Weight | 203.71 g/mol | [4] |
| Melting Point | 356-358 °C | [5][6] |
| Calculated logP (for free base) | 0.4 | [2] |
The Impact of the Hydrochloride Salt Form
Converting a basic API to its hydrochloride salt is a common strategy to enhance aqueous solubility. However, its effect on solubility in organic solvents is more complex. In polar protic solvents, the salt can dissociate, and the resulting ions can be solvated. In nonpolar or aprotic solvents, the salt is more likely to exist as an ion pair, and its solubility will be significantly lower. The presence of a common ion (chloride) from other sources can also suppress the solubility of hydrochloride salts.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) theory provides a powerful framework for predicting miscibility and solubility. It deconstructs the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from the ability to donate or accept hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.[7]
Kamlet-Taft Parameters
The Kamlet-Taft solvatochromic parameters offer another lens through which to view solvent-solute interactions:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability): A measure of the solvent's polarity and polarizability.
These parameters are particularly useful for understanding specific interactions that drive solubility.[5][8][9]
Predictive Solubility Analysis of this compound
In the absence of comprehensive experimental data, we can leverage the theoretical frameworks discussed above to predict the solubility of this compound in various classes of organic solvents.
Estimating the Hansen Solubility Parameters of this compound
While experimental determination is the gold standard, group contribution methods can be used to estimate the HSP of a solute. Given the structure of this compound, we can anticipate the following:
-
δD: The bulky adamantane cage will contribute to a moderate dispersion component.
-
δP: The presence of the polar hydroxyl group and the charged amino group (as the hydrochloride salt) will result in a significant polar component.
-
δH: The hydroxyl group is a strong hydrogen bond donor and acceptor, and the protonated amino group is a strong hydrogen bond donor. This will lead to a high hydrogen bonding component.
Predicted Solubility in Different Solvent Classes
Based on the interplay of the solute's properties and the solvent parameters, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have high δP and δH values, making them good candidates for dissolving this compound. Their ability to both donate and accept hydrogen bonds will facilitate the solvation of the hydroxyl and protonated amino groups. This prediction is supported by qualitative data from a patent that describes the use of methanol and ethanol for the recrystallization of this compound, indicating good solubility at elevated temperatures.[10]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess a significant polar component (δP) but lack strong hydrogen bond donating ability (low α values). While they can act as hydrogen bond acceptors (moderate β values), their inability to effectively solvate the protonated amine and the hydroxyl group's hydrogen-donating site may limit solubility compared to protic solvents. Dimethyl sulfoxide (DMSO), with its high polarity and strong hydrogen bond accepting character, is likely to be a better solvent in this class.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are characterized by low δP and δH values. The large mismatch in polarity and hydrogen bonding capability with the highly polar this compound suggests that solubility in these solvents will be very low. The nonpolar adamantane cage is insufficient to overcome the strong intermolecular forces of the polar functional groups and the ionic nature of the hydrochloride salt.
Summary of Solvent Parameters
The following table provides the Hansen and Kamlet-Taft parameters for a selection of common organic solvents to aid in the predictive analysis.
| Solvent | δD | δP | δH | α | β | π* |
| Polar Protic | ||||||
| Methanol | 14.7 | 12.3 | 22.3 | 0.93 | 0.62 | 0.60 |
| Ethanol | 15.8 | 8.8 | 19.4 | 0.83 | 0.77 | 0.54 |
| Isopropanol | 15.8 | 6.1 | 16.4 | 0.76 | 0.95 | 0.48 |
| Polar Aprotic | ||||||
| Acetone | 15.5 | 10.4 | 7.0 | 0.08 | 0.48 | 0.71 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.00 | 0.45 | 0.55 |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 0.19 | 0.31 | 0.75 |
| DMSO | 18.4 | 16.4 | 10.2 | 0.00 | 0.76 | 1.00 |
| Nonpolar | ||||||
| Toluene | 18.0 | 1.4 | 2.0 | 0.00 | 0.11 | 0.54 |
| Hexane | 14.9 | 0.0 | 0.0 | 0.00 | 0.00 | -0.04 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.13 | 0.10 | 0.82 |
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous experimental protocols are essential. The choice between determining thermodynamic or kinetic solubility depends on the stage of drug development and the intended application of the data.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This "gold standard" method determines the solubility of a compound at equilibrium and is crucial for pre-formulation studies.[11][12]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker. Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is used for quantification.
Kinetic Solubility Determination: High-Throughput Screening (HTS) Approach
Kinetic solubility assays are rapid methods often used in early drug discovery to screen large numbers of compounds. They typically involve precipitating the compound from a DMSO stock solution.
Objective: To rapidly assess the solubility of this compound in a high-throughput format.
Materials and Equipment:
-
This compound stock solution in DMSO
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader with nephelometry or UV-Vis capabilities
Step-by-Step Methodology (Nephelometry-based):
-
Plate Preparation: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of this compound into the wells of a microplate.
-
Solvent Addition: Add the selected organic solvents to the wells.
-
Mixing and Incubation: Mix the contents of the wells and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which precipitation is observed is considered the kinetic solubility.
Discussion and Causality Behind Experimental Choices
The choice of solubility assay is dictated by the research question. Thermodynamic solubility provides a true measure of the compound's solubility at equilibrium and is essential for formulation development.[11] The lengthy equilibration time is necessary to ensure that the system has reached its lowest energy state. In contrast, kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is valuable for early-stage screening where speed is critical.
The selection of analytical technique is also crucial. HPLC is the preferred method for thermodynamic solubility due to its high accuracy, precision, and ability to separate the analyte from any potential impurities or degradants. For HTS kinetic assays, nephelometry or UV-Vis spectroscopy are often employed for their speed and compatibility with microplate formats.
Conclusion: A Framework for Understanding and Measuring Solubility
This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates a theoretical and predictive approach, the principles outlined here, based on Hansen Solubility Parameters and Kamlet-Taft parameters, offer a robust starting point for solvent selection and formulation design.
The qualitative evidence of its solubility in polar protic solvents aligns with our theoretical predictions. For drug development professionals, the detailed experimental protocols provided herein serve as a practical guide to generating the high-quality, reliable solubility data that is indispensable for advancing a drug candidate through the development pipeline. By integrating theoretical understanding with rigorous experimental validation, researchers can confidently navigate the complex solubility landscape of challenging APIs like this compound.
References
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-
LibreTexts. (2021, August 15). 6.6: Lattice Energy and Solubility. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2857447, 4-Aminoadamantan-1-ol. Retrieved from [Link]
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Quora. (2017, October 23). How is lattice energy related to solubility? Retrieved from [Link]
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Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
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Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ResearchGate. (n.d.). Kamlet-Taft solvent parameters[10]. Retrieved from [Link]
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IUPAC. (n.d.). Kamlet–Taft solvent parameters. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link]
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Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]
- Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2857446, this compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Aminoadamantan-1-ol Hydrochloride: From Synthesis to Application in Modern Drug Discovery
Executive Summary
Adamantane, a rigid tricyclic hydrocarbon, has transitioned from a chemical curiosity to a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties—namely its high lipophilicity, metabolic stability, and rigid, cage-like structure—make it an invaluable component in the design of therapeutic agents.[2] This guide focuses on a key derivative, 4-aminoadamantan-1-ol hydrochloride, a bifunctional molecule that has become a high-value intermediate in the pharmaceutical industry. We will explore its synthesis, stereochemical nuances, and critical role in the development of blockbuster drugs, providing researchers and drug development professionals with a comprehensive technical overview grounded in established scientific principles and practical application.
The Adamantane Scaffold: A "Lipophilic Bullet" in Medicinal Chemistry
The journey of adamantane in pharmaceuticals began with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride) in the 1960s.[3][4][5] This event marked the birth of adamantane's medicinal chemistry legacy.[3][6] The adamantane moiety is often described as a "lipophilic bullet" because its incorporation into a bioactive molecule can significantly enhance lipophilicity, thereby improving pharmacokinetic properties like absorption and distribution.[3][6]
Beyond simply modulating solubility, the rigid adamantane cage serves as a robust anchor, orienting pharmacophoric groups for optimal interaction with biological targets such as enzyme active sites or receptor binding pockets.[6] This has led to the development of numerous successful drugs across a wide spectrum of indications, including antivirals (Amantadine, Rimantadine), neuroprotective agents for Alzheimer's disease (Memantine), and, most relevant to this guide, antidiabetics (Saxagliptin, Vildagliptin).[1][2] The success of these compounds underscores the strategic value of functionalized adamantane derivatives like this compound.
Physicochemical Properties and Structural Data
This compound is a white crystalline solid. Its structure features the tricyclic adamantane core functionalized with both a primary amine and a hydroxyl group. This dual functionality is pivotal to its role as a versatile synthetic building block. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its handling and use in subsequent reaction steps.
| Property | Value | Source |
| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | PubChem[7] |
| Molecular Formula | C₁₀H₁₈ClNO | PubChem[7] |
| Molecular Weight | 203.71 g/mol | PubChem[7] |
| CAS Number | 62075-23-4 (trans-isomer) | TCI Chemicals |
| Parent Compound CID | 2857447 (4-Aminoadamantan-1-ol) | PubChem[7] |
| Appearance | White to Almost white powder/crystal | TCI Chemicals |
| Purity (Typical) | >98% | TCI Chemicals |
Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process where stereochemical control is paramount. The trans isomer, where the amino and hydroxyl groups are on opposite faces of the adamantane cage, is the desired stereoisomer for its primary pharmaceutical applications.[5]
A common and scalable synthetic route starts from 5-hydroxy-2-adamantanone.[8][9] This approach is favored in industrial settings as it avoids the use of harsh oxidizing agents required in routes starting from 2-adamantanamine.[9]
Caption: Synthetic pathway for trans-4-aminoadamantan-1-ol HCl.
Detailed Experimental Protocol (Illustrative)
The following protocol is a synthesized representation based on common methodologies described in the patent literature.[8][9]
Step 1: Oximation of 5-Hydroxy-2-adamantanone
-
To a stirred solution of 5-hydroxy-2-adamantanone in an alcoholic solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 5-hydroxy-2-adamantanone oxime is typically carried forward to the next step without extensive purification.
-
Causality: The oximation step converts the ketone into an oxime, which is a suitable precursor for reduction to a primary amine. Hydroxylamine hydrochloride is the standard reagent for this transformation.
-
Step 2: Catalytic Hydrogenation to 4-Aminoadamantan-1-ol
-
Dissolve the crude oxime from Step 1 in an appropriate solvent, such as methanol or ethanol.[8]
-
Transfer the solution to a high-pressure hydrogenation reactor.
-
Add a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C).[8][9]
-
Pressurize the reactor with hydrogen gas (typically 1.5–2.5 MPa) and heat to 50–75 °C.[8]
-
Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Concentrate the filtrate to yield crude 4-aminoadamantan-1-ol as a mixture of cis and trans isomers.
-
Causality: Catalytic hydrogenation is an effective method for reducing oximes to primary amines. Raney Nickel is a cost-effective and highly active catalyst for this purpose, providing good yields under manageable temperature and pressure conditions.[8]
-
Step 3: Acidification, Salt Formation, and Recrystallization
-
Dissolve the crude 4-aminoadamantan-1-ol mixture in methanol and cool the solution in an ice bath (0–5 °C).
-
Slowly add a solution of hydrochloric acid (e.g., as trimethylchlorosilane or concentrated HCl) while maintaining the low temperature.[8][9]
-
After the addition is complete, allow the mixture to stir and then heat to reflux for several hours to facilitate equilibration and salt formation.[8]
-
Cool the solution slowly to room temperature, followed by further cooling to induce crystallization. The trans isomer hydrochloride salt is less soluble in methanol and precipitates selectively.
-
Collect the white solid by filtration, wash with cold methanol, and dry under vacuum to obtain pure trans-4-aminoadamantan-1-ol hydrochloride.[8]
-
Causality: The acidification step protonates the amino group, forming the hydrochloride salt. The key to isolating the desired trans isomer lies in its lower solubility in methanol compared to the cis isomer, enabling purification via stereoselective recrystallization.
-
Application as a Key Intermediate for DPP-4 Inhibitors
The primary and most significant application of trans-4-aminoadamantan-1-ol hydrochloride is as a crucial building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1][3] Saxagliptin is a prominent example where this intermediate is indispensable.[10][11][12]
In the synthesis of Saxagliptin, the adamantane moiety is coupled with an amino acid derivative. The rigid adamantane structure serves to anchor the inhibitor within a hydrophobic region of the DPP-4 enzyme's active site, while the functional groups are positioned to form critical interactions that block the enzyme's activity.
Caption: Workflow of 4-aminoadamantan-1-ol HCl in drug synthesis.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides definitive structural confirmation. The ¹H-NMR spectrum of the trans isomer shows characteristic signals for the protons on the adamantane cage, which differ distinctly from the cis isomer.[8]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify any isomeric impurities. A validated HPLC method is essential for separating and detecting the cis isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the parent compound (167.25 g/mol ) and its fragmentation pattern.[13]
-
Melting Point: The melting point can be used as an indicator of purity.
-
Certificate of Analysis (CoA): A formal document from the supplier that provides lot-specific data on purity, identity, and other quality parameters.[14]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification: The compound is classified as a skin and eye irritant.[7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Recommended Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. If handling large quantities or generating dust, respiratory protection is advised.
-
Handling: Avoid contact with skin and eyes. Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[14]
Future Perspectives
The proven utility of the 4-aminoadamantan-1-ol scaffold in DPP-4 inhibitors continues to inspire its use in other therapeutic areas. Researchers are exploring its incorporation into novel inhibitors for other enzymes, ion channel modulators, and receptor antagonists. The hybridization of the adamantane scaffold with other pharmacophores is an active area of research aimed at creating molecules with dual or multi-targeted therapeutic activity.[4] The ongoing development of more efficient, cost-effective, and stereoselective synthetic routes will further solidify the position of this compound as a high-value intermediate in the landscape of modern drug discovery.
References
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
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Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed, 26(1), 164-177. [Link]
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Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
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ResearchGate. (2025). Use of the Adamantane Structure in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (2010). CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
- Google Patents. (2013). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
-
HDH Pharma Inc. (n.d.). trans-4-Amino-1-adamantanol Hydrochloride, min 98%, 1 gram. [Link]
-
Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (n.d.). [Link]
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Chemsigma. (n.d.). cis-4-Aminoadamantan-1-ol hydrochloride [62075-26-7]. [Link]
-
Scilit. (2007). Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, using a Modified Phenylalanine Dehydrogenase. [Link]
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. [Link]
-
ResearchGate. (2007). Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, using a Modified Phenylalanine Dehydrogenase. [Link]
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structural characterization of 4-aminoadamantan-1-ol hydrochloride
An In-depth Technical Guide to the Structural Characterization of 4-Aminoadamantan-1-ol Hydrochloride
Foreword: The Adamantane Scaffold in Modern Drug Discovery
The adamantane cage, a perfectly rigid and lipophilic diamondoid structure, represents a uniquely valuable scaffold in medicinal chemistry. Its introduction into a molecule can predictably alter properties such as solubility, metabolic stability, and receptor binding affinity. This compound is a bifunctional derivative that serves as a critical building block for a new generation of therapeutics. The presence of both a hydroxyl and an amino group at defined positions allows for precise, vector-oriented modifications, making it a precursor for compounds investigated for a range of conditions, including diabetes, hyperlipidemia, and atherosclerosis.[1]
The stereochemical relationship between the amino and hydroxyl groups (cis or trans) is crucial for biological activity, necessitating an unambiguous and thorough structural characterization. This guide provides a comprehensive overview of the essential analytical techniques and methodologies required to fully elucidate and validate the structure of this compound, ensuring its identity, purity, and suitability for advanced drug development programs.
Part 1: Foundational Analysis - Confirming Identity and Composition
Before delving into complex spectroscopic and crystallographic studies, the foundational identity of the compound must be confirmed. These initial steps validate the molecular formula and provide the first layer of quality control.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides an extremely accurate mass measurement, which serves as conclusive evidence for a specific molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.
For this compound, the analysis would be performed on the free base (4-aminoadamantan-1-ol, C₁₀H₁₇NO) following the removal of HCl.
-
Expected Molecular Ion (M+H)⁺: 168.1383 g/mol
-
Calculated Exact Mass of Parent: 167.1310 g/mol [2]
The fragmentation pattern in MS provides a structural fingerprint. The rigid adamantane cage is typically stable, but characteristic losses can be observed:
-
Loss of H₂O (18 Da) from the hydroxyl group.
-
Loss of NH₃ (17 Da) from the amino group.
-
Cleavage of the adamantane cage, though less common under soft ionization conditions.
Table 1: Key Mass Spectrometry Data
| Parameter | Expected Value | Purpose |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO (Free Base) | Foundational Identity |
| Molecular Weight | 167.25 g/mol (Free Base)[2] | Confirms Composition |
| Exact Mass [M+H]⁺ | 168.1383 | High-confidence formula confirmation |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable solvent such as methanol or acetonitrile. The hydrochloride salt will typically dissociate in solution for analysis of the parent compound.
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Data Analysis: Determine the experimental exact mass of the most abundant ion and compare it to the theoretical exact mass calculated for C₁₀H₁₈NO⁺. The mass error should be below 5 ppm to confirm the elemental composition.
Part 2: Spectroscopic Elucidation - Probing the Molecular Environment
Spectroscopic techniques provide detailed information about the chemical environment of atoms and the functional groups present within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The rigid, highly symmetric cage of adamantane results in a characteristically complex and informative spectrum. For this compound, NMR is essential for confirming the substitution pattern and, crucially, for differentiating between cis and trans isomers.
¹H NMR Spectrum: The proton spectrum reveals the local electronic environment of each hydrogen atom. Based on published data for the trans isomer, the following signals are expected in D₂O.[3]
-
Bridgehead Protons (CH): These protons are on carbons bonded to three other carbons. They appear as distinct singlets or multiplets at different chemical shifts due to the influence of the nearby substituents.
-
Methylene Protons (CH₂): The adamantane cage contains multiple non-equivalent methylene groups, leading to a cluster of signals, often multiplets, in the aliphatic region.
Table 2: Representative ¹H NMR Data for trans-4-Aminoadamantan-1-ol Hydrochloride (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |
|---|---|---|---|
| ~3.41 | s | 1H | CH-NH₃⁺ |
| ~2.15 | s (br) | 2H | Bridgehead CH |
| ~2.08 | s (br) | 1H | Bridgehead CH |
| ~1.68-1.74 | m | 6H | Methylene CH₂ |
| ~1.52 | s (br) | 2H | Methylene CH₂ |
| ~1.49 | s (br) | 2H | Methylene CH₂ |
(Note: Signal assignments are based on typical adamantane spectra and require 2D NMR for definitive confirmation. 's' denotes singlet, 'm' denotes multiplet, 'br' denotes broad.)[3]
¹³C NMR Spectrum: The carbon spectrum indicates the number of unique carbon environments. Due to the molecule's symmetry, fewer than 10 signals may be observed.
-
C-O Signal: Expected around 65-75 ppm.
-
C-N Signal: Expected around 50-60 ppm.
-
Bridgehead and Methylene Carbons: A series of signals between 25-45 ppm.
2D NMR (COSY & HSQC): To overcome the signal overlap in the 1D spectrum, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), allowing for the mapping of the spin systems across the adamantane cage.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to, enabling unambiguous assignment of all CH, CH₂, and CH₃ groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow exchange of the labile O-H and N-H protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D COSY and HSQC spectra to establish connectivity.
-
-
Data Analysis: Integrate the ¹H signals, determine multiplicities, and use the 2D spectra to trace the J-coupling and C-H correlations to assign every signal to a specific position in the molecule.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
For this compound, the key functional groups are the alcohol (O-H), the ammonium salt (N-H⁺), and the alkane cage (C-H).
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3500 (broad) | O-H Stretch | Alcohol |
| 2800-3100 (multiple bands) | N-H Stretch | Ammonium (R-NH₃⁺) |
| 2850-2950 | C-H Stretch | Adamantane Cage |
| 1500-1600 | N-H Bend | Ammonium (R-NH₃⁺) |
| 1000-1100 | C-O Stretch | Alcohol |
(Reference for general adamantane vibrations:[4][5])
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the solid sample using either the KBr (potassium bromide) pellet method or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum (of the empty sample compartment or pure KBr pellet). Then, collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance/transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Part 3: Definitive 3D Structure - Solid-State Analysis
While spectroscopy provides connectivity, only X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD)
Causality: SC-XRD is the gold standard for unambiguous structure determination.[6] By diffracting X-rays off a single, well-ordered crystal, a complete 3D map of electron density can be generated, from which the atomic positions can be refined to a very high precision. This technique provides irrefutable proof of the cis or trans stereochemistry and reveals how the molecules pack in the crystal lattice, stabilized by hydrogen bonds involving the ammonium, hydroxyl, and chloride ions.
Information Obtained:
-
Absolute Structure: Unambiguous confirmation of atomic connectivity and stereochemistry.
-
Geometric Parameters: Precise bond lengths, bond angles, and torsional angles.
-
Crystal Packing: Understanding of intermolecular forces, particularly hydrogen bonding networks.
-
Symmetry: Determination of the crystal system and space group.
Table 4: Representative Crystallographic Data (Hypothetical)
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell |
| Space Group | P2₁/c | Defines the specific symmetry operations |
| a, b, c (Å) | 10.1, 8.5, 12.3 | Unit cell dimensions |
| α, γ (°) | 90 | Unit cell angles |
| β (°) | 98.5 | Unit cell angle |
| C-C bond lengths (Å) | 1.53 - 1.55 | Confirms adamantane cage structure |
| C-O bond length (Å) | ~1.43 | Typical C-O single bond |
| C-N bond length (Å) | ~1.49 | Typical C-N single bond |
| H-bonds (N-H···Cl) | Yes | Key intermolecular interaction |
| H-bonds (O-H···Cl) | Yes | Key intermolecular interaction |
(Note: This data is illustrative of a typical small molecule hydrochloride salt structure.)
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Solvents to try include methanol, ethanol, or water/isopropanol mixtures.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.
-
Structure Solution & Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the structure.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit.
-
-
Data Analysis: Analyze the final structure to determine geometric parameters and identify intermolecular interactions. Visualize the structure using software like Mercury or Diamond.
Workflow Visualizations
Overall Characterization Workflow
Caption: Step-by-step workflow for single-crystal X-ray analysis.
Conclusion
The is a multi-faceted process that requires the synergistic application of several analytical techniques. Mass spectrometry and elemental analysis provide the foundational confirmation of its chemical formula. Spectroscopic methods, primarily multi-dimensional NMR and IR, elucidate the atomic connectivity and confirm the presence of key functional groups. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter, providing an unambiguous, high-resolution 3D picture of the molecule, definitively establishing its stereochemistry and revealing the intricate network of intermolecular interactions that govern its solid-state properties. This rigorous, multi-technique approach is essential to guarantee the quality and integrity of this vital building block for the advancement of pharmaceutical research.
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4-aminoadamantan-1-ol hydrochloride safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of 4-Aminoadamantan-1-ol Hydrochloride
Authored for Drug Development Professionals and Research Scientists
This document provides a comprehensive safety and hazard assessment of this compound, a key building block in synthetic chemistry and drug discovery. Its rigid, three-dimensional adamantane core makes it a valuable scaffold for developing novel therapeutics. However, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and regulatory compliance. This guide moves beyond a standard safety data sheet (SDS) to provide in-depth context, causality, and actionable protocols for researchers.
Section 1: Chemical and Physical Identity
This compound is the salt form of an amino-substituted adamantane alcohol.[1] The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental work. It is crucial to distinguish between isomers, such as the cis and trans configurations, as their physical properties and biological activities may differ.[2] The information presented here primarily pertains to the commonly available mixture or the trans isomer unless otherwise specified.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₈ClNO | [1] |
| Molecular Weight | 203.71 g/mol | [1][3] |
| CAS Number | 20098-19-5, 62075-23-4 (trans) | [1][3] |
| Appearance | White to off-white solid/powder | [4] |
| Parent Compound | 4-Aminoadamantan-1-ol (CAS: 75375-89-2) | [5] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are related to its irritant properties upon direct contact.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Warning |
-
Skin Irritation (H315): This classification indicates that direct contact with the solid or solutions of the compound can cause inflammation, redness, and discomfort.[1][6] The mechanism is likely related to the disruption of the skin's lipid barrier by the amine and hydrochloride functionalities.
-
Serious Eye Irritation (H319): This is a more severe warning.[1][6] The compound can cause significant, but reversible, eye damage upon contact. The crystalline nature of the solid poses a mechanical hazard, while its chemical properties can lead to painful inflammation of the cornea and conjunctiva.
Section 3: Toxicological Profile
A critical aspect of a thorough safety assessment is understanding a compound's toxicological profile. For this compound, comprehensive toxicological data is limited.
-
Acute Toxicity: There is no specific public data available for oral, dermal, or inhalation LD50 values.[7] Therefore, the compound should be handled as a substance of unknown toxicity, and direct exposure should be minimized.
-
Chronic Exposure, Mutagenicity, and Carcinogenicity: The long-term effects of exposure have not been fully investigated.[8] No component of the product is listed as a carcinogen by IARC or NTP.[9] In the absence of data, researchers must assume that chronic exposure could pose risks and should adhere to strict handling protocols.
The primary known toxicological effects are its irritant properties, as identified in the GHS classification.[1][6]
Section 4: Exposure Control and Personal Protection
Controlling exposure is the foundation of laboratory safety. The "Hierarchy of Controls" is a framework that prioritizes safety interventions from most to least effective. Applying this to this compound provides a robust system for risk mitigation.
Figure 1: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.
Standard Laboratory Handling Protocol
This protocol is designed to be a self-validating system, minimizing risk at each step.
-
Preparation and Engineering Controls:
-
Causality: To mitigate the risk of inhaling airborne dust, all weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][10]
-
Action: Ensure the fume hood has a recent certification and proper airflow before beginning work. Keep the sash at the lowest practical height.
-
-
Personal Protective Equipment (PPE):
-
Causality: Due to the H315 (skin irritation) and H319 (serious eye irritation) classifications, direct contact must be prevented.[1][6]
-
Action:
-
Eye Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6][11]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.[7]
-
Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
-
-
-
Procedural Controls:
-
Causality: To prevent accidental ingestion and cross-contamination, administrative rules are essential.
-
Action:
-
Section 5: Emergency Response Protocols
In the event of accidental exposure or a spill, a rapid and correct response is critical to minimizing harm.
Figure 2: A decision-making workflow for responding to accidental spills or personnel exposures.
First-Aid Measures
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[7]
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, gloves, and eye protection. Avoid breathing dust.[7]
-
Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[6][8]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7]
Section 6: Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions for Safe Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[6][7] Some suppliers recommend storage at temperatures below 15°C.
-
Chemical Stability: The compound is stable under normal, recommended storage conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous or exothermic reactions.[6][8]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]
Section 7: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Disposal Method: Dispose of the material and its container at an approved waste disposal plant, in accordance with all local, state, and federal regulations.[6][11] Do not dispose of it in standard laboratory trash or down the drain.
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4-aminoadamantan-1-ol hydrochloride for drug design and discovery
An In-depth Technical Guide: 4-Aminoadamantan-1-ol Hydrochloride in Drug Design and Discovery
Abstract
Adamantane and its derivatives represent a cornerstone in medicinal chemistry, prized for a unique combination of a rigid, lipophilic cage structure that imparts favorable pharmacokinetic properties.[1] Among these, this compound has emerged as a quintessential "privileged scaffold"—a molecular framework demonstrating a remarkable capacity to interact with multiple, unrelated biological targets. This guide offers a comprehensive technical exploration of this compound, moving beyond mere data recitation to provide field-proven insights into its application. We will dissect its core physicochemical properties, detail its role in the design of therapeutics for viral diseases and neurological disorders, present robust synthetic and experimental protocols, and contextualize its utility through a real-world case study. This document is crafted for the practicing researcher, scientist, and drug development professional aiming to harness the full potential of this versatile chemical entity.
The Privileged Scaffold: An Introduction to 4-Aminoadamantan-1-ol
The concept of a privileged scaffold is central to modern medicinal chemistry. These molecular architectures, like the adamantane cage, offer a three-dimensional framework that can be strategically decorated with functional groups to target diverse protein families. The adamantane moiety itself is a bioisostere for various cyclic and aromatic groups, but with superior metabolic stability and a distinct lipophilic character that can enhance properties like blood-brain barrier penetration.[2]
The discovery of antiviral activity in 1-aminoadamantane (amantadine) in the 1960s was a seminal event, marking the birth of adamantane's medicinal chemistry journey.[3][4][5] It was initially a result of random screening but led to a deeper understanding of viral replication mechanisms.[3][4] this compound builds upon this legacy. The rigid cage dictates the precise spatial orientation of the polar amino and hydroxyl groups, creating vectors for specific hydrogen bonding and ionic interactions within a target's binding site, while the hydrocarbon body engages in stabilizing van der Waals forces.
Figure 1: Key structural features of 4-aminoadamantan-1-ol contributing to its role as a privileged scaffold.
Physicochemical Profile: A Quantitative Overview
A molecule's biological activity is inextricably linked to its physical and chemical properties. These parameters dictate its solubility, membrane permeability, and the nature of its interactions with target macromolecules. For this compound, the interplay between the lipophilic cage and the polar functional groups is key.
Table 1: Physicochemical Properties of trans-4-Aminoadamantan-1-ol Hydrochloride
| Property | Value / Description | Significance in Drug Design & Discovery |
| Molecular Formula | C₁₀H₁₈ClNO[6] | Defines the elemental composition and exact mass. |
| Molecular Weight | 203.71 g/mol [6][7][8] | A moderate molecular weight, favorable for oral bioavailability (Lipinski's Rule of 5). |
| Appearance | Solid, white to off-white crystalline powder.[7] | Important for material characterization and quality control. |
| Solubility | Soluble in water. | The hydrochloride salt form significantly enhances aqueous solubility, which is critical for preparing stock solutions for biological screening and formulation. |
| LogP (free base) | 0.4 (estimated)[9] | The moderate lipophilicity, primarily from the adamantane cage, is crucial for cell membrane permeability and interaction with hydrophobic binding pockets. |
| pKa (amine) | ~10 (estimated) | Ensures the primary amine is predominantly protonated (cationic) at physiological pH (~7.4), enabling strong ionic interactions with acidic residues (e.g., Asp, Glu) in a protein's active site. |
Core Therapeutic Applications and Design Rationale
The utility of the 4-aminoadamantan-1-ol scaffold is demonstrated by its application across multiple therapeutic areas. This versatility underscores its privileged status.
Antiviral Agents: Targeting the Influenza A M2 Proton Channel
The historical success of amantadine against influenza A has cemented the role of adamantanes in antiviral research.[10][11] These drugs target the M2 proton channel, a homotetrameric protein essential for viral replication.[12] The M2 channel facilitates the acidification of the virion interior, a critical step for uncoating.[12] Adamantane derivatives act as pore blockers, with their ammonium group positioned to mimic a hydrated proton and disrupt the proton transport mechanism.[13] However, the prevalence of resistant strains (e.g., S31N mutation) has rendered older drugs largely ineffective.[14]
This challenge provides a clear rationale for using 4-aminoadamantan-1-ol as a next-generation scaffold. The hydroxyl group offers an additional point for modification, allowing chemists to design derivatives that can form new interactions within the channel, potentially overcoming resistance by engaging different residues or binding with higher affinity.[15][16]
Neurological Disorders: Modulating NMDA Receptors
The ability of the adamantane cage to cross the blood-brain barrier is a significant asset for developing CNS-active drugs.[2] Memantine (1-amino-3,5-dimethyladamantane), a derivative of amantadine, is a clinically approved NMDA (N-methyl-D-aspartate) receptor antagonist for treating moderate-to-severe Alzheimer's disease. It functions as an uncompetitive channel blocker, preferentially entering the channel when it is open and mitigating the effects of excessive glutamate stimulation (excitotoxicity).
4-Aminoadamantan-1-ol provides a validated starting point for designing novel NMDA receptor modulators. The defined stereochemistry of the amino and hydroxyl groups can be used to probe the receptor channel with greater precision, potentially leading to compounds with improved selectivity for specific NMDA receptor subtypes or a more favorable side-effect profile.
Synthetic Strategies: Accessing the Scaffold
The practical application of a scaffold in drug discovery is contingent on reliable and scalable synthetic routes. Several methods exist for the synthesis of trans-4-aminoadamantan-1-ol hydrochloride. A common and efficient approach avoids the use of harsh oxidizing acids, which often result in low yields and lack of stereoselectivity.[17]
A Modern, Reductive Amination Approach:
-
Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone, a commercially available starting material.
-
Imine Formation: The ketone is reacted with aqueous ammonia. This step forms the corresponding 5-hydroxy-2-adamantanimine intermediate.[17]
-
Hydrogenation: The crude imine is then subjected to catalytic hydrogenation. A common catalyst for this reduction is palladium on carbon (Pd/C). This step reduces the imine to the primary amine, yielding 4-amino-1-adamantanol.[17] The stereochemistry is often directed to the more stable trans isomer.
-
Salt Formation & Purification: The resulting free base is dissolved in a suitable solvent, such as methanol. Treatment with an acidifying agent like trimethylchlorosilane or a solution of hydrogen chloride in an alcohol precipitates the hydrochloride salt.[17][18] Cooling and crystallization yield the final, purified trans-4-amino-1-adamantanol hydrochloride.[17][18]
This method is advantageous due to its milder conditions and generally higher yields compared to older oxidation-based routes.[17]
Key Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity. They represent foundational assays in a drug discovery cascade utilizing the 4-aminoadamantan-1-ol scaffold.
Protocol: Competitive Radioligand Binding Assay
Causality: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a critical parameter for Structure-Activity Relationship (SAR) studies.
-
Objective: To determine the binding affinity (Ki) of a novel 4-aminoadamantan-1-ol derivative for a target receptor (e.g., NMDA receptor).
-
Materials:
-
Target Source: Membrane preparation from cells or tissue expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target labeled with ³H or ¹²⁵I (e.g., [³H]MK-801 for the NMDA receptor).
-
Test Compound: Synthesized 4-aminoadamantan-1-ol derivative, dissolved in a suitable vehicle (e.g., DMSO) to create a high-concentration stock.
-
Assay Buffer: Physiologically relevant buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM unlabeled MK-801).
-
Apparatus: 96-well filter plates (e.g., GF/B glass fiber), vacuum manifold, liquid scintillation counter, scintillation fluid.
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer across a 96-well plate. Typically, an 11-point curve ranging from 100 µM to 1 pM is used. Include wells for "Total Binding" (vehicle only) and "NSB" (unlabeled ligand).
-
Reagent Addition: To each well, add the radioligand at a concentration close to its dissociation constant (Kd) to ensure assay sensitivity.
-
Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Termination & Wash: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound. Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to minimize non-specific adhesion.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding CPM) - (NSB CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [cite: ]
-
-
Protocol: Functional Ion Channel Assay (Automated Electrophysiology)
Causality: While binding assays measure affinity, functional assays measure the actual effect of the compound on the target's biological activity (e.g., inhibition or activation of ion flow). This is crucial for distinguishing agonists from antagonists and confirming the compound's intended mechanism of action.
-
Objective: To determine the potency (IC₅₀) of a 4-aminoadamantan-1-ol derivative as an inhibitor of a voltage- or ligand-gated ion channel (e.g., Influenza M2 channel).
-
Materials:
-
Cell Line: A validated stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing Influenza A M2).
-
Automated Patch-Clamp System: High-throughput platforms like the Sophion Qube or IonWorks Barracuda.[19]
-
Extracellular & Intracellular Solutions: Specific ionic solutions designed to isolate the current of interest. For the M2 channel, a low pH extracellular solution is used to activate the proton current.
-
Test Compound: Prepared in appropriate extracellular solution.
-
-
Methodology:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density for the automated system.
-
System Priming: Prime the instrument with the required intracellular and extracellular solutions.
-
Cell Sealing: The instrument automatically positions cells onto the patch-clamp chip, forming high-resistance (giga-seal) seals.
-
Whole-Cell Configuration: A membrane patch is ruptured to achieve the whole-cell recording configuration.
-
Baseline Recording: Apply a voltage protocol (for voltage-gated channels) or a ligand/pH change (for ligand-gated channels) to elicit a baseline current. Record this stable baseline for a set period.
-
Compound Application: Apply the test compound at increasing concentrations to the cells. After each application, allow for an incubation period before repeating the activation protocol.
-
Washout: (Optional) Apply a compound-free solution to determine if the inhibitory effect is reversible.
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the data by expressing the current in the presence of the compound as a percentage of the baseline current.
-
Plot the percent inhibition against the log concentration of the compound.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
-
Figure 2: A typical workflow illustrating the use of binding and functional assays in a drug discovery program starting from the 4-aminoadamantan-1-ol scaffold.
Future Outlook
The story of this compound is far from complete. Its proven success and versatile physicochemical profile ensure its continued relevance. Future applications are likely to expand into new therapeutic areas, including the development of inhibitors for epigenetic targets and disrupting protein-protein interactions. As our understanding of complex diseases grows, this privileged scaffold will remain an invaluable tool in the arsenal of the medicinal chemist, providing a robust and adaptable starting point for the design of the next generation of innovative medicines.
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An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Aminoadamantan-1-ol Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a uniquely privileged structure in medicinal chemistry. Its derivatives have given rise to successful therapeutics for a range of diseases, from viral infections to neurodegenerative disorders. 4-Aminoadamantan-1-ol hydrochloride is a functionalized adamantane derivative that holds considerable promise as a core structure for novel drug discovery. This technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound, drawing insights from the well-established pharmacology of related adamantane compounds. We delve into the mechanistic basis of action for three primary target classes: viral ion channels, N-methyl-D-aspartate (NMDA) receptors, and dipeptidyl peptidase IV (DPP-IV). For each potential target, we provide detailed, field-proven experimental protocols to enable researchers to systematically investigate the activity of this compound and its analogues. This guide is intended to serve as a foundational roadmap for the scientific community to unlock the full therapeutic potential of this intriguing molecule.
Introduction: The Adamantane Advantage in Drug Design
The adamantane moiety, with its diamondoid cage-like structure, offers a unique combination of properties that make it an attractive scaffold for drug design. Its rigidity and three-dimensional structure allow for precise spatial orientation of functional groups, enhancing interactions with biological targets. Furthermore, the lipophilicity of the adamantane core can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Historically, adamantane derivatives have yielded significant clinical successes. Amantadine and its successor, rimantadine, were among the first antiviral drugs developed for influenza A, targeting the viral M2 proton channel.[2][3][4] In the realm of neuroscience, memantine, a non-competitive NMDA receptor antagonist, has become a cornerstone in the management of moderate-to-severe Alzheimer's disease.[5] More recently, adamantane-containing compounds have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[6][7][8][9]
This compound, possessing both an amino and a hydroxyl group, presents a versatile platform for chemical modification and the exploration of new therapeutic applications. This guide will explore the most promising therapeutic avenues for this compound based on the established pharmacology of its structural relatives.
Potential Therapeutic Target I: Influenza A M2 Proton Channel
The influenza A virus M2 protein is a tetrameric ion channel embedded in the viral envelope that plays a crucial role in the viral life cycle. By conducting protons into the virion upon entry into the host cell endosome, it facilitates the uncoating of the viral ribonucleoprotein complex, a critical step for replication.[2][10][11][12]
Mechanism of Action of Adamantane-Based M2 Inhibitors
Amantadine and rimantadine, the archetypal adamantane-based M2 inhibitors, function by physically occluding the M2 proton channel.[10] The adamantane cage binds within the pore of the channel, stabilized by hydrophobic interactions with pore-lining residues such as Ala30, Ile33, and Gly34, while the amino group interacts with key residues like His37 through hydrogen bonding.[2] This blockage prevents proton influx, thereby inhibiting viral uncoating and replication.[2][10]
The emergence of drug-resistant strains, primarily through mutations in the M2 channel pore (e.g., S31N and V27A), has limited the clinical use of first-generation adamantane antivirals.[2][13] However, the development of novel adamantane derivatives that can overcome these resistance mechanisms is an active area of research.[13] The presence of a hydroxyl group on 4-aminoadamantan-1-ol offers a potential new interaction point within the channel that could be exploited to develop next-generation M2 inhibitors.
Experimental Protocol: M2 Proton Channel Activity Assay
To investigate the potential of this compound as an M2 inhibitor, a fluorescence-based proton transport assay in a reconstituted liposome system can be employed.
Step-by-Step Methodology:
-
Expression and Purification of M2 Protein:
-
Clone the gene encoding the M2 transmembrane domain (e.g., from A/Udorn/72 strain) into a suitable expression vector (e.g., pET vector with a His-tag).
-
Express the protein in E. coli (e.g., BL21(DE3) strain) and purify the His-tagged M2 protein using nickel-affinity chromatography under denaturing conditions (e.g., in the presence of urea or guanidinium chloride).
-
Confirm protein identity and purity by SDS-PAGE and Western blotting.
-
-
Reconstitution of M2 into Liposomes:
-
Prepare liposomes composed of a lipid mixture such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) (e.g., in a 3:1 molar ratio).
-
Incorporate the purified M2 protein into the liposomes using a detergent-destabilization and removal method (e.g., with octyl glucoside).
-
Encapsulate a pH-sensitive fluorescent dye, such as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), within the liposomes during their formation.
-
Remove external dye and detergent by size-exclusion chromatography.
-
-
Proton Transport Assay:
-
Establish a pH gradient across the liposome membrane by diluting the liposome suspension into a buffer with a lower pH.
-
Monitor the fluorescence of the entrapped HPTS over time using a fluorometer. A decrease in internal pH will quench the HPTS fluorescence.
-
To initiate the assay, add a protonophore (e.g., CCCP) to equilibrate the pH and establish a baseline.
-
In subsequent experiments, add varying concentrations of this compound or a known M2 inhibitor (e.g., amantadine) to the liposome suspension before creating the pH gradient.
-
Measure the rate of fluorescence quenching in the presence and absence of the test compound.
-
-
Data Analysis:
-
Calculate the initial rate of proton influx from the fluorescence decay curves.
-
Plot the rate of proton influx as a function of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value for this compound by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | IC₅₀ (µM) |
| Amantadine (Control) | Expected value |
| 4-Aminoadamantan-1-ol HCl | Experimental value |
Table 1: Example of data summary for M2 proton channel inhibition.
Experimental Workflow Diagram:
Caption: Antagonism of the NMDA receptor signaling pathway.
Potential Therapeutic Target III: Dipeptidyl Peptidase IV (DPP-IV)
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a key role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control. [6][7]
Mechanism of Action of Adamantane-Based DPP-IV Inhibitors
Several potent and selective DPP-IV inhibitors incorporate an adamantane moiety. For example, vildagliptin features a cyanopyrrolidine warhead that forms a covalent but reversible bond with the catalytic serine residue of DPP-IV, and it is attached to a 3-hydroxy-1-aminoadamantane group. [6][7]The adamantane group in these inhibitors typically occupies a hydrophobic pocket (S2 pocket) in the active site of the enzyme, contributing significantly to the binding affinity and selectivity of the compound. [9] Given that derivatives of 4-aminoadamantan-1-ol could be synthesized to incorporate a suitable "warhead" to interact with the catalytic site of DPP-IV, this enzyme represents a highly promising therapeutic target. The existing amino and hydroxyl groups on the adamantane core of this compound provide convenient handles for the synthesis of a library of potential DPP-IV inhibitors.
Experimental Protocol: DPP-IV Inhibition Assay
The inhibitory activity of this compound derivatives against DPP-IV can be determined using a continuous-rate fluorometric assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain purified, recombinant human DPP-IV.
-
Prepare a stock solution of a fluorogenic DPP-IV substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
-
Inhibition Assay:
-
In a 96-well microplate, add a solution of DPP-IV in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).
-
Add varying concentrations of the test compound (derivatives of this compound) or a known DPP-IV inhibitor (e.g., vildagliptin or sitagliptin).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence over time using a microplate fluorometer (excitation ~360 nm, emission ~460 nm) as the AMC is cleaved from the substrate.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or mixed).
-
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| Vildagliptin (Control) | Expected value | Expected value |
| Test Compound 1 | Experimental value | Experimental value |
| Test Compound 2 | Experimental value | Experimental value |
Table 3: Example of data summary for DPP-IV inhibition.
Logical Relationship Diagram:
Caption: Logical workflow for the development and testing of adamantane-based DPP-IV inhibitors.
Conclusion and Future Directions
This compound stands as a promising starting point for the development of novel therapeutics. Based on the well-documented activities of structurally related adamantane derivatives, the influenza A M2 proton channel, NMDA receptors, and dipeptidyl peptidase IV represent high-priority targets for investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the potential of this compound and its analogues against these targets.
Future research should focus on synthesizing a library of derivatives of 4-aminoadamantan-1-ol to explore the structure-activity relationships for each target class. The amino and hydroxyl functionalities offer rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, computational modeling and structural biology studies can provide valuable insights into the binding modes of these compounds and guide the rational design of next-generation adamantane-based drugs. Through a concerted effort of synthetic chemistry, pharmacology, and structural biology, the full therapeutic potential of the 4-aminoadamantan-1-ol scaffold can be realized.
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Methodological & Application
Application Notes & Experimental Protocols: 4-Aminoadamantan-1-ol Hydrochloride in Drug Discovery Scaffolding
Introduction: The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an invaluable component in the design of therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] Within this class, 4-aminoadamantan-1-ol hydrochloride stands out as a bifunctional building block of significant interest. Possessing both a primary amine and a tertiary alcohol on a constrained adamantane framework, it provides chemists with two distinct points for chemical modification. This guide offers a comprehensive overview of the core properties of this compound, its quality assessment, and detailed protocols for its application as a scaffold in the synthesis and preliminary screening of novel drug candidates, particularly in the context of antiviral research.[3][4]
Section 1: Physicochemical Characterization & Quality Control
Before its inclusion in any synthetic workflow, the identity, purity, and solubility of this compound must be rigorously verified. The presence of isomers (primarily cis vs. trans) or impurities from synthesis can dramatically affect downstream reactions and biological activity.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | [6] |
| Molecular Formula | C₁₀H₁₈ClNO | [6] |
| Molecular Weight | 203.71 g/mol | [6] |
| CAS Number | 20098-19-5 (unspecified stereochemistry); 62075-23-4 (trans) | [6][7] |
| Appearance | White to off-white solid/powder | [8] |
| Parent Compound | 4-Aminoadamantan-1-ol (MW: 167.25 g/mol ) |[9] |
Protocol 1.1: Purity and Isomer Confirmation via ¹H-NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the structural integrity of organic molecules. For 4-aminoadamantan-1-ol, ¹H-NMR is crucial to verify the chemical shifts and integration of protons on the adamantane cage, confirming the identity of the compound and, importantly, helping to distinguish between trans and cis isomers based on the chemical environment of the protons.[3] This step ensures that the correct starting material is used, which is a cornerstone of trustworthy and reproducible research.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard instrument procedures to ensure optimal resolution.
-
Data Acquisition: Acquire a ¹H-NMR spectrum. A standard acquisition with 16-32 scans is typically sufficient.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Verification: Compare the obtained spectrum to a reference spectrum or published data. For the trans isomer in D₂O, characteristic signals can be observed around 3.41 (s, 1H), 2.15 (s, 2H), 2.08 (s, 1H), 1.68-1.74 (m, 6H), 1.52 (s, 2H), and 1.49 (s, 2H).[3]
-
Purity Assessment: Integrate all signals. The presence of significant unassigned peaks may indicate impurities (e.g., residual solvents from synthesis or starting materials).
-
Protocol 1.2: Solubility Assessment for Biological Assays
Causality: The solubility of a compound is a critical parameter in drug development, dictating its formulation for both in vitro and in vivo studies. Poor solubility can lead to inaccurate assay results due to precipitation. This protocol establishes a practical solubility limit in a common stock solvent (DMSO) and a representative aqueous buffer, ensuring the compound remains in solution at the desired concentrations for biological screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation: Weigh 10 mg of the compound into a clean vial. Add 490.9 µL of DMSO to target a 100 mM stock solution (based on MW 203.71 g/mol ). Vortex thoroughly for 2-5 minutes. Visually inspect for any undissolved particulate matter.
-
Aqueous Solubility Test: a. Prepare a series of dilutions from the DMSO stock into PBS (pH 7.4) to achieve final concentrations of 1000 µM, 500 µM, 100 µM, 50 µM, and 10 µM. Ensure the final DMSO concentration in each dilution is kept constant and low (e.g., ≤1%). b. Incubate the dilutions at room temperature (or 37°C, if relevant for the assay) for 1-2 hours. c. Centrifuge the samples at ~14,000 x g for 15 minutes to pellet any precipitate. d. Carefully inspect the supernatant and the bottom of the tube. The highest concentration that shows no visible precipitate is considered the practical aqueous solubility limit under these conditions.
Section 2: Core Application: A Scaffold for Novel Synthesis
The primary utility of this compound is as a molecular scaffold. The amine (-NH₂) and hydroxyl (-OH) groups serve as versatile handles for introducing a wide array of chemical functionalities, enabling the creation of diverse chemical libraries for screening.
General Synthetic Workflow
The diagram below illustrates a typical workflow for utilizing 4-aminoadamantan-1-ol as a synthetic scaffold, moving from the starting material to biological evaluation.
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Synthesis of 4-Aminoadamantan-1-ol Hydrochloride Derivatives: A Detailed Application Note and Protocol
Abstract: The adamantane scaffold is a privileged structure in medicinal chemistry due to its unique steric and lipophilic properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among its numerous derivatives, 4-aminoadamantan-1-ol serves as a crucial building block for various therapeutic agents. This application note provides a comprehensive guide to the synthesis of trans-4-aminoadamantan-1-ol hydrochloride, a key intermediate, and outlines general protocols for its subsequent derivatization. We focus on a robust and scalable synthetic route starting from 5-hydroxy-2-adamantanone, detailing the underlying chemical principles, step-by-step experimental procedures, and critical process parameters to ensure high yield and purity.
Part 1: Strategic Overview of Synthesis
The synthesis of 4-aminoadamantan-1-ol hydrochloride isomers can be approached through several pathways. Historically, methods included direct oxidation of amantadine derivatives using strong acids, which often resulted in low yields and poor selectivity.[2][3] Modern strategies prioritize efficiency, safety, and stereochemical control.
The most prevalent and industrially viable approach for synthesizing the trans isomer involves a two-step sequence starting from 5-hydroxy-2-adamantanone:
-
Reductive Amination: The ketone is first converted to an intermediate imine or oxime, which is then reduced to the corresponding amine. This step is crucial for establishing the stereochemistry of the final product.
-
Salt Formation and Purification: The resulting free base, a mixture of isomers, is treated with hydrochloric acid. The desired trans-4-aminoadamantan-1-ol hydrochloride is then selectively crystallized, leveraging solubility differences between the isomers.[2][3]
This guide will focus on a highly efficient reductive amination protocol using catalytic hydrogenation. This method is favored for its high yield, excellent stereoselectivity for the desired trans isomer, and operational simplicity.[4]
Figure 1: High-level overview of the synthetic workflow.
Part 2: Detailed Experimental Protocol - Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
This protocol details the synthesis from 5-hydroxy-2-adamantanone via reductive amination. The procedure is designed to be self-validating, with checkpoints to ensure reaction completion and product quality.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Hydroxy-2-adamantanone | ≥98% | Standard Supplier | Starting material. |
| Aqueous Ammonia | 28-30% | ACS Reagent | Used as both solvent and nitrogen source. |
| Palladium on Carbon (Pd/C) | 10 wt. %, dry | Standard Supplier | Hydrogenation catalyst. Handle with care. |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier | Used in a pressure vessel. |
| Methanol (MeOH) | Anhydrous | ACS Reagent | Solvent for crystallization. |
| Hydrochloric Acid | conc. (37%) or as HCl gas | ACS Reagent | For salt formation. |
| Celite® | --- | Standard Supplier | Filtration aid. |
2.2 Equipment
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
pH meter or pH paper
2.3 Step-by-Step Protocol
Step 1: Imine Formation
The first step is the formation of the 5-hydroxy-2-adamantanimine. The ketone carbonyl is attacked by ammonia to form a hemiaminal, which then dehydrates to the imine.
-
To a suitable pressure-resistant flask, add 5-hydroxy-2-adamantanone (1.0 eq).
-
Add aqueous ammonia (approx. 10 volumes, e.g., 10 mL per gram of starting material). The large excess of aqueous ammonia serves as the reaction solvent and drives the equilibrium towards imine formation.[2]
-
Seal the flask and stir the mixture at room temperature (20-25°C) for 8-12 hours.
-
Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ketone.
Step 2: Catalytic Hydrogenation (Reductive Amination)
The crude imine solution is directly used for the hydrogenation. The imine is reduced to the amine over a palladium catalyst.
-
Carefully transfer the reaction mixture from Step 1 into a high-pressure hydrogenation vessel.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight relative to the starting ketone).[2]
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 2-4 atm (approx. 30-60 psi).[2]
-
Stir the reaction vigorously at 30-50°C for 6-10 hours.
-
Checkpoint: Reaction completion is monitored by the cessation of hydrogen uptake. A sample can be carefully withdrawn and analyzed by GC-MS to confirm the absence of the imine intermediate.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: The Pd/C catalyst can be pyrophoric when dry; keep it wet.
Step 3: Work-up and Isolation of the Free Base
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ammonia and methanol.
-
The residue contains the crude 4-aminoadamantan-1-ol as a mixture of cis and trans isomers.
Step 4: Acidification, Crystallization, and Purification
This step leverages the lower solubility of the trans-hydrochloride salt in methanol to achieve purification.
-
Dissolve the crude amine residue in methanol (approx. 5-8 volumes).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of hydrogen chloride in methanol (or carefully bubble HCl gas) until the pH of the solution is strongly acidic (pH 1-2). An exothermic reaction will occur.
-
Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. A white precipitate will form.
-
Causality: The trans isomer is thermodynamically more stable and forms a less soluble hydrochloride salt in methanol, allowing for selective precipitation.[3]
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol to remove any remaining impurities.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
Expected Outcome: A white crystalline solid of trans-4-aminoadamantan-1-ol hydrochloride with a purity of >99% (by GC) and a typical yield of 65-75% based on the starting ketone.
Figure 2: Detailed experimental workflow for the core synthesis.
Part 3: Synthesis of N-Substituted Derivatives
The primary amine of 4-aminoadamantan-1-ol is a versatile handle for derivatization. Standard N-acylation and N-alkylation reactions can be readily applied.
Example Protocol: N-Acetylation
-
Suspend trans-4-aminoadamantan-1-ol hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0°C.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform a standard aqueous work-up to remove excess reagents and salts.
-
Purify the resulting N-acetylated product by column chromatography or recrystallization.
Part 4: Troubleshooting and Safety
-
Low Yield: Incomplete imine formation (extend reaction time) or catalyst poisoning (use fresh catalyst). Ensure the hydrogenation system is leak-proof.
-
Poor Purity/Isomer Ratio: Inefficient crystallization. Ensure the acidification is done at low temperature and consider a second recrystallization step if necessary.
-
Safety: Handle aqueous ammonia in a well-ventilated fume hood. Palladium on carbon can be pyrophoric; do not allow it to dry in the air. Hydrogenation should be performed behind a safety shield in a designated area.
References
-
CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. Google Patents.
-
CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. Google Patents.
-
Ritter Reaction - Wikipedia.
-
BenchChem - this compound | 20098-19-5.
-
BenchChem - Replicating published results for 5-Aminoadamantan-2-ol;hydrochloride synthesis.
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pharmacological profiling of 4-aminoadamantan-1-ol hydrochloride analogs
An In-Depth Guide to the Pharmacological Profiling of 4-Aminoadamantan-1-ol Hydrochloride Analogs
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure has been incorporated into numerous clinically approved drugs, demonstrating its versatility across a range of therapeutic areas. The initial breakthrough for this class of compounds came with the discovery of Amantadine, an antiviral agent effective against Influenza A, and later, Memantine, a cornerstone in the management of moderate-to-severe Alzheimer's disease. These successes have established adamantane derivatives as critical pharmacophores for targeting viral ion channels and modulating central nervous system receptors.
This guide focuses on analogs of this compound, a functionalized adamantane core that presents key opportunities for chemical modification. The presence of both an amino group and a hydroxyl group at strategic positions allows for the synthesis of diverse libraries of compounds. The primary goal of pharmacologically profiling these analogs is to systematically evaluate their biological activity, identify their molecular targets, and determine their potential as novel therapeutic agents. This process typically involves a tiered screening approach, beginning with high-throughput in vitro assays and progressing to more complex mechanistic studies and in vivo validation for the most promising candidates. The two most prominent and historically validated targets for adamantane-based compounds are the Influenza A virus M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor, making them the primary focus of this profiling guide.
Section 1: Primary Pharmacological Targets and Scientific Rationale
The strategic value of the 4-aminoadamantan-1-ol scaffold lies in its potential to interact with well-established drug targets where parent adamantane compounds have already shown clinical relevance.
Antiviral Activity: Targeting the Influenza A M2 Proton Channel
The antiviral mechanism of first-generation adamantanes like amantadine and rimantadine is the blockade of the M2 proton channel of the Influenza A virus. This channel is essential for the virus to uncoat and release its genetic material into the host cell by acidifying the virion interior. However, the clinical utility of these drugs has been severely diminished due to the widespread emergence of resistant viral strains, most commonly through a single amino acid substitution (S31N) in the M2 protein.
Causality Behind Experimental Choices: The profiling of novel 4-aminoadamantan-1-ol analogs is driven by the hypothesis that new chemical modifications can overcome this resistance. By altering the size, shape, and polarity of the substituents on the adamantane core, it may be possible to design molecules that can either bind to the mutated M2 channel or inhibit viral replication through alternative mechanisms, such as disrupting viral entry or assembly.
Neuroprotective Activity: Modulating the NMDA Receptor
In the central nervous system, the NMDA receptor plays a critical role in synaptic plasticity and memory. However, its overactivation leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is a key pathological feature in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Memantine, an adamantane derivative, provides neuroprotection by acting as a low-affinity, uncompetitive antagonist of the NMDA receptor. It preferentially blocks the excessive channel activity associated with pathology while sparing normal physiological function, which contributes to its favorable safety profile.
Causality Behind Experimental Choices: Analogs of 4-aminoadamantan-1-ol are profiled for NMDA receptor activity to discover next-generation neuroprotective agents. The goal is to identify compounds with optimized properties, such as improved affinity, selectivity for specific NMDA receptor subtypes (e.g., those containing GluN2B subunits), or a dual-action mechanism that combines NMDA receptor antagonism with other beneficial activities like voltage-gated calcium channel inhibition or anti-inflammatory effects.
Section 2: A Tiered Strategy for Pharmacological Profiling
A systematic and logical workflow is crucial for efficiently profiling a library of new chemical entities. The process begins with broad primary screens to identify "hits" and progressively narrows the focus through more detailed secondary and mechanistic assays to characterize "leads."
Application Notes & Protocols: 4-Aminoadamantan-1-ol Hydrochloride as a Versatile Precursor for Novel Antiviral Agents
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, three-dimensional, and highly lipophilic hydrocarbon cage, has secured a privileged role in medicinal chemistry.[1][2] Its unique structural and physicochemical properties offer a powerful tool to overcome common challenges in drug design, such as metabolic instability and poor bioavailability.[2][3] The non-planar, cage-like structure provides a robust framework that allows for the precise spatial orientation of pharmacophoric groups, enabling more effective and selective interactions with biological targets.[1][4][5]
Historically, adamantane derivatives like Amantadine and Rimantadine were among the first clinically approved antiviral drugs, specifically targeting the influenza A virus.[6][7] While their use has been limited by the emergence of resistant strains, the foundational mechanism of action continues to inspire the development of new antiviral agents.[8] 4-aminoadamantan-1-ol hydrochloride serves as a crucial second-generation building block. The presence of both an amino and a hydroxyl group at specific bridgehead positions provides two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds with potentially enhanced antiviral activity and broader therapeutic applications.[9][10]
This guide provides a comprehensive overview of this compound, including its synthesis from commercially available starting materials and a detailed protocol for its derivatization into potential antiviral candidates.
Physicochemical Properties of the Precursor
A clear understanding of the starting material's properties is fundamental for successful synthesis and reaction planning.
| Property | Value |
| Chemical Name | trans-4-Aminoadamantan-1-ol hydrochloride |
| Molecular Formula | C₁₀H₁₈ClNO |
| Molecular Weight | 203.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol |
| CAS Number | 40580-99-6 (trans-isomer hydrochloride) |
Core Concept: Mechanism of Adamantane Antivirals
The primary antiviral action of first-generation aminoadamantanes is the inhibition of the M2 protein of the influenza A virus.[11] The M2 protein functions as a pH-dependent ion channel, which is crucial for two key stages of the viral replication cycle:
-
Viral Uncoating: After the virus enters the host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification of the viral interior promotes the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm.[12]
-
Viral Assembly: During the late stages of replication, the M2 protein helps regulate the pH across the trans-Golgi network, which is important for the proper processing of hemagglutinin (HA) before the assembly of new virions.[12]
Adamantane derivatives, possessing a positively charged amino group at physiological pH, are drawn to the M2 channel and physically block the pore, preventing proton translocation. This blockade halts the replication process, effectively neutralizing the virus.[12][13]
Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.
Protocol 1: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
This protocol describes a robust, multi-step synthesis starting from 5-hydroxy-2-adamantanone, adapted from established methodologies.[9][10] It is designed to selectively produce the desired trans-isomer, which is often crucial for specific biological activity.
Caption: Synthetic pathway for trans-4-aminoadamantan-1-ol hydrochloride.
Step 1: Oximation of 5-Hydroxy-2-adamantanone
-
Rationale: This step converts the ketone functional group into an oxime. The oxime is a stable intermediate that is readily reduced to a primary amine in the subsequent step.
-
To a stirred solution of 5-hydroxy-2-adamantanone (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into cold deionized water (20 volumes) to precipitate the product.
-
Filter the resulting white solid, wash thoroughly with water, and dry under vacuum to yield 5-hydroxy-2-adamantanone oxime.
Step 2: Catalytic Hydrogenation to 4-Aminoadamantan-1-ol
-
Rationale: The oxime is reduced to a primary amine using Raney Nickel, a highly effective catalyst for this transformation. The reaction conditions, including pressure and temperature, are optimized for efficient and safe reduction.[9]
-
In a high-pressure hydrogenation vessel, suspend the 5-hydroxy-2-adamantanone oxime (1.0 eq) in an alcoholic solvent such as methanol or ethanol (15 volumes).
-
Carefully add Raney Nickel catalyst (5-10% by weight) to the suspension.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 1.5–2.5 MPa.[9]
-
Heat the mixture to 50–75°C with vigorous stirring.[9]
-
Maintain these conditions for 8-12 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-aminoadamantan-1-ol as a mixture of cis and trans isomers.
Step 3: Isomer-Selective Recrystallization
-
Rationale: The crude product is a mixture of cis and trans isomers. By converting the amine to its hydrochloride salt and performing a controlled recrystallization from methanol, the less soluble trans-isomer can be selectively isolated in high purity.[10]
-
Dissolve the crude 4-aminoadamantan-1-ol in methanol (10 volumes).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of hydrochloric acid in methanol (or bubble HCl gas) until the pH is acidic (pH 1-2).
-
Stir the mixture at 0-5°C for 1 hour to allow for complete salt formation and initial crystallization.
-
Slowly warm the mixture to room temperature and stir for an additional 12-16 hours.
-
Filter the resulting white crystalline solid. Wash the filter cake with cold methanol.
-
Dry the product under vacuum at 60°C to yield pure trans-4-aminoadamantan-1-ol hydrochloride.
Protocol 2: Application in Antiviral Synthesis - N-Acylation
This protocol details a general method for derivatizing the amino group of the precursor via acylation to form an amide linkage. This is a common strategy to explore structure-activity relationships, as modifying the N-substituent can significantly impact target binding and pharmacokinetic properties.[14][15][16]
Caption: General workflow for N-acylation of the adamantane precursor.
-
Rationale: This procedure utilizes TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), a highly efficient peptide coupling reagent, to facilitate the formation of an amide bond between the free amine of the adamantane precursor and a carboxylic acid of interest.[15][16]
-
Suspend trans-4-aminoadamantan-1-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 20 volumes).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and TBTU (1.1 eq) in DCM.
-
Add the solution from step 3 to the suspension from step 2.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final N-acylated adamantane derivative.
Characterization of Synthesized Compounds
To ensure the identity and purity of the synthesized precursor and its derivatives, a combination of standard analytical techniques is required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, verify the stereochemistry (trans-isomer), and assess purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often in conjunction with a mass spectrometer (LC-MS).
Conclusion
This compound is a highly valuable and versatile precursor in the field of antiviral drug discovery. Its bifunctional nature allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a reliable pathway for both the synthesis of the precursor and its subsequent derivatization into novel compounds. By leveraging the unique properties of the adamantane scaffold, researchers can continue to develop new generations of antiviral agents to address both existing and emerging viral threats.
References
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Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]
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Fytas, G., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. Available at: [Link]
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Hedrich, R. (n.d.). Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs. Available at: [Link]
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Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Available at: [Link]
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Smieskova, J., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. Available at: [Link]
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Dane, C., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety. PubMed. Available at: [Link]
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Drugs.com. (n.d.). List of Adamantane antivirals. Available at: [Link]
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Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Available at: [Link]
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Susanto, S., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. Available at: [Link]
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Morozov, I. S., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Amantadine. Available at: [Link]
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Barberis, C., et al. (2021). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. MDPI. Available at: [Link]
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Dr. Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine?. Available at: [Link]
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Reddy, D. S., et al. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences. Available at: [Link]
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Research Open World. (n.d.). The Synthesis of Medical Intermediate Adamantane. Available at: [Link]
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Abu-Izneid, T., et al. (2022). A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Schmidt, B., et al. (2013). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. PMC - NIH. Available at: [Link]
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Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. R Discovery. Available at: [Link]
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Abu-Izneid, T., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate. Available at: [Link]
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Georgieva, M., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. NIH. Available at: [Link]
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Georgieva, M., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at: [Link]
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Application Notes & Protocols: Investigating 4-Aminoadamantan-1-ol Hydrochloride in Neurodegenerative Disease Research
Introduction: The Adamantane Scaffold in Neuropharmacology
For decades, the rigid, lipophilic cage structure of adamantane has served as a privileged scaffold in medicinal chemistry, giving rise to compounds with significant clinical impact. In the realm of neurodegenerative diseases, derivatives such as Amantadine and the more refined Memantine have become cornerstone therapies for Parkinson's Disease (PD) and Alzheimer's Disease (AD), respectively.[1][2] These molecules have established the therapeutic potential of modulating the glutamatergic system, specifically by targeting the N-methyl-D-aspartate (NMDA) receptor.
This document provides a detailed guide for researchers investigating 4-aminoadamantan-1-ol hydrochloride , a distinct analogue within the aminoadamantane class. While direct literature on this specific molecule is nascent, its structural similarity to memantine provides a strong, scientifically-grounded rationale for its investigation as a potential neuroprotective agent. The protocols and mechanistic insights described herein are based on the well-established pharmacology of memantine and are designed to serve as a robust starting point for characterizing the activity of this compound.
Part 1: The Scientific Rationale - Targeting Glutamate Excitotoxicity
A common pathological feature across many neurodegenerative diseases is excitotoxicity , a process where excessive or prolonged activation of glutamate receptors leads to neuronal damage and death.[3][4] The NMDA receptor, a key player in learning and memory, becomes a conduit for this damage when overstimulated, allowing a toxic influx of calcium (Ca²⁺) ions.[5][6]
This Ca²⁺ overload triggers a cascade of detrimental downstream events, including:
-
Mitochondrial dysfunction and energy failure.
-
Generation of reactive oxygen species (ROS) and oxidative stress.[7]
-
Activation of apoptotic pathways leading to programmed cell death.
The therapeutic genius of adamantane antagonists like memantine lies in their unique mechanism of action. They are uncompetitive, low-affinity, open-channel blockers .[6][8] This means they preferentially block the NMDA receptor channel only when it is excessively open (a pathological state), while sparing its normal, physiological function required for synaptic plasticity.[9][10] This voltage-dependent blockade effectively dampens the toxic "noise" of excessive glutamate without silencing the essential "signal" required for cognition.[11]
Given its core aminoadamantane structure, it is hypothesized that this compound will exhibit a similar mechanism, acting as an NMDA receptor antagonist to confer neuroprotection.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound may mitigate glutamate-induced excitotoxicity.
Caption: Proposed NMDA receptor antagonism by 4-aminoadamantan-1-ol HCl.
Part 2: Application in Alzheimer's Disease (AD) Research
The accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in AD is known to disrupt glutamatergic homeostasis, creating a state of chronic excitotoxicity that contributes to synaptic dysfunction and neuronal loss.[12] Therefore, assessing the ability of this compound to protect against Aβ-induced toxicity is a critical first step.
Protocol 2.1: In Vitro Neuroprotection Assay Against Aβ Oligomer Toxicity
This protocol details a method to evaluate the protective effects of the compound on primary cortical neurons exposed to toxic Aβ oligomers.
Objective: To determine if this compound can prevent Aβ₁₋₄₂-induced neuronal cell death.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-beta (1-42) peptide, research grade
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Experimental Workflow:
Caption: Workflow for the scopolamine-induced amnesia model.
Step-by-Step Methodology:
-
Morris Water Maze (MWM) Training: For 5 consecutive days, train mice to find a hidden platform in a circular pool of water, using visual cues around the room.
-
Drug Administration: On day 6, administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). The vehicle group receives saline. A positive control group would receive a known cognitive enhancer like Donepezil.
-
Amnesia Induction: 30 minutes after compound administration, inject scopolamine (1 mg/kg, i.p.) to all groups except the "no-amnesia" control group.
-
Probe Trial: 30 minutes after scopolamine injection, conduct the probe trial. Remove the hidden platform and allow each mouse to swim freely for 60 seconds. Record the swimming path with a video tracking system.
-
Data Analysis: Key parameters for memory retention are the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former location of the platform.
Expected Outcome: Mice treated with scopolamine alone will show significant memory impairment, spending random amounts of time in all quadrants. A successful outcome for this compound would be a significant, dose-dependent increase in time spent in the target quadrant, indicating a reversal of the scopolamine-induced deficit.
Conclusion and Future Directions
This compound represents a promising chemical entity for neurodegenerative disease research. Its structural heritage, rooted in the clinically successful adamantane class, provides a strong foundation for its proposed mechanism as an NMDA receptor antagonist. The protocols outlined in this guide offer a systematic framework for characterizing its neuroprotective and cognitive-enhancing potential, starting from foundational in vitro assays and progressing to in vivo proof-of-concept. Successful outcomes from these studies would warrant further investigation into more chronic and genetically relevant models of Alzheimer's and Parkinson's disease, ultimately paving the way for a new generation of neuroprotective therapeutics.
References
- GlobalRx. (n.d.). Memantine Hydrochloride 5mg Tablet: A Clinical Overview.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?
- GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
- [No author listed]. (n.d.). [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues]. PubMed.
- Kashiwagi, K., et al. (n.d.). Mechanism of action of memantine. PubMed.
- Herman, B. H., & El-Khatib, A. H. (2024, January 31). Memantine. StatPearls - NCBI Bookshelf.
- Lipton, S. A. (2006). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central.
- Di Giovanni, G., & Esposito, E. (2021). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed Central.
- Wesemann, W., et al. (1979). In vitro studies on the possible effects of 1-aminoadamantanes on the serotonergic system in M. Parkinson. PubMed.
- Taticchi, A., et al. (2021). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. PubMed Central.
- Singh, D., et al. (2023, December 11). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. SpringerLink.
- Kazi, A., & Jordan, P. A. (2016). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. PubMed Central.
- Bhullar, K. S., & Rupasinghe, H. P. V. (2021). Neurodegenerative disorders: Assessing the impact of natural vs drug-induced treatment options. PubMed Central.
Sources
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- 2. In vitro studies on the possible effects of 1-aminoadamantanes on the serotonergic system in M. Parkinson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neurodegenerative disorders: Assessing the impact of natural vs drug‐induced treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 9. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goodrx.com [goodrx.com]
- 12. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: N-Alkylation of 4-Aminoadamantan-1-ol Hydrochloride via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive protocol for the N-alkylation of 4-aminoadamantan-1-ol hydrochloride, a critical transformation for synthesizing derivatives with significant potential in medicinal chemistry. Adamantane derivatives are valued for their unique lipophilic and rigid structure, which can enhance the pharmacological properties of drug candidates.[1][2] Direct alkylation of the primary amine is often plagued by issues of overalkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[3] To circumvent this, the protocol herein details a robust and highly selective one-pot reductive amination procedure. This method involves the initial formation of an imine intermediate from 4-aminoadamantan-1-ol and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction using sodium triacetoxyborohydride (NaBH(OAc)₃). This approach offers excellent control over mono-alkylation, high yields, and broad substrate scope under mild reaction conditions.[4][5][6]
Core Principles: The Rationale for Reductive Amination
The N-alkylation of primary amines is a cornerstone of organic synthesis, yet achieving selective mono-alkylation presents a significant challenge. The direct reaction of an amine with an alkyl halide often results in a mixture of mono- and di-alkylated products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine.[3]
Reductive amination provides an elegant and efficient solution to this problem.[7] The process can be dissected into two key mechanistic steps that typically occur in a single reaction vessel:
-
Imine/Iminium Ion Formation: The process begins with the neutralization of the this compound salt to its free amine form, which acts as a nucleophile. This free amine then reacts with the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration yields an imine (for primary amines) or an iminium ion, which is the key intermediate for reduction.[7]
-
In-Situ Reduction: A mild and selective reducing agent is introduced to reduce the C=N double bond of the imine/iminium ion to a C-N single bond, yielding the desired N-alkylated amine.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons:
-
High Selectivity: It is a mild reducing agent that reacts much faster with iminium ions than with aldehydes or ketones, preventing the formation of unwanted alcohol byproducts.[4][9]
-
Safety Profile: Unlike sodium cyanoborohydride (NaBH₃CN), it does not generate toxic cyanide byproducts, making it a safer alternative.[8]
-
Compatibility: It is effective in a range of common aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[8][10]
Reaction Mechanism Overview
Below is a diagram illustrating the general mechanism for the reductive amination of 4-aminoadamantan-1-ol.
Caption: General mechanism of a two-step, one-pot reductive amination.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various aldehydes and ketones. Optimization of reaction time and stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Molar Equiv. | Molecular Weight ( g/mol ) | Notes |
| 4-Aminoadamantan-1-ol HCl | 1.0 | 203.71 | Starting material. |
| Aldehyde or Ketone | 1.1 | Variable | Provides the desired alkyl group. |
| Triethylamine (Et₃N) | 1.2 | 101.19 | Base to neutralize the HCl salt. |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | Mild and selective reducing agent.[5][8] |
| 1,2-Dichloroethane (DCE) | - | 98.96 | Anhydrous, aprotic solvent. |
| Saturated aq. NaHCO₃ | - | - | For quenching the reaction. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying the organic layer. |
| Silica Gel | - | - | For column chromatography. |
| Dichloromethane (DCM) | - | - | Extraction and chromatography solvent. |
| Ethyl Acetate (EtOAc) | - | - | Extraction and chromatography solvent. |
Step-by-Step Methodology
-
Reactant Preparation & Neutralization:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.1 M.
-
Add triethylamine (Et₃N, 1.2 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The suspension should become a clearer solution as the free amine is formed.
-
-
Imine Formation:
-
To the stirred solution, add the desired aldehyde or ketone (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[6]
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight increase in temperature may be observed.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed. This typically takes 12-24 hours.[6]
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.
-
-
Purification:
-
Combine all organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to isolate the pure N-alkylated 4-aminoadamantan-1-ol.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of adamantane monools.
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
-
National Institutes of Health. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Retrieved from [Link]
-
SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
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- 2. scispace.com [scispace.com]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Developing Enzyme Inhibition Assays with 4-Aminoadamantan-1-ol Hydrochloride
As a Senior Application Scientist, this document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust enzyme inhibition assays for 4-aminoadamantan-1-ol hydrochloride. This guide emphasizes mechanistic understanding, rigorous experimental design, and accurate data interpretation.
Introduction: The Potential of Adamantane Scaffolds in Enzyme Inhibition
The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is considered a privileged scaffold in medicinal chemistry.[1] Its unique structure provides exceptional metabolic stability and facilitates penetration across biological membranes.[1] Historically, adamantane derivatives like Amantadine have been successful as antiviral agents.[2][3] More recently, this scaffold has been incorporated into a variety of enzyme inhibitors targeting diseases ranging from diabetes (e.g., vildagliptin, a DPP-IV inhibitor) to neurological disorders and cancer.[2][4]
This compound is a functionalized adamantane derivative that has been utilized in the design and screening of new pharmaceutical molecules.[5] While its specific enzyme targets are not broadly documented, its structural features suggest potential interactions with a range of enzyme classes. This guide, therefore, presents a comprehensive framework for identifying and characterizing the enzyme inhibitory activity of this compound, from initial screening to detailed mechanistic studies.
The objective of these application notes is to provide a self-validating system of protocols that enables researchers to:
-
Select and validate potential enzyme targets.
-
Perform primary screening to determine the inhibitory potency (IC50).
-
Conduct kinetic studies to elucidate the mechanism of inhibition (MoI) and determine the inhibition constant (Ki).
Part 1: Assay Strategy and Pre-Experimental Considerations
The foundation of a successful inhibition study lies in careful planning and optimization. The choices made at this stage directly impact the quality and interpretability of the final data.
Rational Target Enzyme Selection
Given the lack of a pre-defined target for this compound, an initial screening strategy against a panel of enzymes is recommended. The selection of this panel can be guided by the known activities of other adamantane derivatives, which include:
-
Hydrolases: Such as Butyrylcholinesterase and soluble epoxide hydrolase.[2][6]
-
Proteases: A common class of drug targets.
-
Kinases: A major focus in oncology and inflammation research.
-
Dehydrogenases: Such as hydroxysteroid dehydrogenases.[2]
Screening against a diverse but rationally selected panel maximizes the probability of identifying a bona fide interaction.
Assay Principle and Detection Technology
Enzyme assays quantify the rate of an enzyme-catalyzed reaction by measuring either the depletion of a substrate or the formation of a product over time.[7] The choice of detection method (e.g., absorbance, fluorescence, luminescence) is critical.
-
Causality: A fluorescent-based assay is often preferred for its high sensitivity, allowing for the use of lower enzyme and substrate concentrations. However, it is crucial to perform a preliminary scan to ensure that this compound does not intrinsically fluoresce at the assay wavelengths or quench the fluorescent signal, which would create artifacts. A no-enzyme control containing the inhibitor can be used to test for this interference.
Reagent Preparation and Optimization
Enzyme Concentration: The enzyme concentration should be carefully titrated to ensure the reaction proceeds under initial velocity conditions, where product formation is linear with time.[8] This is typically the phase where less than 10-15% of the substrate has been consumed.
Substrate Concentration and the Michaelis-Menten Constant (K_m): The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[9] Its determination is a prerequisite for mechanistic studies.
-
Expertise: For screening competitive inhibitors, the substrate concentration should be set at or below its K_m value.[8][10] This is because a competitive inhibitor competes with the substrate for the enzyme's active site. If the substrate concentration is too high (saturating), it can outcompete the inhibitor, masking its effect and leading to a falsely high IC50 value.[11]
This compound Stock Solution:
-
Trustworthiness: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO) or sterile water. Subsequent dilutions should be made in the assay buffer to minimize solvent effects. The final concentration of DMSO in the assay well should ideally be kept below 1% (v/v) to avoid impacting enzyme activity. A vehicle control (assay with equivalent DMSO concentration but no inhibitor) is mandatory.[12]
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for a comprehensive enzyme inhibition analysis.
Protocol 1: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is a key measure of inhibitor potency.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare the optimized buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Enzyme Working Solution: Dilute the enzyme stock in assay buffer to a 2X final assay concentration.
-
Substrate Working Solution: Dilute the substrate stock in assay buffer to a 2X final assay concentration (set at the K_m value).
-
Inhibitor Dilution Series: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). This is typically a 10-point, 3-fold serial dilution.
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add 50 µL of the 2X enzyme solution and 5 µL of the various inhibitor concentrations.
-
Positive Control (100% Activity): Add 50 µL of the 2X enzyme solution and 5 µL of vehicle (e.g., DMSO).
-
Negative Control (0% Activity): Add 50 µL of assay buffer (no enzyme) and 5 µL of vehicle.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme and reach equilibrium.
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence intensity) every 30-60 seconds for 15-30 minutes.
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the product formation curve over time.
-
Calculate the Percentage Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative) / (V₀_positive - V₀_negative))
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[13]
Protocol 2: Mechanism of Inhibition (MoI) Studies
These experiments distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[8][12]
Methodology:
-
Experimental Design: Create a matrix of reaction conditions. This involves using several fixed concentrations of this compound (e.g., 0, 0.5x K_i, 1x K_i, 2x K_i, where K_i is estimated from the IC50) and, for each inhibitor concentration, varying the substrate concentration across a wide range (e.g., 0.2x K_m to 10x K_m).[8]
-
Assay Execution:
-
For each reaction, combine the assay buffer, enzyme, and the specific concentration of the inhibitor.
-
Pre-incubate as described in Protocol 1.
-
Initiate the reaction by adding the corresponding concentration of substrate.
-
Measure the initial reaction velocity (V₀) for every condition in the matrix.
-
Data Analysis:
-
Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will show the effect of the inhibitor on the apparent K_m and V_max.
-
Lineweaver-Burk Plot: For a more quantitative analysis, transform the data by plotting 1/V₀ versus 1/[S].[12] This double-reciprocal plot linearizes the Michaelis-Menten equation.
-
Competitive Inhibition: Lines will intersect on the y-axis (V_max is unchanged, K_m increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (V_max decreases, K_m is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both V_max and K_m decrease proportionally).
-
-
Calculating K_i: The inhibition constant (K_i) is a measure of the inhibitor's binding affinity. For competitive inhibition, it can be determined from the relationship between the apparent K_m (K_m,app) and the inhibitor concentration [I]: K_m,app = K_m * (1 + [I]/K_i). The Cheng-Prusoff equation can also be used to convert IC50 to K_i for competitive inhibitors: K_i = IC50 / (1 + [S]/K_m).[11]
Part 3: Data Visualization and Presentation
Clear presentation of data is crucial for accurate interpretation and reporting.
Data Tables
Table 1: Example Data for IC50 Determination
| [Inhibitor] (µM) | log[Inhibitor] | Average Velocity (RFU/min) | % Inhibition |
|---|---|---|---|
| 100.000 | 2.00 | 5.2 | 94.8% |
| 33.333 | 1.52 | 8.1 | 91.9% |
| 11.111 | 1.05 | 15.6 | 84.4% |
| 3.704 | 0.57 | 35.4 | 64.6% |
| 1.235 | 0.09 | 51.2 | 48.8% |
| 0.412 | -0.38 | 78.9 | 21.1% |
| 0.137 | -0.86 | 95.3 | 4.7% |
| 0.000 (Control) | - | 100.0 | 0.0% |
Table 2: Summary of Kinetic Parameters from MoI Studies
| [Inhibitor] (nM) | Apparent V_max (µM/s) | Apparent K_m (µM) | Mode of Inhibition | K_i (nM) |
|---|---|---|---|---|
| 0 | 10.0 | 5.0 | - | - |
| 50 | 10.1 | 10.2 | Competitive | 49.0 |
| 100 | 9.9 | 15.5 | Competitive | 51.3 |
| 200 | 10.0 | 24.8 | Competitive | 50.5 |
Visual Diagrams (Graphviz)
Caption: Workflow for Enzyme Inhibition Assay Development.
Sources
- 1. jchr.org [jchr.org]
- 2. scispace.com [scispace.com]
- 3. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 6. Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. courses.edx.org [courses.edx.org]
Application Note: High-Throughput Screening of 4-aminoadamantan-1-ol hydrochloride for the Identification of Novel Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for utilizing 4-aminoadamantan-1-ol hydrochloride in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of ion channels. Drawing inspiration from the known pharmacology of related adamantane derivatives, such as memantine and amantadine, which target ligand-gated and viral ion channels respectively, we propose a focused screening strategy against the N-methyl-D-aspartate (NMDA) receptor, a critical therapeutic target in neurodegenerative diseases.[][2][3][4] This document outlines the essential physicochemical properties of this compound, a detailed protocol for a cell-based, fluorescence-based calcium flux assay, and a robust workflow for data analysis, hit confirmation, and validation. The methodologies described herein are designed to provide a scientifically rigorous and efficient pathway for evaluating the therapeutic potential of this and similar adamantane-containing small molecules.
Introduction: The Rationale for Screening this compound
The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional nature.[5][6] These characteristics can enhance a molecule's metabolic stability, bioavailability, and ability to interact with specific binding pockets in biological targets.[5] Prominent examples of successful drugs featuring this moiety include memantine, an NMDA receptor antagonist for Alzheimer's disease, and amantadine, an antiviral that targets the M2 proton channel of the influenza virus.[][3][4][7] Both of these approved drugs function by modulating ion channel activity.
Given this precedent, this compound, a functionalized adamantane derivative, represents a compelling candidate for HTS campaigns targeting ion channels. Its structural similarity to memantine suggests the NMDA receptor as a high-priority, plausible target. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[][2] However, its overactivation leads to excitotoxicity, a key pathological process in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[][2] The identification of novel NMDA receptor modulators is therefore of significant therapeutic interest.
This application note presents a hypothetical, yet scientifically grounded, HTS protocol to screen this compound for antagonistic activity at the NMDA receptor. The chosen assay is a fluorescence-based calcium flux assay, a robust and widely used method for HTS of ion channels that are permeable to calcium.[8][9][10]
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is critical for designing a successful HTS campaign. Key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO | PubChem[11] |
| Molecular Weight | 203.71 g/mol | PubChem[11] |
| Physical Form | Solid | Sigma-Aldrich[12] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[12] |
| Solubility | While specific data is limited, adamantane derivatives are generally soluble in DMSO.[13][14] The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. | Inferred |
High-Throughput Screening Workflow
The overall workflow for screening this compound is a multi-stage process designed to identify and validate true hits efficiently.
Caption: Simplified signaling pathway of NMDA receptor activation and inhibition.
Hit Identification and Confirmation
-
Hit Threshold: A statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls) is used to identify primary "hits."
-
Hit Confirmation: Compounds identified as hits in the primary screen are re-tested under the same assay conditions to eliminate false positives. [15][16][17]
Dose-Response Analysis
-
Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency.
-
The resulting data is plotted as percent inhibition versus compound concentration, and a sigmoidal dose-response curve is fitted to calculate the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited). [18]
Conclusion and Future Directions
This application note provides a detailed protocol for the high-throughput screening of this compound as a potential modulator of NMDA receptor activity. The described fluorescence-based calcium flux assay is a robust, scalable, and well-validated method for this purpose. Positive hits from this screen would warrant further investigation, including:
-
Secondary Assays: Utilizing orthogonal assay technologies, such as automated patch-clamp electrophysiology, to confirm the mechanism of action.
-
Selectivity Profiling: Screening against other ion channels and receptors to determine the compound's selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and other pharmacological properties.
By following this structured approach, researchers can efficiently evaluate the potential of this compound and lay the groundwork for the development of novel therapeutics for neurological disorders.
References
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Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. URL: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. URL: [Link]
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Hui, L., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2167-2172. URL: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. URL: [Link]
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Wu, Z., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 159-167. URL: [Link]
-
Taylor & Francis Online. (2018). Identification of potential Gly/NMDA receptor antagonists by cheminformatics approach: a combination of pharmacophore modelling, virtual screening and molecular docking studies. Journal of Receptors and Signal Transduction, 38(2), 131-141. URL: [Link]
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On HTS. (2023). Z-factor. URL: [Link]
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SB Drug Discovery. (n.d.). NMDA Receptors Screening & Profiling Services. URL: [Link]
-
Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. URL: [Link]
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Charles River Laboratories. (n.d.). Human NMDA (NR1/NR2B) Receptor Cell Line. URL: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. URL: [Link]
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ResearchGate. (n.d.). Dose-Response Modeling of High-Throughput Screening Data. URL: [Link]
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Wikipedia. (n.d.). Z-factor. URL: [Link]
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National Center for Biotechnology Information. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. In Assay Guidance Manual. URL: [Link]
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ResearchGate. (n.d.). High-throughput screening (HTS) confirmation rate analysis. URL: [Link]
-
PubMed. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. URL: [Link]
-
Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. URL: [Link]
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Quora. (2018). How to make a stock solution of a substance in DMSO. URL: [Link]
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JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. URL: [Link]
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Wikipedia. (n.d.). Adamantane. URL: [Link]
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ResearchGate. (2016). Is there any cell line expressing NMDAR?. URL: [Link]
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Corning. (n.d.). How to Determine Plate Format for High Throughput Screening. URL: [Link]
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University of Pennsylvania. (n.d.). Calcium Flux Protocol. URL: [Link]
-
GE Healthcare. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. URL: [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. URL: [Link]
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PubMed Central. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. URL: [Link]
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PubMed Central. (2005). Characterization of Mouse Striatal Precursor Cell Lines Expressing Functional Dopamine Receptors. URL: [Link]
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PubChem. (n.d.). This compound. URL: [Link]
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MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989. URL: [Link]
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ResearchGate. (2016). Can anyone suggest; which neuron cell line is best to study NMDA receptor ion channel?. URL: [Link]
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PubMed Central. (2005). Cell-type Specific Development of NMDA Receptors in the Interneurons of Rat Prefrontal Cortex. Journal of Neurophysiology, 94(3), 1664-1674. URL: [Link]
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Application Notes and Protocols for Surface Functionalization using 4-aminoadamantan-1-ol hydrochloride
Introduction: The Unique Potential of Adamantane in Surface Engineering
The rigid, cage-like hydrocarbon structure of adamantane has garnered significant interest across various scientific disciplines, from drug discovery to materials science.[1][2] Its high degree of symmetry and lipophilicity make it an exceptional molecular building block.[3] In the realm of surface science, adamantane derivatives, such as 4-aminoadamantan-1-ol hydrochloride, offer a robust and versatile platform for creating highly ordered and functional surfaces. The primary amine and hydroxyl groups of this molecule provide convenient handles for covalent attachment to a variety of substrates, while the adamantane cage itself serves as a unique recognition element.
A particularly powerful application of adamantane-functionalized surfaces lies in the realm of supramolecular chemistry, specifically through host-guest interactions with cyclodextrins.[4][5][6] The adamantane moiety fits snugly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex.[5] This highly specific and reversible interaction can be harnessed to immobilize biomolecules, create responsive surfaces, and develop advanced biosensors.[7][8]
These application notes provide detailed protocols for the covalent functionalization of silicon oxide surfaces with this compound and demonstrate its utility in a subsequent host-guest chemistry application. The methodologies are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and characterization techniques to validate each step of the process.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO | [PubChem CID: 2857446] |
| Molecular Weight | 203.71 g/mol | [PubChem CID: 2857446] |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
| Structure | Tricyclic cage-like hydrocarbon with an amino and a hydroxyl group | [PubChem CID: 2857446] |
Protocol 1: Covalent Immobilization of 4-aminoadamantan-1-ol on Silicon Oxide Surfaces
This protocol details the steps for the covalent attachment of 4-aminoadamantan-1-ol to a silicon oxide surface using a silanization-based approach. The process involves the activation of the surface, deposition of an epoxy-silane linker, and subsequent reaction with the amino group of the adamantane derivative.
Experimental Workflow Diagram
Caption: Workflow for covalent immobilization of 4-aminoadamantan-1-ol.
Materials and Reagents
-
Silicon wafers with a native oxide layer
-
This compound
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Anhydrous toluene
-
Ethanol, absolute
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
Step-by-Step Methodology
-
Surface Cleaning and Activation (Piranha Etch):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container.
-
Immerse the silicon wafers in the piranha solution for 15-20 minutes. This process removes organic contaminants and hydroxylates the surface, creating a high density of Si-OH groups.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Epoxy-Silane Monolayer Deposition:
-
Prepare a 1% (v/v) solution of GPTMS in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the GPTMS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization of the silane in solution.
-
After incubation, rinse the wafers with toluene to remove any unbound silane, followed by an ethanol rinse.
-
Dry the wafers under a stream of nitrogen and then cure them in an oven at 110°C for 30-60 minutes to promote covalent bond formation between the silane and the surface.[9]
-
-
Covalent Attachment of 4-aminoadamantan-1-ol:
-
Prepare a 10 mM solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent like dimethylformamide (DMF).
-
Immerse the epoxy-functionalized wafers in the 4-aminoadamantan-1-ol solution. The primary amine of the adamantane derivative will react with the surface-bound epoxy groups via a nucleophilic ring-opening reaction.
-
Allow the reaction to proceed for 12-24 hours at room temperature or slightly elevated temperature (e.g., 40-50°C) to enhance the reaction rate.
-
After the reaction, thoroughly rinse the wafers with the solvent used for the reaction, followed by DI water and ethanol, to remove any non-covalently bound molecules.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Surface Characterization
| Step | Technique | Expected Outcome |
| Piranha Cleaning | Contact Angle | Highly hydrophilic surface (contact angle < 10°) |
| GPTMS Deposition | Contact Angle | Increase in contact angle (to ~50-70°) indicating a more hydrophobic surface |
| XPS | Presence of C 1s and Si 2p signals corresponding to the silane | |
| Adamantane Attachment | XPS | Increase in the N 1s signal, confirming the presence of the amino group |
| AFM | Smooth surface topography with a slight increase in roughness |
Protocol 2: Host-Guest Recognition on Adamantane-Functionalized Surfaces
This protocol describes the use of the 4-aminoadamantan-1-ol functionalized surface for the specific capture of a β-cyclodextrin-modified fluorescent molecule, demonstrating the principle of host-guest interaction.
Host-Guest Interaction Diagram
Caption: Host-guest complexation of adamantane and β-cyclodextrin.
Materials and Reagents
-
Adamantane-functionalized silicon wafers (from Protocol 1)
-
β-Cyclodextrin-fluorophore conjugate (e.g., β-Cyclodextrin-FITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Step-by-Step Methodology
-
Preparation of β-Cyclodextrin Solution:
-
Prepare a solution of the β-cyclodextrin-fluorophore conjugate in PBS at a concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
-
Incubation for Host-Guest Binding:
-
Immerse the adamantane-functionalized wafers in the β-cyclodextrin solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation to facilitate the formation of the host-guest inclusion complexes.
-
-
Washing and Removal of Unbound Molecules:
-
After incubation, remove the wafers from the solution and wash them thoroughly with PBS to remove any non-specifically adsorbed cyclodextrin molecules.
-
Perform a final rinse with DI water to remove any residual salts.
-
Dry the wafers carefully under a stream of nitrogen.
-
Characterization of Host-Guest Interaction
| Technique | Expected Outcome | | :--- | :--- | :--- | | Fluorescence Microscopy | A uniform fluorescent signal across the surface, indicating the successful binding of the β-cyclodextrin-fluorophore conjugate. | | XPS | An increase in the C 1s and O 1s signals, and potentially signals from elements specific to the fluorophore, confirming the presence of the cyclodextrin conjugate. | | Contact Angle | A change in the surface wettability, typically becoming more hydrophilic due to the presence of the cyclodextrin. |
Expert Insights and Causality
-
Choice of Silane Linker: GPTMS is chosen due to the high reactivity of its epoxy group with primary amines under mild conditions, ensuring efficient covalent attachment of the 4-aminoadamantan-1-ol. The trimethoxysilane head group provides a stable linkage to the hydroxylated silicon oxide surface.
-
Inert Atmosphere for Silanization: The silanization step is performed under an inert atmosphere to prevent the hydrolysis and self-polymerization of the GPTMS in the bulk solution, which would otherwise lead to a disordered and thick polymer layer on the surface instead of a monolayer.[9]
-
Curing Step: The post-deposition curing step is crucial for driving the condensation reaction between the silane and the surface hydroxyl groups, leading to the formation of strong covalent Si-O-Si bonds and enhancing the stability of the monolayer.
-
Specificity of Host-Guest Interaction: The adamantane-cyclodextrin interaction is highly specific, which minimizes non-specific binding and allows for the controlled and oriented immobilization of cyclodextrin-modified molecules. This is a key advantage over random adsorption methods.[8]
Trustworthiness and Self-Validation
The protocols described herein include integrated characterization steps that serve as a self-validating system. A successful functionalization will show a clear and logical progression in the surface properties as measured by contact angle and XPS. For instance, a failure in the silanization step would be immediately apparent from a lack of change in the contact angle or the absence of the expected elemental signals in the XPS spectrum. Similarly, the specificity of the host-guest interaction can be confirmed by running a control experiment where a non-functionalized or a differently functionalized surface is exposed to the cyclodextrin solution, which should result in a significantly lower or no fluorescent signal.
References
- Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers (Basel). 2021 Jan 26;13(3):395.
- Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. 2017 Feb 16;22(2):297.
- Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice.
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules. 2021 Apr 21;26(8):2369.
- Fabrication of Host-Guest Complexes between Adamantane-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin with Improved Control Efficiency against Intractable Plant Bacterial Diseases. ACS Applied Materials & Interfaces. 2022 Jan 19;14(2):2564-2577.
- Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules. 2013 Apr 23;46(8):3215–3227.
- Origins of Displacement in 1-Adamantanethiolate Self-Assembled Monolayers. The Journal of Physical Chemistry C. 2008 Jan 1;112(1):241–247.
- Directed Assembly and Separation of Self-Assembled Monolayers via Electrochemical Processing. The Journal of Physical Chemistry B. 2006 Jul 27;110(29):14410-7.
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Adamantane. Wikipedia. Available from: [Link].
- Adamantane-Terminated Polypeptides: Synthesis by N-Carboxyanhydride Polymerization and Template-Based Self-Assembly of Responsive Nanocontainers via Host-Guest Complexation with β-Cyclodextrin.
- Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. Chemosensors. 2021 Dec 6;9(12):351.
- Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers. ACS Omega. 2024 Sep 3.
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Surface Functionalization Techniques for Biosensors. Request PDF. Available from: [Link].
- 1,4,6,10-Tetraazaadamantanes (TAADs) with N-amino groups: synthesis and formation of boron chelates and host–guest complexes. Beilstein Journal of Organic Chemistry. 2020;16:219–227.
- Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Bioorganic & Medicinal Chemistry. 2018 Jun 15;26(10):2755-2764.
- Reversible immobilization of a protein to a gold surface through multiple host-guest interactions. Journal of Materials Chemistry B. 2019 Oct 16;7(40):6148-6155.
- Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry. Journal of the American Chemical Society. 2022 Sep 21;144(37):16823–16828.
- Host-Guest Chemistry in Supramolecular Theranostics. Theranostics. 2017;7(14):3692–3713.
- Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. Biosensors. 2024 Dec 14;15(1):1.
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Site-selective immobilization of guest molecules in periodically functionalized host cavities. Request PDF. Available from: [Link].
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir. 2011 Nov 22;27(22):13654–13665.
- Carbon Nanomaterials as Versatile Platforms for Biosensing Applic
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Application Notes and Protocols: The Strategic Use of 4-Aminoadamantan-1-ol Hydrochloride in Advanced Polymer Chemistry
Introduction: The Adamantane Advantage in Polymer Science
Adamantane, a rigid, diamondoid hydrocarbon, has garnered significant interest in materials science and medicinal chemistry.[1] Its incorporation into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, high glass transition temperatures (Tg), enhanced stiffness, and improved solubility in organic solvents.[2][3] The compound 4-aminoadamantan-1-ol hydrochloride presents a compelling opportunity for polymer chemists. As a bifunctional monomer, possessing both a primary amine and a tertiary hydroxyl group, it can be strategically employed to synthesize a variety of high-performance polymers, including polyamides, polyurethanes, and polyesters. The hydrochloride form of the amine provides stability and can be readily neutralized in situ for polymerization reactions.
The bulky, three-dimensional structure of the adamantane cage disrupts polymer chain packing, which can lead to increased free volume and altered mechanical and optical properties.[4] Furthermore, adamantane derivatives are extensively explored in the realm of drug delivery, where they can act as structural motifs in drug carriers or participate in host-guest interactions, for instance with cyclodextrins.[5][6] This guide will provide a comprehensive overview of the potential applications of this compound in polymer chemistry, complete with detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Source |
| Molecular Formula | C10H18ClNO | [7] |
| Molecular Weight | 203.71 g/mol | [7] |
| Appearance | White to yellow crystalline powder | [8] |
| Melting Point | 265 °C (decomposes) | [8] |
| Boiling Point | 266.8 °C at 760 mmHg (for free base) | [8] |
| Solubility | Practically insoluble in water, but readily soluble in nonpolar organic solvents (for adamantane) | [1] |
Below is a diagram illustrating the chemical structure of 4-aminoadamantan-1-ol.
Caption: Chemical structure of 4-aminoadamantan-1-ol.
Applications in Polymer Synthesis: A Bifunctional Building Block
The presence of both an amino and a hydroxyl group on the rigid adamantane scaffold makes 4-aminoadamantan-1-ol a versatile monomer for step-growth polymerization.
-
As a Diamine/Diol Monomer (Hypothetical): While 4-aminoadamantan-1-ol is not a traditional AA or BB monomer, its distinct functional groups can be selectively reacted. For instance, the amine group can be reacted with a diacid chloride to form a polyamide, with the hydroxyl group remaining as a pendant functional group. This pendant hydroxyl can then be used for subsequent cross-linking or grafting reactions.
-
Chain Terminator/End-Capping Agent: Due to its monofunctional nature with respect to amine and hydroxyl groups in many polymerization reactions, it can be used to control molecular weight or to introduce the adamantane moiety at the chain ends.
-
Monomer for Polyamides: The amino group can readily participate in condensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The resulting polymers would be expected to exhibit high thermal stability and rigidity.
-
Monomer for Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes. The presence of the adamantane group is anticipated to enhance the thermal and mechanical properties of the resulting polyurethane.
Detailed Application Protocols
The following protocols are proposed based on established principles of polymer chemistry and the known reactivity of the functional groups of 4-aminoadamantan-1-ol. Researchers should adapt these protocols based on their specific experimental setup and desired polymer characteristics.
Protocol 1: Synthesis of a Novel Polyamide with Pendant Hydroxyl Groups
This protocol describes the low-temperature solution polycondensation of 4-aminoadamantan-1-ol with a diacid chloride. The amine group reacts to form the amide linkage, leaving the hydroxyl group as a pendant functionality.
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable base
-
Terephthaloyl chloride (or other diacid chloride)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Lithium chloride (LiCl, optional, to enhance solubility)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and LiCl (if used) in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.2 equivalents relative to the monomer) to the stirred solution to neutralize the hydrochloride and the HCl that will be formed during the reaction.
-
In a separate flask, prepare a solution of terephthaloyl chloride (1 equivalent) in a small amount of anhydrous DMAc.
-
Slowly add the terephthaloyl chloride solution dropwise to the cooled monomer solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. An increase in viscosity should be observed.
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Caption: Workflow for the synthesis of a polyamide.
Protocol 2: Synthesis of a Novel Polyurethane
This protocol details the synthesis of a polyurethane through the reaction of the hydroxyl group of 4-aminoadamantan-1-ol with a diisocyanate. The amine group would need to be protected beforehand and deprotected after polymerization.
Materials:
-
4-aminoadamantan-1-ol
-
Di-tert-butyl dicarbonate (Boc anhydride) for amine protection
-
Hexamethylene diisocyanate (HDI) or other diisocyanate
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous toluene or another suitable solvent
-
Trifluoroacetic acid (TFA) for deprotection
-
Methanol
Procedure:
-
Amine Protection: React 4-aminoadamantan-1-ol with Boc anhydride to protect the amino group. Purify the resulting Boc-protected monomer.
-
In a flame-dried, three-necked flask, dissolve the Boc-protected 4-aminoadamantan-1-ol in anhydrous toluene under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL to the solution.
-
Slowly add an equimolar amount of HDI to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 8-12 hours.
-
Cool the reaction mixture and precipitate the polymer in a non-solvent like hexane.
-
Filter and dry the Boc-protected polyurethane.
-
Deprotection: Dissolve the polymer in a suitable solvent and treat with TFA to remove the Boc protecting group.
-
Precipitate the final polyurethane in a suitable non-solvent, filter, and dry under vacuum.
Applications in Advanced Drug Delivery
Polymers incorporating the 4-aminoadamantan-1-ol moiety are promising candidates for drug delivery systems.[5] The adamantane group can enhance the loading of hydrophobic drugs due to its lipophilic nature.[6] Furthermore, these polymers can be designed to be stimuli-responsive. For example, acid-responsive polymers have been synthesized using adamantane-cored structures for controlled drug release in acidic tumor microenvironments.[9][10]
The pendant hydroxyl or amino groups on the polymer backbone can be used for the covalent conjugation of drugs or targeting ligands. The adamantane moiety itself can form strong inclusion complexes with cyclodextrins, enabling the development of supramolecular drug delivery systems.[6]
Caption: Conceptual diagram of a multifunctional drug delivery system.
Characterization of Adamantane-Containing Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
-
Structural Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide or urethane linkages and the presence of characteristic adamantane peaks.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
References
- Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207.
- Nikolova, T., & Tsvetanov, C. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1033-1044.
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Publications. Retrieved from [Link]
- Lee, H. Y., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization and properties.
- Kim, J. H., et al. (2003). Synthesis of Polymers with Adamantane Amino Derivatives as Pendant Groups. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(12), 1297-1307.
- Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
- Wen, W., Guo, C., & Guo, J. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Nanomaterials (Basel, Switzerland), 11(1), 188.
-
ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
- Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.
- ACS Publications. (2021). Silver Coordination Polymers Driven by Adamantoid Blocks for Advanced Antiviral and Antibacterial Biomaterials. ACS Applied Materials & Interfaces, 13(49), 58367-58383.
- Joksimovic, M., Arsic-Arsnijevic, V., & Bogdanovic, G. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 312.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. Retrieved from [Link]
- PubMed. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery.
-
LookChem. (n.d.). Cas 702-82-9, 3-Amino-1-hydroxyadamantane. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. Retrieved from [Link]
- PubMed. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
- MDPI. (2022).
-
PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. Retrieved from [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 702-82-9,3-Amino-1-hydroxyadamantane | lookchem [lookchem.com]
- 9. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Handling of 4-Aminoadamantan-1-ol Hydrochloride Stock Solutions
Introduction
4-Aminoadamantan-1-ol hydrochloride is a key bifunctional adamantane derivative characterized by its rigid, three-dimensional cage structure. This unique topology imparts favorable pharmacokinetic properties, making it a highly valued building block in medicinal chemistry and drug development. Its derivatives are integral to the synthesis of novel therapeutics. Numerous pharmaceutical leaders have utilized trans-4-amino-1-hydroxyadamantane in the design and screening of new drug molecules for conditions including high cholesterol, diabetes, and neurodegenerative diseases.[1]
Given its pivotal role as a pharmaceutical intermediate, the accurate and consistent preparation of stock solutions is a fundamental prerequisite for reproducible experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of this compound, ensuring scientific integrity and safety.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is essential before any experimental work. This compound is a solid, crystalline substance that is stable under standard laboratory conditions.[2][3] It is crucial to distinguish between its stereoisomers, cis and trans, as they may possess different biological activities. The trans isomer is frequently the target of synthesis and can be isolated via recrystallization from methanol.[1][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO | [6] |
| Molecular Weight | 203.71 g/mol | [6] |
| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | [6] |
| CAS Number | 20098-19-5 (unspecified stereochemistry) | [7] |
| 62075-23-4 (trans isomer) | [8] | |
| 62075-26-7 (cis isomer) | [9] | |
| Appearance | White to almost white powder/crystal | [10] |
| Purity | Commercially available in purities ≥95% | |
| Storage Temperature | Room Temperature (for solid) |
Critical Safety & Handling Protocols
This compound is classified as a hazardous substance that requires careful handling to prevent exposure. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][6][11] Adherence to the following safety protocols is mandatory.
Hazard Identification & Personal Protective Equipment (PPE)
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation of dust particles.[2][11] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Safe Handling & Disposal Workflow
The following workflow diagram outlines the essential steps for safely handling the compound from receipt to disposal.
Caption: Workflow for Safe Handling of 4-Aminoadamantan-1-ol HCl.
Protocols for Stock Solution Preparation
The choice of solvent is dictated by the intended application. For cell-based assays and most biological experiments, an aqueous-based buffer is preferred. For applications requiring higher concentrations or compatibility with automated screening systems, DMSO is a common alternative.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Causality: As a hydrochloride salt, the compound is expected to be soluble in aqueous solutions. Using a buffered solution like PBS can help maintain a stable pH, which is critical for many biological assays. Sterile filtration is a mandatory step to prevent microbial contamination in cell culture experiments.
Materials:
-
This compound (ensure correct isomer)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the mass of this compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM solution: Mass = 0.010 mol/L × 0.010 L × 203.71 g/mol = 0.02037 g = 20.37 mg
-
-
Weighing: Before opening, allow the container to equilibrate to room temperature to prevent condensation. In a chemical fume hood, accurately weigh the calculated mass of the compound and place it into a sterile conical tube.
-
Solubilization: Add the desired volume (e.g., 10 mL) of sterile water or PBS to the conical tube. Cap tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical for removing any potential microbial contaminants.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
Causality: Anhydrous DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of organic molecules. It is often used for creating high-concentration master stocks for compound libraries. Note that DMSO can be toxic to cells at concentrations typically above 0.5-1%, so final dilutions must be calculated carefully.
Materials:
-
This compound
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Glass or DMSO-compatible plastic vials
-
Vortex mixer
Procedure:
-
Pre-calculation:
-
Example for 2 mL of a 50 mM solution: Mass = 0.050 mol/L × 0.002 L × 203.71 g/mol = 0.02037 g = 20.37 mg
-
-
Weighing: Following the same procedure as in Protocol 1, weigh the calculated mass into an appropriate vial.
-
Solubilization: Add the desired volume (e.g., 2 mL) of anhydrous DMSO. Cap tightly and vortex until the compound is fully dissolved. Sonication can be used if needed.
-
Aliquoting & Storage: Aliquot into single-use volumes in properly labeled tubes designed for low-temperature storage.
-
Storage: Store aliquots at -20°C. DMSO freezes at this temperature, which helps preserve compound stability.
Stock Solution Validation & Workflow
For most applications, accurate weighing is sufficient to ensure the correct concentration. However, for applications requiring rigorous quantification, such as pharmacology or GMP-level work, the concentration can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.
The diagram below illustrates the comprehensive workflow from calculation to final storage, forming a self-validating system.
Caption: End-to-End Workflow for Stock Solution Preparation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]
- Google Patents. (n.d.). CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
HDH-Instruments. (n.d.). trans-4-Amino-1-adamantanol Hydrochloride, min 98%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Infochems. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare and store Amino acid stock solution?. Retrieved from [Link]
Sources
- 1. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-amino-1-adamantanol CAS#: 20098-19-5 [amp.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 62075-26-7|cis-4-Aminoadamantan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 10. This compound [infochems.co.kr]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-aminoadamantan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important adamantane derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound, particularly when following the popular route from 5-hydroxy-2-adamantanone.
Issue 1: Low Overall Yield of 4-aminoadamantan-1-ol
Question: I am following a two-step synthesis from 5-hydroxy-2-adamantanone involving oximation and subsequent reduction, but my overall yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
Answer: A low overall yield in this synthesis can stem from inefficiencies in either the oximation or the reduction step. Let's break down the possibilities:
Potential Causes & Solutions in the Oximation Step (Formation of 5-hydroxy-2-adamantanone oxime):
-
Incomplete Reaction: The oximation reaction may not have gone to completion.
-
Solution: Ensure the hydroxylamine hydrochloride is fully dissolved and the reaction is stirred efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-hydroxy-2-adamantanone) is no longer visible. You may need to extend the reaction time or slightly increase the temperature.
-
-
Suboptimal pH: The pH of the reaction mixture is crucial for oxime formation.
-
Solution: The reaction is typically carried out in the presence of a base (like sodium acetate or pyridine) to neutralize the HCl released from hydroxylamine hydrochloride. Ensure the correct stoichiometry of the base is used. An incorrect pH can slow down the reaction or lead to side products.
-
Potential Causes & Solutions in the Reduction Step (Hydrogenation of the Oxime):
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon) may be old, poisoned, or not properly activated.
-
Solution: Use fresh, high-quality catalyst. For Raney Nickel, ensure it is properly washed and handled under an inert atmosphere to prevent deactivation. For Pd/C, ensure the reaction solvent is free of impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
-
Insufficient Hydrogen Pressure or Inefficient Mass Transfer: In catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can limit the reaction rate.
-
Solution: Ensure your reaction vessel is properly sealed and can maintain the recommended hydrogen pressure (typically 1-5 MPa)[1]. Vigorous stirring is essential to ensure good contact between the catalyst, the substrate, and hydrogen gas.
-
-
Suboptimal Temperature: The reaction temperature for the hydrogenation is a critical parameter.
-
Solution: The optimal temperature is typically in the range of 50-75 °C[1]. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side reactions and catalyst degradation.
-
Issue 2: Poor Stereoselectivity - Low Yield of the trans Isomer
Question: After the final acidification and recrystallization, I am obtaining a low yield of the desired trans-4-aminoadamantan-1-ol hydrochloride, with a significant amount of the cis isomer remaining. How can I improve the stereoselectivity?
Answer: The hydrogenation of the 5-hydroxy-2-adamantanone oxime typically produces a mixture of cis and trans isomers of 4-aminoadamantan-1-ol. The separation and enrichment of the desired trans isomer rely heavily on the difference in solubility of their hydrochloride salts.
-
The Principle of Separation: The trans-4-aminoadamantan-1-ol hydrochloride is generally less soluble in specific solvents, such as methanol, compared to the cis isomer. This difference in solubility allows for its selective crystallization.[2]
-
Improving Stereoselectivity through Recrystallization:
-
Solvent Choice: Methanol is a commonly used and effective solvent for this purpose.[1][3] You can also explore mixtures of solvents to optimize the solubility difference.
-
Controlled Cooling: Slow and controlled cooling of the saturated solution is crucial. Rapid cooling can lead to the co-precipitation of the cis isomer, reducing the purity of your final product.
-
Multiple Recrystallizations: To achieve high stereochemical purity (often >99%), multiple recrystallization steps may be necessary.[2] Each recrystallization step will further enrich the product in the desired trans isomer.
-
Seeding: In some cases, seeding the solution with a small crystal of pure trans-4-aminoadamantan-1-ol hydrochloride can promote the crystallization of the desired isomer.
-
Issue 3: Formation of Impurities During the Reaction
Question: I am observing significant impurities in my crude product, which are difficult to remove by recrystallization. What are the likely side reactions, and how can I minimize them?
Answer: Impurity formation can occur at various stages of the synthesis. Understanding the potential side reactions is key to mitigating them.
-
Side Reactions in the Ritter Reaction (if applicable): If you are employing a Ritter-type reaction to introduce the amino group, followed by hydrolysis, incomplete hydrolysis of the intermediate N-acyl derivative can be a source of impurity.
-
Solution: Ensure the hydrolysis conditions (e.g., strong acid or base, adequate temperature, and reaction time) are sufficient for complete conversion to the amine. Monitor the reaction by TLC or LC-MS.
-
-
Over-reduction during Hydrogenation: In the reduction of the oxime, it's possible to have over-reduction or side reactions depending on the catalyst and conditions.
-
Oxidation of the Starting Material (Alternative Synthesis Route): For the synthesis route starting from 2-adamantanamine via oxidation, the harsh conditions (concentrated nitric and sulfuric acids) can lead to a variety of oxidized byproducts and a lack of stereoselectivity.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the role of the adamantane scaffold in drug design?
The rigid and lipophilic nature of the adamantane cage makes it a valuable pharmacophore in medicinal chemistry.[4] Its three-dimensional structure can be used to orient functional groups in a specific spatial arrangement to interact with biological targets. Additionally, the bulky adamantyl group can improve the metabolic stability of a drug by sterically hindering access of metabolic enzymes.[5]
Q2: Are there alternative methods for the amination of the adamantane core?
Yes, several methods exist. The Ritter reaction is a classic method for introducing an amino group at a tertiary carbon of the adamantane skeleton.[6][7][8] This reaction involves treating an adamantanol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the corresponding amine.[9] Direct C-H amination reactions are also an area of active research, offering a more direct route to aminated adamantanes.[10]
Q3: How can I confirm the stereochemistry of my final product?
The stereochemistry of the cis and trans isomers of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons on the adamantane cage will differ between the two isomers due to their different spatial orientations. Specifically, 1H-NMR can be used to distinguish the isomers.[1]
Q4: What are the safety precautions I should take when working with the reagents in this synthesis?
Many of the reagents used in these syntheses are hazardous and require careful handling.
-
Concentrated Acids (Nitric and Sulfuric Acid): These are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or a suitable solvent and under an inert atmosphere.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all hydrogenation equipment is properly assembled, leak-tested, and operated in a well-ventilated area away from ignition sources.
Experimental Protocols
Protocol 1: Synthesis of 4-aminoadamantan-1-ol from 5-hydroxy-2-adamantanone
This protocol is a generalized procedure based on common literature methods.[1][3]
Step 1: Oximation of 5-hydroxy-2-adamantanone
-
To a solution of 5-hydroxy-2-adamantanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product, 5-hydroxy-2-adamantanone oxime, can be isolated by precipitation or extraction.
Step 2: Hydrogenation of 5-hydroxy-2-adamantanone oxime
-
In a pressure-resistant hydrogenation vessel, combine the 5-hydroxy-2-adamantanone oxime with a suitable solvent (e.g., methanol or ethanol).
-
Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C) under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.5-2.5 MPa) and heat to the appropriate temperature (e.g., 50-75 °C).[1]
-
Stir the reaction mixture vigorously until hydrogen uptake ceases.
-
Cool the vessel, carefully vent the hydrogen, and filter the catalyst.
-
The filtrate contains the crude 4-aminoadamantan-1-ol.
Step 3: Formation and Recrystallization of the Hydrochloride Salt
-
Dissolve the crude 4-aminoadamantan-1-ol in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., as a solution in methanol or as trimethylchlorosilane which generates HCl in situ) while maintaining a low temperature.[1][3]
-
Allow the mixture to stir and then slowly warm to room temperature, followed by reflux.
-
Cool the mixture slowly to induce crystallization of the trans-4-aminoadamantan-1-ol hydrochloride.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic route to trans-4-aminoadamantan-1-ol hydrochloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
References
- CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents. (n.d.).
- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents. (n.d.).
-
Olah, G. A., & Mo, Y. K. (1972). Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane. The Journal of Organic Chemistry, 37(6), 1028–1029. [Link]
-
Klimochkin, Y. N., Leonova, M. V., & Ivleva, E. A. (2018). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 54(8), 1226–1231. [Link]
-
Li, J., Wang, Y., & Zhang, Y. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research, 233-235, 1373–1376. [Link]
-
Fiori, K. W., & Du Bois, J. (2009). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 131(38), 13646–13647. [Link]
-
Camps, P., Contreras, J., & Muñoz-Torrero, D. (2001). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Arkivoc, 2001(5), 131–141. [Link]
-
Spilovska, K., Zemek, F., & Korabecny, J. (2016). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 23(24), 2633–2685. [Link]
-
Marrazzo, A., Prezzavento, O., Ronsisvalle, S., Vittorio, S., Pasquinucci, L., & Ronsisvalle, G. (2013). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & Medicinal Chemistry, 21(21), 6558–6567. [Link]
Sources
- 1. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
optimizing yield and purity of 4-aminoadamantan-1-ol hydrochloride
An Application Scientist's Guide to Optimizing the Synthesis of 4-Aminoadamantan-1-ol Hydrochloride
Welcome to the Technical Support Center for adamantane derivatives synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this compound, a key building block in pharmaceutical development, presents unique challenges in achieving high yield and stereochemical purity. This guide is structured to address the most common issues encountered in the laboratory, moving from a general process overview to specific troubleshooting scenarios and detailed methodologies.
Synthetic Strategy Overview: The Reductive Amination Pathway
While several routes to 4-aminoadamantan-1-ol exist, the most robust and scalable method proceeds via the reductive amination of 5-hydroxy-2-adamantanone.[1][2][3] This pathway offers high yield, excellent purity, and, crucially, a high degree of stereoselectivity for the desired trans isomer upon proper workup.[2][3] The alternative, direct oxidation of adamantanamine, often results in low yields (around 20%) and a lack of stereocontrol, making it unsuitable for most applications.[2]
The reductive amination route can be visualized as a three-stage process:
-
Imine/Oxime Formation: Reaction of the ketone starting material with an amine source.
-
Reduction: Catalytic hydrogenation of the C=N double bond to an amine.
-
Salt Formation & Isomer Purification: Acidification and selective crystallization of the target trans hydrochloride salt.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer is designed to help you diagnose the issue and implement a logical, effective solution.
Q1: My overall yield is significantly lower than the reported ~70%. What are the most likely causes?
A1: A low overall yield is a classic issue that can stem from problems at any stage of the process.[4][5] Let's break it down systematically:
-
Inefficient Imine Formation (Stage 1): The initial reaction between 5-hydroxy-2-adamantanone and ammonia is an equilibrium. If this equilibrium is not sufficiently pushed towards the imine product, the subsequent reduction step will inherently have a low yield. Ensure you are using a sufficient excess of the ammonia source and allowing adequate reaction time (e.g., 4-16 hours) for the equilibrium to be established.[2]
-
Catalyst Inactivity (Stage 2): The palladium on carbon (Pd/C) or Raney Nickel catalyst is the heart of the reduction. Its activity is paramount.
-
Quality: Use a fresh, high-quality catalyst. Older catalysts can absorb atmospheric poisons or become oxidized, reducing their efficacy.
-
Poisoning: Ensure your starting materials and solvents are free from catalyst poisons like sulfur or thiol compounds.
-
-
Suboptimal Hydrogenation Conditions (Stage 2): The reduction is sensitive to temperature and pressure. Low pressure or temperature can lead to an incomplete or stalled reaction. Typical conditions range from 1-5 atm of hydrogen pressure at 20-80°C.[2]
-
Losses During Workup & Purification (Stage 3): Mechanical loss is a common, often underestimated, source of poor yield.[4] Pay close attention to quantitative transfers. During crystallization, if the cooling is too rapid or the incorrect solvent ratio is used, the product may not precipitate efficiently, remaining in the mother liquor.
Q2: The hydrogenation step is slow or seems to stall. How can I optimize it?
A2: A sluggish hydrogenation points directly to issues with the catalyst or reaction conditions.
-
Catalyst Loading: The amount of catalyst is critical. A typical loading for Pd/C is 5-15% of the weight of the starting ketone.[2] Insufficient catalyst will result in a slow reaction. However, using an excessive amount is not only wasteful but can sometimes lead to side reactions.
-
Hydrogen Pressure & Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Ensure your reaction vessel is being agitated or stirred vigorously to maintain a good suspension of the catalyst and facilitate gas-liquid mixing. Increasing the hydrogen pressure (within the safe limits of your equipment, typically to 1.5–2.5 MPa) can significantly increase the reaction rate.[1]
-
Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can sometimes promote side reactions or catalyst degradation. A moderate temperature range of 50–75°C is often optimal for this type of reduction.[1]
-
Solvent Choice: The reaction is typically performed in the aqueous ammonia solution from the first step or in an alcohol like methanol.[2] Ensure the solvent has not introduced any impurities that could be poisoning the catalyst.
Q3: My final product is contaminated with the cis isomer. How can I improve the trans selectivity?
A3: This is the most critical aspect of this synthesis for achieving a high-purity final product. The trans isomer is the thermodynamically more stable product, and its isolation relies heavily on the final purification step.
-
The Role of Crystallization: The hydrogenation step will produce a mixture of cis and trans isomers. The key to obtaining pure trans-4-aminoadamantan-1-ol hydrochloride is the selective crystallization from methanol.[1][2] The trans isomer is typically less soluble in methanol than the cis isomer, allowing it to precipitate preferentially.
-
Optimizing Crystallization:
-
Acidification: After the crude amine is dissolved in methanol, the solution should be cooled (e.g., to 0-10°C) before the slow, dropwise addition of the acidifying agent (e.g., trimethylchlorosilane or an HCl solution).[2] This controlled addition prevents localized overheating and promotes the formation of well-defined crystals.
-
Reflux and Slow Cooling: After acidification, a reflux period (e.g., 6-10 hours) followed by slow cooling to room temperature and then further chilling is crucial.[2] This process allows the system to reach thermodynamic equilibrium, maximizing the precipitation of the less soluble, desired trans isomer while keeping the cis isomer in the mother liquor.
-
Solvent Volume: The volume of methanol is important. Using 2-10 times the mass of the crude product is a reported range.[2] Too little solvent may cause both isomers to crash out, while too much will reduce the yield of the trans isomer.
-
Q4: I'm having trouble crystallizing the final hydrochloride salt, resulting in an oily product or poor recovery. What are the best practices?
A4: Oiling out or poor recovery during crystallization is often due to impurities or incorrect solvent/temperature conditions.
-
Purity of the Crude Amine: If the crude 4-amino-1-adamantanol from the hydrogenation step contains significant impurities (e.g., unreacted starting material or side products), these can inhibit proper crystal lattice formation, leading to an oil. Ensure the preceding steps are clean and complete.
-
Water Content: The presence of excess water can interfere with crystallization in methanol. After hydrogenation, ensure the crude product is concentrated to dryness before redissolving in anhydrous methanol for the salt formation step.[2]
-
Strict Temperature Control: As mentioned in A3, slow and controlled cooling is paramount. A crash-cooling approach will almost certainly lead to lower purity and poor crystal formation.
-
Seeding: If you have a small amount of pure trans product from a previous batch, adding a seed crystal once the solution becomes supersaturated during cooling can promote the growth of the desired crystal form.
Frequently Asked Questions (FAQs)
Q1: What analytical methods are best for monitoring reaction progress and final product purity?
A1: A combination of techniques is ideal.
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of the 5-hydroxy-2-adamantanone starting material and for assessing the purity of the final product. It can also quantify the ratio of trans to cis isomers in the final product, with reported methods achieving >99% purity and >99% trans isomer ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. The chemical shifts and splitting patterns of the adamantane cage protons can confirm the structure and stereochemistry.[1]
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the initial imine formation and subsequent reduction, allowing you to visually track the consumption of starting material and the appearance of the product.
Q2: Are there any specific safety precautions for this synthesis?
A2: Yes, several key safety measures must be observed.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. It must be performed in a designated, well-ventilated area using a properly rated pressure vessel (autoclave). Ensure the system is purged of air/oxygen before introducing hydrogen to prevent the formation of an explosive mixture. Raney Nickel can be pyrophoric (ignite spontaneously in air) when dry and must be handled as a slurry.
-
Reagents: Aqueous ammonia is corrosive and has a pungent odor; work in a fume hood. Trimethylchlorosilane is corrosive and reacts with moisture to release HCl gas. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
The following protocols are synthesized from established, high-yield procedures.[1][2]
Protocol 1: Synthesis of Crude 4-Amino-1-adamantanol
-
Imine Formation: To a suitable hydrogenation pressure vessel, add 5-hydroxy-2-adamantanone (e.g., 20.0 g, 120 mmol) and aqueous ammonia (e.g., 150 mL).
-
Seal the vessel and stir the mixture at room temperature for 16 hours to form the 5-hydroxy-2-adamantanimine in situ.
-
Hydrogenation: To the imine mixture, carefully add the hydrogenation catalyst (e.g., 5% Pd/C, ~2.0 g, 10% w/w).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 1-5 atm.
-
Heat the mixture to 20-80°C and stir vigorously. Monitor the reaction progress by monitoring hydrogen uptake or by sampling and analyzing via GC.
-
Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen pressure, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-hydroxyadamantane as a solid residue.
Protocol 2: Purification and Salt Formation of trans-4-Aminoadamantan-1-ol Hydrochloride
-
Dissolution: Dissolve the crude 4-amino-1-hydroxyadamantane (e.g., ~20 g) in methanol (e.g., 160 mL, ~8x weight).
-
Cooling: Cool the solution in an ice bath to 0-10°C.
-
Acidification: Slowly add trimethylchlorosilane (TMSCl) dropwise while maintaining the temperature below 10°C. The molar amount should be a slight excess (e.g., 1.05-1.10 equivalents) relative to the starting ketone.
-
Reflux: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour. Then, slowly warm the mixture to reflux and maintain reflux for 6-10 hours.
-
Crystallization: Slowly cool the reaction mixture to room temperature and continue stirring for at least 12-16 hours. For maximal recovery, you may further cool the mixture in an ice bath.
-
Isolation: Collect the resulting white solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold methanol to remove any residual mother liquor containing the cis isomer. Dry the solid in a vacuum oven at 60°C to yield the final, high-purity trans-4-aminoadamantan-1-ol hydrochloride. A typical yield is 65-70% with >99% purity.[2]
Data Summary
| Parameter | Method 1: Reductive Amination | Method 2: Oxidation |
| Target Compound | trans-4-Aminoadamantan-1-ol HCl[2] | 4-Aminoadamantan-1-ol HCl (mixture)[2] |
| Starting Material | 5-Hydroxy-2-adamantanone[2] | 2-Adamantanamine[2] |
| Key Reagents | Ammonia, Pd/C, H₂, TMSCl/HCl[2] | Conc. Nitric Acid, Conc. Sulfuric Acid[2] |
| Reported Yield | ~65-70%[2] | ~20%[2] |
| Reported Purity | >99% (GC)[2] | Not specified, generally lower |
| Stereoselectivity | High for trans isomer (>99%)[2] | Poor, non-selective[2] |
| Advantages | High yield, high purity, stereoselective[3] | Fewer steps |
| Disadvantages | Requires pressure equipment for hydrogenation | Use of large quantities of strong acid, low yield[2] |
References
-
6 PubMed Central.
-
1 Google Patents.
-
2 Google Patents.
-
7 Bulletin of the Georgian National Academy of Sciences.
-
8 BenchChem.
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9 Bulletin of the Chemical Society of Japan.
-
10 ResearchGate.
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11 PMC - NIH.
-
12 ResearchGate.
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13 PMC - NIH.
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14 PMC - PubMed Central.
-
15 Wikipedia.
-
16 ChemicalBook.
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17 PMC - PubMed Central.
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18 BenchChem.
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19 BenchChem.
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PubChem.
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20 Reddit.
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4 Reddit.
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3 BenchChem.
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21 ResearchGate.
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PubChem.
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PubChem.
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22 ResearchGate.
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5 ACS Publications.
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23 Organic Syntheses.
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BOC Sciences.
-
25 Google Patents.
-
26 Reddit.
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- 26. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Aminoadamantan-1-ol Hydrochloride
Welcome to the technical support center for the purification of 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. We will delve into the causality behind experimental choices, providing field-proven insights to streamline your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, impurities, and handling of this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: Impurities typically originate from the synthetic route. The most common synthesis starts from 5-hydroxy-2-adamantanone.[1][2] Therefore, you should anticipate:
-
Starting Materials & Intermediates: Unreacted 5-hydroxy-2-adamantanone or intermediates like 5-hydroxy-2-adamantanone oxime/imine.[1][2]
-
Diastereomers: The hydrogenation of the imine or oxime intermediate can produce both cis and trans isomers of 4-aminoadamantan-1-ol.[3][4] The separation of the desired trans isomer from the cis isomer is often the principal purification challenge.
-
By-products of Reduction: Incomplete reduction can lead to residual intermediates.
-
Related Adamantane Impurities: Depending on the purity of the adamantane precursors, other related substances could be present. For adamantane derivatives in general, these can include oxidized species (ketones) or fragments from side reactions.[5]
-
Residual Solvents: Solvents used in the reaction and purification, such as methanol or ethanol, are common process-related impurities.[1][5]
Q2: Why is the trans isomer of this compound the primary target for purification?
A2: The stereochemistry of drug molecules is critical as different isomers can have vastly different pharmacological activities, metabolic profiles, and toxicities. In many therapeutic applications involving adamantane scaffolds, a specific isomer is required to achieve the desired biological effect. Synthetic routes described in the literature often focus on methods that yield the trans isomer with high selectivity, and subsequent purification steps are designed to remove the residual cis form to meet stringent regulatory standards.[2]
Q3: How should I properly store this compound to maintain its stability?
A3: this compound is generally a stable solid.[6] However, to prevent degradation and maintain purity, it should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[6] Avoid exposure to strong oxidizing agents and strong acids, with which it is incompatible.[6]
Part 2: Troubleshooting Purification Workflows
This section provides a question-and-answer guide to troubleshoot specific problems encountered during the purification of this compound, with a focus on recrystallization, the most common technique.
Recrystallization Issues
Recrystallization, particularly from methanol, is the most frequently cited method for purifying this compound.[1][2] Success depends on careful control of solubility, cooling rate, and solvent choice.
Q4: My product is "oiling out" as a liquid during recrystallization instead of forming crystals. What is causing this and how do I fix it?
A4: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, causing it to separate as a liquid phase rather than a solid crystal lattice.[7][8] This is a common issue with adamantane derivatives if conditions are not optimized.[9]
-
Causality: The primary causes are cooling the solution too quickly, using a solvent in which the compound is excessively soluble, or having a solute concentration that is too high.[9]
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[7]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water) can promote the slow formation of well-ordered crystals.[7]
-
Adjust Solvent System: If the problem persists, the solvent polarity may be too high. For a methanol-based recrystallization, try adding a less polar co-solvent (an "anti-solvent") like ethanol or isopropanol in which the compound is less soluble. Add the anti-solvent dropwise to the hot solution until turbidity appears, then add a few drops of hot methanol to clarify before slow cooling.[7]
-
Scratching or Seeding: Induce crystallization by scratching the inner surface of the flask at the solvent line with a glass rod or by adding a single "seed crystal" of the pure compound.[7][9] This provides a nucleation point for crystal growth to begin.
-
Q5: My recovery yield from recrystallization is very low. How can I improve it?
A5: Low yield is a frequent problem that can often be traced back to the solvent volume or cooling process.[9]
-
Causality: The most common reason is using an excessive amount of hot solvent to dissolve the crude product, which keeps a significant portion of the compound in the mother liquor even after cooling.[7][9] Other causes include incomplete crystallization or washing the collected crystals with a solvent that is not ice-cold.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.
-
Maximize Crystallization Time: Ensure the solution is cooled for a sufficient duration. After reaching room temperature, place the flask in an ice bath for at least an hour to maximize precipitation.[9]
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small sample to see if a significant amount of product precipitates. If so, you may be able to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling, though this second crop may have lower purity.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without re-dissolving the product.[9]
-
Q6: My GC/HPLC analysis shows that the isomeric purity is not improving after recrystallization. How can I separate the cis and trans diastereomers?
A6: The separation of diastereomers can be challenging as they often have very similar physical properties. While patents suggest that recrystallization from methanol is effective for isolating the trans isomer[1][2], this relies on a significant difference in solubility between the two isomers in that solvent. If they co-crystallize, a different approach is needed.
-
Causality: Co-crystallization occurs when the crystal lattice accommodates both isomers. This can happen if their shapes and intermolecular interactions are very similar.
-
Troubleshooting Steps:
-
Solvent Screening: The key to separating diastereomers by recrystallization is finding a solvent system where one isomer is significantly less soluble than the other. Perform a small-scale solvent screen with a range of solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water).
-
Fractional Crystallization: This technique involves a series of recrystallization steps. Dissolve the mixture and cool it to collect a first crop of crystals, which will be enriched in the less soluble isomer. Then, concentrate the mother liquor to obtain subsequent crops, which will be enriched in the more soluble isomer. This process is laborious but can be effective.
-
Consider Chromatography: If recrystallization fails, preparative column chromatography is the next logical step. Due to the polar nature of the amino and hydroxyl groups, silica gel chromatography is a viable option. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) can effectively separate the isomers.
-
Advanced Purification & Analysis
Q7: When should I choose column chromatography over recrystallization?
A7: The decision depends on the nature of the impurities, the quantity of material, and the required purity.
-
Recrystallization is preferred when:
-
Column chromatography is necessary when:
-
Recrystallization fails to separate key impurities, such as diastereomers.
-
Impurities have very similar solubility to the product.
-
The product is an oil or does not crystallize well.[7]
-
You are working with a small amount of material where losses from recrystallization would be too high.
-
Part 3: Protocols, Data, and Visualizations
Experimental Protocol: Recrystallization of this compound
This protocol is a standard procedure based on methods described for adamantane derivatives and should be optimized for your specific crude material.[1][2][7]
-
Solvent Selection: Place a small amount of crude material in a test tube and add a potential solvent (e.g., methanol) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[7] Methanol is a common starting point for this compound.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid. Use a steam bath or hot plate for heating.
-
Decolorization (Optional): If the solution is colored, it may contain high-molecular-weight impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold methanol to rinse away any remaining mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by GC, HPLC, and NMR to confirm purity and identity.
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ClNO | [11] |
| Molecular Weight | 203.71 g/mol | [11] |
| Appearance | White to almost white solid/powder | |
| Melting Point | 356-358 °C | [12] |
| Isomers | Exists as cis and trans diastereomers |[3][13] |
Table 2: Common Impurities and Recommended Analytical Methods
| Impurity | Potential Origin | Recommended Analytical Method |
|---|---|---|
| 5-Hydroxy-2-adamantanone | Unreacted starting material | GC, LC-MS |
| cis-4-Aminoadamantan-1-ol | Diastereomeric by-product of reduction | Chiral HPLC, GC (as derivative), ¹H NMR |
| N-Acetyl Amantadine | By-product from acetylation side-reactions | HPLC, LC-MS |
| Residual Methanol | Recrystallization solvent | Headspace GC |
Mandatory Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Logic for choosing a purification method.
References
-
Veeprho. (n.d.). Amantadine Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (2010). CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
-
Pharmaffiliates. (n.d.). Amantadine-impurities. Retrieved from [Link]
- Google Patents. (2013). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
-
Pharmaffiliates. (n.d.). Amantadine Impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. Retrieved from [Link]
-
Infochems. (n.d.). This compound. Retrieved from [Link]
-
Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Retrieved from [Link]
- Google Patents. (2022). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]
- Google Patents. (2022). CN114088849A - A method for determining the residual amount of 3-amino-1-adamantanol in vildagliptin by a pre-column derivatization method.
-
MZ-Analysentechnik. (n.d.). 1-Aminoadamantan-HCI 1 g. Retrieved from [Link]
- Google Patents. (2015). CN104761456A - Preparation method of 3-amino-1-adamantanol.
-
ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
Sources
- 1. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 2. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 3. 62075-26-7|cis-4-Aminoadamantan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. Cis-4-aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 60145894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-amino-1-adamantanol CAS#: 20098-19-5 [amp.chemicalbook.com]
- 13. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 4-aminoadamantan-1-ol hydrochloride in solution
Welcome to the technical support guide for 4-aminoadamantan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a key intermediate and structural motif in medicinal chemistry, understanding its stability profile is critical for reproducible and reliable experimental outcomes.[1][2][3] This guide offers FAQs, troubleshooting advice, and protocols based on established principles of chemical stability and pharmaceutical forced degradation studies.[4][5][6]
The adamantane cage imparts significant rigidity and lipophilicity, which can enhance the metabolic stability of drug candidates.[7][8] However, the functional groups—a primary amino group and a tertiary hydroxyl group—are potential sites for chemical transformation in solution. This guide will address these potential liabilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
The stability of this compound in solution is influenced by several factors inherent to its structure and the experimental environment. While specific degradation kinetics for this molecule are not extensively published, we can infer potential risks based on the reactive functional groups present: the primary amine and the tertiary alcohol. The key factors include:
-
pH: The pH of the solution is critical. The amino group is basic and will be protonated at acidic pH, which generally protects it from oxidation. In neutral to basic conditions, the free amine is more susceptible to oxidative degradation.
-
Oxygen: The presence of dissolved atmospheric oxygen can lead to the oxidation of the amino group, potentially forming colored degradation products.
-
Temperature: Elevated temperatures will accelerate the rate of any potential degradation reaction, including oxidation or elimination reactions involving the hydroxyl group.[4]
-
Light: Although the adamantane core itself is not a strong chromophore, prolonged exposure to high-intensity light, especially UV, can potentially initiate radical-based degradation pathways.
-
Solvent: The choice of solvent can impact solubility and the rate of degradation. Protic solvents may participate in reactions, while the presence of impurities (e.g., metal ions) can catalyze degradation.[9]
-
Presence of Metal Ions: Trace metal ions, such as iron or copper, can act as catalysts for the oxidation of the amino group.[9]
Q2: I've observed a slight yellowing of my this compound stock solution. Can I still use it?
A change in color, such as yellowing or browning, is a common visual indicator of chemical degradation, likely due to oxidation of the primary amino group. It is strongly recommended not to use discolored solutions for quantitative experiments where precise concentration is critical. The presence of degradation products will lead to inaccurate results and may introduce confounding variables in biological assays. For non-critical qualitative applications, the suitability must be assessed on a case-by-case basis, but preparing a fresh solution is always the best practice.
Q3: What are the recommended storage conditions for a stock solution of this compound?
To maximize the shelf-life of your stock solution, the following storage conditions are recommended. These are general recommendations; for long-term storage, a compound-specific stability study should be performed.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) for short-term. For long-term, aliquot and store at -20 °C or -80 °C. | Low temperatures significantly slow down the rate of chemical degradation.[10] |
| Light | Store in amber vials or wrap clear vials in aluminum foil. | Protects the compound from potential photodegradation.[9] |
| Atmosphere | For maximum stability, purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution and store the solution under an inert atmosphere. | Minimizes exposure to oxygen, thereby reducing the risk of oxidation.[9] |
| pH | Maintain a slightly acidic pH (e.g., 4-6) if compatible with the experimental design. | Protonation of the amino group increases its stability against oxidation. |
| Container | Use high-quality, clean glass vials. Avoid plastic containers for long-term storage due to potential leaching. | Prevents contamination with impurities that could catalyze degradation. |
Q4: Which solvents are recommended for preparing solutions of this compound?
This compound is generally soluble in aqueous buffers and polar protic solvents like methanol and ethanol. For most biological applications, sterile water, phosphate-buffered saline (PBS), or cell culture media are used. When preparing solutions, ensure the compound is fully dissolved. If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its potential effects on your specific experiment. Always use high-purity solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Symptom: You observe a loss of expected biological activity, or high variability between experimental replicates.
-
Potential Cause: This is often due to the degradation of the compound in your stock or working solutions, leading to a lower effective concentration of the active molecule.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis
-
Symptom: When analyzing your sample, you observe additional peaks that are not present in the analysis of a freshly prepared standard.
-
Potential Cause: The appearance of new peaks is a direct indication of the formation of degradation products. The adamantane structure is stable, but the amino and hydroxyl groups can undergo reactions.
-
Plausible Degradation Pathways:
-
Oxidation: The primary amino group can be oxidized to form nitroso or nitro compounds, or undergo oxidative deamination. This is often catalyzed by metal ions and oxygen.
-
Elimination: Under harsh acidic conditions and/or high temperatures, the tertiary alcohol could potentially undergo dehydration (elimination) to form an alkene, although this is less likely under typical physiological conditions.
-
Reaction with Formulation Components: The amino group is nucleophilic and could potentially react with electrophilic components in complex media (e.g., aldehydes, ketones).
Caption: Potential degradation pathways for 4-aminoadamantan-1-ol.
-
-
Solution:
-
Confirm Identity: Use a validated, stability-indicating analytical method (typically HPLC with UV and/or MS detection) to track the purity of your compound over time.[11][12]
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed.[13][14] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify degradants.[4][5] This information is invaluable for developing a robust analytical method.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Solvent Preparation: Select a high-purity solvent (e.g., sterile water for injection, DMSO). To minimize oxidative degradation, purge the solvent with an inert gas like argon or nitrogen for 15-20 minutes. This process, known as sparging, removes dissolved oxygen.[9]
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile, amber glass vial. Add the deoxygenated solvent and mix thoroughly (e.g., by vortexing or sonication) until the solid is completely dissolved. If preparing an aqueous solution, a slightly acidic pH (4-6) can be beneficial if it does not interfere with the downstream application.
-
Storage: Tightly cap the vial, sealing it with paraffin film if necessary. For short-term use (1-2 weeks), store at 2-8 °C. For long-term storage, create single-use aliquots in amber cryovials and store them at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.
Protocol 2: Basic Stability Assessment in Experimental Media
This protocol provides a framework to assess the stability of the compound in your specific experimental buffer or cell culture medium.
-
Preparation: Prepare a solution of this compound in your experimental medium at the final working concentration.
-
Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37 °C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution. Immediately freeze the aliquot at -80 °C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the samples using a suitable stability-indicating method, such as HPLC-UV or LC-MS.
-
Quantification: Quantify the peak area of the parent compound (4-aminoadamantan-1-ol) at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.
-
Interpretation: Plot the percentage of the parent compound remaining versus time. This will give you an indication of the compound's stability under your specific experimental conditions and help you determine if fresh solutions need to be prepared for each experiment.
References
- BLD Pharm. cis-4-Aminoadamantan-1-ol hydrochloride.
- Benchchem. Technical Support Center: Stability of 4-Amino-1-naphthol Hydrochloride Solutions.
- Sigma-Aldrich. 4-amino-1-adamantanol hydrochloride.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Google Patents. Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
- PubChem. This compound.
- 3-Amino-1-Adamantanol.
- NIH.
- MedCrave online.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PubMed Central. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment.
- Separation Science. Analytical Techniques In Stability Testing.
- ChemicalBook. 4-amino-1-adamantanol CAS#: 20098-19-5.
- PubChem. Cis-4-aminoadamantan-1-ol hydrochloride.
- 인포켐스. This compound.
- Benchchem.
- PubChem. trans-4-Aminoadamantan-1-ol.
- PubChem. 4-Aminoadamantan-1-ol.
- ChemicalBook. 3-Amino-1-adamantanol.
- MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Pharmacia. Adamantane-containing drug delivery systems.
- MDPI. Adamantane in Drug Delivery Systems and Surface Recognition.
- PubMed. Factors affecting the stability of L-glutamine in solution.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- LookChem. Cas 702-82-9,3-Amino-1-hydroxyadamantane.
- PubChem. 3-Amino-1-adamantanol.
Sources
- 1. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
preventing byproduct formation in 4-aminoadamantan-1-ol hydrochloride synthesis
Welcome to the technical support center for the synthesis of 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of critical byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of this compound, a key intermediate for various pharmaceutical compounds, can be challenging due to the formation of several byproducts. The most prevalent issues arise from a lack of stereoselectivity and competing side reactions. This guide will address the most common problems encountered during the primary synthetic routes starting from 5-hydroxy-2-adamantanone.
Issue 1: Presence of the cis-4-aminoadamantan-1-ol Diastereomer
Q: My final product shows a significant peak corresponding to the cis-isomer of this compound in my analytical data (e.g., GC, NMR). How can I prevent its formation and remove it from my product?
A: The formation of the cis-diastereomer is a common challenge in this synthesis, particularly in the reduction of the intermediate imine or oxime. The desired trans-isomer is thermodynamically more stable, but kinetic factors during the reduction can lead to a mixture of both. A typical crude product ratio of cis to trans can be around 1:4.[1]
Root Cause Analysis:
The stereochemical outcome of the reduction of the C=N bond at the 2-position of the adamantane cage is influenced by the steric hindrance of the catalyst and the delivery of the hydride. The approach of the reducing agent to the imine or oxime intermediate determines the final orientation of the amino group.
Strategies for Prevention and Mitigation:
-
Catalyst Selection in Reductive Amination: The choice of catalyst for the hydrogenation of the 5-hydroxy-2-adamantanimine is crucial. Palladium on carbon (Pd/C) is a commonly used catalyst.[1] The surface of the heterogeneous catalyst plays a significant role in directing the stereochemistry. Experimenting with different catalyst loadings and types (e.g., different metal loadings, alternative supports) may influence the cis:trans ratio.
-
Reducing Agent for Oxime Reduction: When proceeding via the 5-hydroxy-2-adamantanone oxime, the choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH4) can be effective, they may offer less stereoselectivity. Milder reducing agents or catalytic hydrogenation are often preferred.
Purification Protocol: Fractional Recrystallization
The most effective method for removing the cis-isomer is fractional recrystallization, which leverages the solubility differences between the cis and trans hydrochlorides. The trans-isomer is generally less soluble in various solvents.[1]
| Solvent System | Temperature Profile | Expected Outcome |
| Methanol | Dissolve in hot methanol, cool slowly to room temperature, then chill. | The trans-isomer will preferentially crystallize, leaving the cis-isomer enriched in the mother liquor. |
| Ethanol | Similar to methanol; dissolve in hot ethanol and cool slowly. | Effective for separating the isomers, potentially offering a different solubility profile than methanol. |
| Water | Dissolve in a minimum of hot water and cool. | Can be used, but the solubility of both isomers is higher, which may require more careful control of concentration and cooling. |
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude this compound mixture in a minimal amount of boiling methanol.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Further cool the mixture in an ice bath for at least one hour to maximize the precipitation of the trans-isomer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove residual mother liquor containing the dissolved cis-isomer.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation. A second recrystallization may be necessary to achieve high purity.
Issue 2: Formation of a Lactam Byproduct via Beckmann Rearrangement
Q: I am using the oxime reduction route for my synthesis. My mass spectrometry data shows a peak corresponding to a lactam. What is this byproduct and how can I avoid it?
A: The formation of a lactam is a classic byproduct of the Beckmann rearrangement of a ketoxime under acidic conditions.[2][3][4][5] In the case of 5-hydroxy-2-adamantanone oxime, the acidic conditions often used to catalyze the reduction can also promote this rearrangement.
Mechanistic Insight:
The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[2][3][4][5] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group.
Strategies for Prevention:
-
Control of Acidity: The Beckmann rearrangement is acid-catalyzed. Therefore, minimizing the acidity of the reaction medium during the reduction of the oxime is crucial. If using catalytic hydrogenation, ensure the reaction is run under neutral or basic conditions.
-
Choice of Reducing Agent: Opt for reducing agents that do not require strongly acidic conditions. For example, catalytic hydrogenation with Raney Nickel or palladium on carbon under a hydrogen atmosphere is a good alternative to reductions that require strong acids. Sodium borohydride in the presence of a transition metal salt can also be effective under controlled pH.
-
Temperature Control: Higher temperatures can promote the Beckmann rearrangement. Performing the reduction at lower temperatures can help to favor the desired reduction pathway over the rearrangement.
Corrective Measures:
If the lactam has already formed, it will need to be separated chromatographically, as its chemical properties are significantly different from the desired amine.
Issue 3: Presence of N-Formyl and Secondary Amine Impurities
Q: My product is contaminated with an N-formyl derivative and potentially a secondary amine. I am using a reductive amination method. What is the source of these impurities?
A: These byproducts are characteristic of certain reductive amination procedures, particularly the Leuckart reaction, which uses formic acid or its derivatives as the reducing agent.[6][7][8][9][10]
Origin of Byproducts:
-
N-formyl-4-aminoadamantan-1-ol: In the Leuckart reaction, the amine is initially formed as its N-formyl derivative. The final step of the reaction is the hydrolysis of this amide to the free amine. Incomplete hydrolysis will result in the N-formyl compound as an impurity.
-
Secondary Amine (di-(4-hydroxy-1-adamantyl)amine): If the initially formed primary amine reacts with the starting ketone (5-hydroxy-2-adamantanone) or the intermediate imine, a secondary amine can be formed upon reduction.
Preventative Measures and Solutions:
-
Ensure Complete Hydrolysis: If using a Leuckart-type reaction, ensure the final hydrolysis step is driven to completion. This can be achieved by using a sufficiently strong acid or base and allowing for adequate reaction time and temperature.
-
Control Stoichiometry: To minimize secondary amine formation, it is advisable to use an excess of the ammonia source relative to the ketone. This will favor the formation of the primary imine and reduce the likelihood of the product amine reacting with the remaining starting material.
-
Alternative Reductive Amination Methods: Consider using alternative reductive amination conditions that do not proceed via an N-formyl intermediate. For example, catalytic hydrogenation in the presence of ammonia or using a borohydride-based reducing agent can circumvent this issue.
Purification:
If these impurities are present, they can often be removed by careful recrystallization or by column chromatography. The polarity differences between the primary amine, the N-formyl derivative, and the secondary amine should allow for effective separation.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common and modern synthetic strategies start from 5-hydroxy-2-adamantanone. The two primary pathways are:
-
Reductive Amination: This involves the reaction of 5-hydroxy-2-adamantanone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine. The reduction is typically carried out via catalytic hydrogenation (e.g., with Pd/C and H2) or with a hydride reducing agent.
-
Oximation and Reduction: In this route, 5-hydroxy-2-adamantanone is first converted to 5-hydroxy-2-adamantanone oxime by reacting it with hydroxylamine. The oxime is then reduced to the amine, often using catalytic hydrogenation (e.g., with Raney Nickel) or other reducing agents.[4]
An older, less common method involves the direct oxidation of 2-adamantanamine using strong acids like a mixture of nitric and sulfuric acid. However, this method suffers from low yields and a lack of stereoselectivity.[6]
Q2: Why is the trans-isomer the desired product?
A2: In the context of its use as a pharmaceutical intermediate, the specific stereochemistry of a molecule is often critical for its biological activity. The trans-isomer of 4-aminoadamantan-1-ol provides the correct three-dimensional arrangement of functional groups for subsequent transformations and for the final drug molecule to interact with its biological target effectively.
Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining the purity of the final product and for identifying volatile byproducts. It is particularly useful for quantifying the ratio of cis to trans isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information about the product and can be used to identify and quantify impurities. The proton and carbon chemical shifts will be distinct for the cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both purity assessment and for the separation and quantification of isomers and non-volatile byproducts.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are essential:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all hydrogenation reactions are carried out in a well-ventilated fume hood, using appropriate equipment designed for high-pressure reactions. The catalysts, such as Palladium on carbon and Raney Nickel, can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen. They should be handled with care, preferably under an inert atmosphere or as a slurry.
-
Strong Acids: The oxidation method uses concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. Handle these with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Hydride Reducing Agents: Reagents like lithium aluminum hydride react violently with water. Ensure all glassware is dry and reactions are performed under an inert atmosphere.
Q5: Can you provide a general protocol for the synthesis of this compound via the oximation and reduction route?
A5: The following is a generalized, two-step protocol that should be optimized for your specific laboratory conditions and scale.
Step 1: Synthesis of 5-Hydroxy-2-adamantanone Oxime
-
Dissolve 5-hydroxy-2-adamantanone and hydroxylamine hydrochloride in an appropriate solvent, such as ethanol or a mixture of ethanol and water.
-
Add a base, such as sodium acetate or pyridine, to neutralize the HCl from the hydroxylamine hydrochloride and facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and precipitate the oxime by adding water.
-
Collect the solid oxime by filtration, wash with water, and dry.
Step 2: Reduction of 5-Hydroxy-2-adamantanone Oxime and Hydrochloride Salt Formation
-
In a pressure vessel, suspend the 5-hydroxy-2-adamantanone oxime and a catalyst (e.g., Raney Nickel) in a solvent like ethanol or methanol.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the mixture with stirring and monitor the reaction for the uptake of hydrogen and the disappearance of the oxime (by TLC or GC).
-
Once the reaction is complete, cool the vessel, vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate to obtain the crude 4-aminoadamantan-1-ol.
-
Dissolve the crude amine in a suitable solvent (e.g., methanol or ethanol) and cool in an ice bath.
-
Add a solution of hydrochloric acid (e.g., HCl in ethanol or trimethylchlorosilane) dropwise to form the hydrochloride salt.[4]
-
Stir the resulting slurry, collect the precipitate by filtration, and wash with a cold solvent to yield the crude this compound.
-
Purify the crude product by recrystallization as described in the troubleshooting guide to obtain the pure trans-isomer.
References
- Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
-
Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Gawley, R. E. (1988). The Leuckart-Wallach reaction. Organic Reactions, 35, 1-420.
- Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 2014, 6(7):1949-1956.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536.
- Pollard, C. B., & Young, D. C. (1951). The Mechanism of the Leuckart Reaction. Journal of Organic Chemistry, 16(5), 661-672.
- Owsley, D. C., & Helmkamp, G. K. (1972). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride. Journal of the American Chemical Society, 94(10), 3250-3252.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 2023, 4(1), 118-135.
- CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. (2010).
- US3880925A - Separation and purification of cis and trans isomers. (1975).
- Mitsukura, K., et al. (2013). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 18(12), 15394-15413.
- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. (2013).
Sources
- 1. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 4-aminoadamantan-1-ol Hydrochloride for Biological Assays
Welcome to the technical support guide for 4-aminoadamantan-1-ol hydrochloride. This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific principles and validated methods needed to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of adamantane, a rigid, bulky, and highly lipophilic polycyclic hydrocarbon.[1][2] The adamantane cage is often incorporated into drug candidates to enhance their stability and pharmacokinetic properties.[1] The molecule itself consists of the adamantane core, an amino group (-NH2), and a hydroxyl group (-OH).[3][4] The hydrochloride salt form is supplied to improve its initial aqueous solubility.[5][6]
However, the inherent lipophilicity of the adamantane structure can lead to poor solubility in the aqueous buffers commonly used in biological assays (e.g., PBS, cell culture media)[7][8]. This can cause several problems:
-
Precipitation: The compound may fall out of solution when a concentrated stock (often in DMSO) is diluted into an aqueous medium.
-
Inaccurate Dosing: Undissolved compound leads to an actual concentration that is lower than the intended nominal concentration, causing variability in experimental results.
-
Reduced Bioavailability: In cell-based assays, only the dissolved compound is available to cross cell membranes and interact with its target.
Understanding and managing its solubility is therefore critical for obtaining accurate and meaningful data.
Q2: What are the key chemical properties of this compound that affect its solubility?
The solubility behavior is governed by a balance between its salt form and the properties of its parent molecule, 4-aminoadamantan-1-ol (the free base).
-
As a Hydrochloride Salt: The compound is the salt of a weak base (the amino group) and a strong acid (HCl). In its salt form, the amino group is protonated (-NH3+), making it more polar and thus more water-soluble.[5][9] This is the primary reason it is supplied as a hydrochloride salt.[6][10]
-
pH-Dependence: The solubility of the salt is highly dependent on the pH of the solution. In acidic to neutral conditions (pH < 7.4), the protonated form dominates, favoring solubility. As the pH becomes more alkaline, the amino group gets deprotonated to its neutral, free base form (-NH2). This free base is significantly less polar and thus less water-soluble, increasing the risk of precipitation.
-
Lipophilicity: The adamantane cage is very greasy or lipophilic (hydrophobic).[1] This property drives the molecule to escape the aqueous environment, either by precipitating or by partitioning into non-polar environments like cell membranes. The predicted XLogP3 value for the free base is 0.4, indicating a degree of lipophilicity.[3]
Q3: What is the expected solubility in common laboratory solvents?
| Solvent | Expected Solubility | Rationale & Comments |
| Water / PBS (pH 7.4) | Low to Moderate | As a salt, it has some aqueous solubility, but the lipophilic adamantane core limits it. Solubility will decrease if the pH rises. The "common ion effect" from chloride in PBS or media can also slightly suppress the solubility of a hydrochloride salt.[10][13] |
| DMSO | High | Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of polar and non-polar compounds. It is the recommended solvent for preparing high-concentration stock solutions.[11][14] |
| Ethanol / Methanol | Moderate to High | These polar protic solvents are generally effective at dissolving hydrochloride salts and compounds with some lipophilicity.[11][15] However, high concentrations of ethanol can be toxic to cells in culture.[16][17] |
Troubleshooting Guide: Common Solubility Problems
Q4: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic and very common problem known as "crashing out."
Causality: DMSO is a strong organic solvent that can maintain high concentrations of your compound.[14] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the DMSO is diluted instantly. The solvent environment abruptly changes from organic to almost entirely aqueous. The aqueous buffer does not have the same capacity to keep the lipophilic compound dissolved, and if the final concentration exceeds its maximum aqueous solubility, it will precipitate.
Solutions:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration that is below the compound's aqueous solubility limit.
-
Modify the Dilution Method: Instead of adding the stock directly to the final volume, perform a serial dilution. A step-wise reduction in the DMSO concentration may help keep the compound in solution.
-
Use a Co-solvent: Introduce a less toxic, water-miscible co-solvent like ethanol or polyethylene glycol (PEG) into your final assay medium.[15] This increases the overall solvent capacity of the aqueous buffer. Crucially, always include a vehicle control with the same final co-solvent concentration in your experiment.
-
Adjust the pH: Ensure your final buffer pH is slightly acidic (e.g., pH 6.5-7.0) if your assay allows. This will keep the amino group protonated and enhance solubility.
Q5: I'm seeing inconsistent or non-dose-dependent results in my cell-based assay. Could this be a solubility issue?
Yes, absolutely. Inconsistent results are a hallmark of solubility problems.
Causality: If your compound is not fully dissolved, you are not testing the concentrations you think you are. Precipitated particles will not be uniformly distributed across your assay plates (e.g., a 96-well plate), leading to high variability between wells. Furthermore, at higher nominal concentrations, more compound may precipitate, leading to a plateau or even a decrease in the observed biological effect. This creates a non-linear and unreliable dose-response curve.
Self-Validation Protocol:
-
Visual Inspection: Prepare your highest test concentration in your final assay medium in a clear tube. Let it sit for 30 minutes. Look for any signs of cloudiness, haziness, or visible precipitate (Tyndall effect).
-
Filter and Quantify: Prepare a sample as above. Pass it through a 0.22 µm filter to remove any precipitate. Measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV). Compare this measured concentration to the nominal (intended) concentration. A significant difference confirms a solubility issue.
Protocols for Solubility Enhancement
Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
This method leverages the pH-dependent solubility of the amine hydrochloride salt. Lowering the pH of the final buffer can significantly increase the concentration of the soluble, protonated form of the molecule.
Step-by-Step Methodology:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your specific biological assay (e.g., cell viability, enzyme activity). Many assays can tolerate a pH range of 6.8 to 7.6.
-
Prepare Acidic Buffer: Prepare your assay buffer and adjust its pH to the lower end of the tolerable range (e.g., pH 6.8) using sterile 1 M HCl.
-
Prepare Compound Dilution: Prepare your stock solution in DMSO as usual.
-
Dilute into Acidic Buffer: Perform your final dilution into the pre-warmed, pH-adjusted buffer. Mix thoroughly by gentle vortexing or inversion.
-
Equilibrate and Observe: Allow the solution to equilibrate for 15-30 minutes at the assay temperature. Visually inspect for any precipitation before adding to your assay.
-
Vehicle Control: Crucially, all vehicle controls must be prepared using the same pH-adjusted buffer.
Diagram: pH-Dependent Equilibrium of 4-aminoadamantan-1-ol This diagram illustrates how pH shifts the equilibrium between the more soluble protonated form and the less soluble free base form.
Caption: Workflow for addressing solubility.
References
-
Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Popara, J., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Al-kassas, R., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. [Link]
-
Roy, M. N., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. [Link]
-
Khmylko, L. I., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PubMed Central. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PubMed Central. [Link]
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Serajuddin, A. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]
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ResearchGate. (2015). Cyclodextrins as pharmaceutical solubilizers. [Link]
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PubChem. (n.d.). 4-Aminoadamantan-1-ol. [Link]
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Hylsová, M., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
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ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Wei, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Henriksen-Lacey, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. [Link]
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Tablets & Capsules Magazine. (2024). Formulating OSDs for Poorly Soluble Drugs. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
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PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. [Link]
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Šimunić, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central. [Link]
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Czopek, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
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PubChemLite. (n.d.). This compound (C10H17NO). [Link]
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LookChem. (n.d.). Cas 702-82-9,3-Amino-1-hydroxyadamantane. [Link]
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PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Aminoadamantan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Introduction: The Synthetic Landscape
This compound is a key building block in medicinal chemistry, notable for its rigid, three-dimensional structure.[1] Its synthesis, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory-scale to pilot or industrial production. The primary routes to this compound involve the reductive amination of 5-hydroxy-2-adamantanone or the oxidation of an amantadine precursor.[2][3] Each approach has its own set of potential pitfalls that can impact yield, purity, and scalability.
This guide will focus on the widely utilized reductive amination pathway, offering troubleshooting advice and answers to frequently asked questions to ensure a robust and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of 4-Aminoadamantan-1-ol
Symptoms:
-
The isolated yield of the free amine, 4-aminoadamantan-1-ol, is significantly lower than expected (<60%).
-
Thin-layer chromatography (TLC) or Gas Chromatography (GC) analysis of the crude product shows a significant amount of starting material (5-hydroxy-2-adamantanone) or unexpected byproducts.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of a Schiff base (imine) between 5-hydroxy-2-adamantanone and the ammonia source.
-
Causality: Incomplete imine formation directly leads to unreacted starting material. This can be due to insufficient ammonia concentration, inadequate reaction time, or suboptimal temperature.
-
Solution:
-
Increase Ammonia Concentration: Employing a saturated solution of ammonia in an alcohol solvent (e.g., methanol or ethanol) can drive the equilibrium towards imine formation.[3] Some protocols have successfully used aqueous ammonia as a cost-effective and readily available alternative.[3]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal time for imine formation. A moderate temperature increase (e.g., to 40-50 °C) can accelerate the reaction, but excessive heat should be avoided to prevent side reactions.
-
-
-
Catalyst Inactivity or Poisoning: The hydrogenation of the imine is a critical step catalyzed by metals like palladium on carbon (Pd/C) or Raney nickel.
-
Causality: The catalyst's active sites can be blocked by impurities in the starting materials, solvents, or even by the ammonia itself if not used in appropriate concentrations. This leads to incomplete reduction of the imine.
-
Solution:
-
Ensure High-Quality Reagents: Use freshly opened, high-purity solvents and reagents.
-
Catalyst Loading: Ensure an adequate catalyst loading, typically 5-15% by weight relative to the starting ketone.[3]
-
Hydrogen Pressure: Maintain a consistent and appropriate hydrogen pressure (typically 1.5–2.5 MPa) during the hydrogenation step to ensure efficient reduction.[2]
-
-
-
Suboptimal Hydrogenation Conditions:
-
Causality: Insufficient hydrogen pressure, poor agitation, or low temperature can lead to incomplete hydrogenation.
-
Solution:
-
Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (50–75 °C) can improve the reaction rate.[2]
-
-
Issue 2: Poor Stereoselectivity (High Cis-Isomer Content)
Symptoms:
-
Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) analysis of the final product shows a significant proportion of the undesired cis-4-aminoadamantan-1-ol hydrochloride. The desired product is the trans isomer.[4]
Potential Causes & Solutions:
-
Reduction Conditions: The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions.
-
Causality: The approach of the imine to the catalyst surface dictates the stereochemistry of the resulting amine. Different catalysts and conditions can favor different transition states.
-
Solution:
-
Catalyst Choice: Palladium on carbon (Pd/C) is often reported to give high selectivity for the trans isomer.[3][5] If using Raney nickel, the stereoselectivity might be lower.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Methanol and ethanol are commonly used and have been shown to favor the formation of the trans product.[2][3]
-
Temperature Control: Lowering the hydrogenation temperature may improve selectivity in some cases, although it will also slow down the reaction rate.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The crude 4-aminoadamantan-1-ol is difficult to crystallize from the reaction mixture.
-
The final hydrochloride salt is off-color or has a low melting point.
-
GC or HPLC analysis shows the presence of residual solvents or other impurities.
Potential Causes & Solutions:
-
Incomplete Reaction or Side Reactions:
-
Causality: The presence of unreacted starting materials or byproducts can interfere with crystallization and contaminate the final product.
-
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion before workup.
-
Workup Procedure: A proper aqueous workup is crucial to remove inorganic salts and other water-soluble impurities.
-
-
-
Improper Salt Formation and Recrystallization:
-
Causality: The conversion of the free amine to the hydrochloride salt and subsequent recrystallization are critical for achieving high purity.
-
Solution:
-
Acidification: Dissolve the crude amine in a suitable solvent like methanol or ethanol and cool the solution (0-10 °C) before slowly adding the acidifying agent (e.g., trimethylchlorosilane or a solution of HCl in methanol/ethanol).[2][3] This controlled addition helps in the formation of well-defined crystals.
-
Recrystallization Solvent: Methanol is a commonly used and effective solvent for the recrystallization of the hydrochloride salt, yielding a high-purity product.[2][3]
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable method starts with 5-hydroxy-2-adamantanone. This involves a one-pot reductive amination using an ammonia source (like aqueous ammonia or ammonia in methanol) and a hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel.[2][3] The resulting 4-aminoadamantan-1-ol is then converted to its hydrochloride salt. This method is often preferred over the oxidation of amantadine due to higher yields and better stereoselectivity.[3]
Q2: What are the critical safety considerations when scaling up this synthesis?
A2:
-
Hydrogenation: Working with hydrogen gas under pressure poses a significant fire and explosion risk. Ensure the use of a properly rated and maintained hydrogenation reactor. The area should be well-ventilated and free of ignition sources.
-
Raney Nickel: If using Raney nickel, it is pyrophoric and must be handled with care, typically under a blanket of an inert solvent like ethanol.
-
Ammonia: Anhydrous ammonia and concentrated aqueous ammonia are corrosive and have high vapor pressures. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: How can I monitor the progress of the reaction effectively?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (5-hydroxy-2-adamantanone) and the formation of the product. A suitable mobile phase would be a mixture of dichloromethane and methanol.
-
Gas Chromatography (GC): For more quantitative analysis, GC can be used to determine the ratio of starting material to product. It is also useful for assessing the purity of the final product.[2][3]
Q4: What are the key differences between using Palladium on Carbon (Pd/C) and Raney Nickel as the hydrogenation catalyst?
A4:
-
Selectivity: Pd/C often provides higher stereoselectivity for the desired trans isomer of 4-aminoadamantan-1-ol.[3][5]
-
Activity and Cost: Raney nickel is generally a more active and less expensive catalyst than Pd/C.[2]
-
Handling: Raney nickel is pyrophoric and requires more careful handling than Pd/C.
Q5: What is the role of trimethylchlorosilane in the salt formation step?
A5: Trimethylchlorosilane (TMSCl) is often used as a convenient source of HCl for the in-situ formation of the hydrochloride salt. When TMSCl reacts with an alcohol solvent like methanol, it generates HCl. This method allows for a controlled and anhydrous generation of HCl, which can be beneficial for crystallization.[2][3]
Detailed Protocol: Reductive Amination of 5-Hydroxy-2-adamantanone
This protocol provides a general framework. Optimization may be required based on the scale and available equipment.
Step 1: Imine Formation and Hydrogenation
-
To a suitable hydrogenation reactor, add 5-hydroxy-2-adamantanone and a solvent (e.g., methanol or ethanol).
-
Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen.
-
Introduce the ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5-2.5 MPa).[2]
-
Stir the reaction mixture at a controlled temperature (e.g., 50-75 °C) until the reaction is complete (monitor by TLC or GC).[2]
Step 2: Workup and Isolation of the Free Amine
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous workup to remove inorganic impurities. This may involve partitioning between an organic solvent and water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate to obtain the crude 4-aminoadamantan-1-ol.
Step 3: Hydrochloride Salt Formation and Purification
-
Dissolve the crude 4-aminoadamantan-1-ol in methanol and cool the solution in an ice bath (0-10 °C).[3]
-
Slowly add a solution of HCl in methanol or trimethylchlorosilane dropwise while maintaining the low temperature.[2][3]
-
Stir the mixture for a period to allow for complete salt formation and crystallization.
-
Collect the solid product by filtration and wash with cold methanol.
-
Recrystallize the solid from methanol to obtain pure trans-4-aminoadamantan-1-ol hydrochloride.[2]
-
Dry the final product under vacuum.
Data Summary
| Parameter | Typical Value | Reference |
| Starting Material | 5-Hydroxy-2-adamantanone | [2][3] |
| Catalyst | Pd/C or Raney Nickel | [2][3] |
| Hydrogen Pressure | 1.5–2.5 MPa | [2] |
| Reaction Temperature | 50–75 °C | [2] |
| Solvent | Methanol or Ethanol | [2][3] |
| Typical Yield | ~65-70% | [3] |
| Purity (GC) | >99% | [3] |
| Stereoselectivity (trans) | >99% | [3] |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
Gao, F., et al. (2021). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed Central. Available at: [Link]
-
Chen, D. Y.-K., et al. (2012). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society. Available at: [Link]
- CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. Google Patents.
-
Chen, D. Y.-K., et al. (2012). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PMC - NIH. Available at: [Link]
- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. Google Patents.
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Wikipedia. Retrieved from [Link]
-
Olah, G. A., & Gupta, B. G. B. (1980). Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. PubChem. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences. Retrieved from [Link]
Sources
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- 2. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 3. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 4. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Impurities in 4-Aminoadamantan-1-ol Hydrochloride Preparations
Welcome to the technical support center for 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding impurities in this compound preparations.
Q1: What are the most common impurities I should expect in my preparation of this compound?
A1: Impurities can originate from various stages of the synthesis, including unreacted starting materials, intermediates, byproducts, and residual solvents. Based on common synthetic routes starting from 5-hydroxy-2-adamantanone, the most prevalent impurities include:
-
Starting Materials: Residual 5-hydroxy-2-adamantanone.
-
Intermediates: Unreacted 5-hydroxy-2-adamantanone oxime or 5-hydroxy-2-adamantane imine.
-
Diastereomeric Impurities: The cis-isomer of 4-aminoadamantan-1-ol. The desired product is typically the trans-isomer, and the presence of the cis-isomer is a critical purity parameter to control.[1]
-
Byproducts from Side Reactions: Over-reduction or rearrangement products, which can be more prevalent if harsh reaction conditions are used. For instance, older synthetic routes using strong oxidizing acids could generate a variety of nitrated or oxidized adamantane derivatives.[1][2]
-
Residual Solvents: Methanol or ethanol are commonly used for recrystallization and can be present in the final product.[1][2]
Q2: How can I detect and quantify the level of these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a robust method for quantifying volatile impurities, including residual solvents and some of the less polar starting materials and byproducts. A capillary column with a stationary phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane is often effective.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the main compound from non-volatile impurities, including the critical cis/trans isomers and other process-related impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification of unknown impurities by providing mass spectral data.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help in the quantification of impurities, especially for isomeric impurities where chromatographic separation might be challenging.
Q3: What is the primary method for removing the cis-isomer of 4-aminoadamantan-1-ol?
A3: The most common and effective method for separating the trans- and cis-isomers is recrystallization . The trans-isomer is generally less soluble in specific solvents, allowing for its selective crystallization. Methanol is a frequently cited solvent for this purpose.[1][2] The efficiency of the separation is dependent on the solvent system, cooling rate, and the number of recrystallization cycles.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Issue 1: High Levels of the cis-Isomer Impurity
Symptom: Your analytical data (e.g., HPLC or GC) shows a significant peak corresponding to the cis-isomer of 4-aminoadamantan-1-ol, exceeding your desired purity specifications.
Causality: The formation of both cis and trans isomers is common during the reduction of the intermediate oxime or imine. The ratio of these isomers is influenced by the reducing agent, catalyst, and reaction conditions. Subsequent purification steps are crucial for the selective removal of the unwanted cis-isomer.
Troubleshooting Workflow:
High cis-Isomer Troubleshooting Workflow
Detailed Protocol: Optimizing Recrystallization for cis-Isomer Removal
-
Solvent System Screening:
-
Rationale: The solubility difference between the cis and trans isomers is highly dependent on the solvent. A systematic screening is crucial.
-
Protocol:
-
Begin with methanol, as it is a commonly used and effective solvent.[1][2]
-
If methanol is not providing sufficient separation, consider other polar protic solvents like ethanol or isopropanol.
-
Binary solvent systems can also be effective. For example, a mixture of methanol and a less polar co-solvent like ethyl acetate or dichloromethane can be explored.
-
Determine the solubility of both pure isomers (if available as standards) in the selected solvents at various temperatures to identify the optimal system with the largest solubility differential.
-
-
-
Controlled Cooling Profile:
-
Rationale: Rapid cooling can lead to the co-precipitation of the more soluble cis-isomer. A slow, controlled cooling rate allows for the selective crystallization of the less soluble trans-isomer.
-
Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Insulating the flask can help in achieving a slower cooling rate.
-
After reaching room temperature, further cool the solution in an ice bath or refrigerator to maximize the yield of the trans-isomer.
-
-
-
Multiple Recrystallization Cycles:
-
Rationale: A single recrystallization may not be sufficient to achieve high isomeric purity. Multiple cycles will progressively enrich the desired trans-isomer.
-
Protocol:
-
Perform an initial recrystallization as described above.
-
Analyze the purity of the resulting crystals.
-
If the cis-isomer is still present at unacceptable levels, perform a second or even a third recrystallization. Be aware that each cycle will result in some loss of the desired product.
-
-
Issue 2: Presence of Unreacted Starting Materials or Intermediates
Symptom: Your analytical data shows peaks corresponding to 5-hydroxy-2-adamantanone or its oxime/imine intermediate.
Causality: This is typically due to an incomplete reaction during the synthesis. Factors such as reaction time, temperature, catalyst activity, or stoichiometry of reagents can play a role.
Troubleshooting Workflow:
Troubleshooting Unreacted Starting Materials
Detailed Recommendations:
-
Review and Optimize Reaction Conditions:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to determine the optimal reaction time.
-
Temperature: The reaction temperature can significantly impact the reaction rate. Ensure the temperature is maintained at the optimal level as specified in the protocol.
-
Catalyst: If a catalyst is used (e.g., Raney nickel or palladium on carbon for hydrogenation), ensure it is active and used in the correct loading.[1][2] Deactivated or insufficient catalyst can lead to incomplete conversion.
-
-
Optimize Purification:
-
Recrystallization: While recrystallization is primarily for isomer separation, it can also remove some starting materials and intermediates if there is a significant solubility difference.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be a highly effective method for separating the more polar 4-aminoadamantan-1-ol from the less polar starting material (ketone) and intermediate (oxime/imine). A silica gel column with a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point.
-
Data Summary Tables
Table 1: Common Impurities and their Potential Origins
| Impurity Name | Structure | Potential Origin | Recommended Analytical Technique |
| 5-hydroxy-2-adamantanone | Adamantane core with a hydroxyl and a ketone group | Unreacted starting material | GC, GC-MS |
| 5-hydroxy-2-adamantanone oxime/imine | Adamantane core with a hydroxyl and an oxime/imine group | Unreacted intermediate | HPLC, GC-MS |
| cis-4-aminoadamantan-1-ol | Diastereomer of the final product | Byproduct of the reduction step | HPLC, GC (after derivatization) |
| Methanol/Ethanol | CH₃OH / C₂H₅OH | Residual solvent from recrystallization | GC (Headspace) |
Table 2: Suggested Starting Conditions for Analytical Methods
| Method | Column | Mobile Phase/Carrier Gas | Temperature Program/Gradient | Detector |
| GC | Capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) | Nitrogen or Helium | Isothermal or gradient depending on the impurity profile (e.g., start at 100°C, ramp to 250°C) | FID |
| HPLC | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with a buffer (e.g., ammonium acetate) | Gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) | UV (e.g., at 210 nm) or MS |
References
-
Veeprho. (n.d.). Amantadine Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Amantadine-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Amantadine-impurities. Retrieved from [Link]
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2194. Retrieved from [Link]
-
Kurbatova, S. V., Yashkin, S. N., Moiseev, I. K., & Zemtsova, M. N. (1999). Gas chromatography of halogenated adamantanes. Russian Chemical Bulletin, 48(9), 1735-1738. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Adamantane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Karpov, A. S., & Ushakov, A. A. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(20), 12429. Retrieved from [Link]
- CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents. (n.d.).
-
Kumar, S., & Singh, R. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 135(1), 1-8. Retrieved from [Link]
-
Infochems. (n.d.). This compound. Retrieved from [Link]
- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents. (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. Retrieved from [Link]
-
Patsnap. (n.d.). 1-adamantanol patented technology retrieval search results. Retrieved from [Link]
-
Tan, S. Y., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 26(11), 3326. Retrieved from [Link]
-
Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(1), 22-25. Retrieved from [Link]
- CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. Retrieved from [Link]
-
Schleyer, P. v. R., et al. (1957). The Synthesis of Adamantane and Other Cage-like Hydrocarbons. Journal of the American Chemical Society, 79(12), 3292-3292. Retrieved from [Link]
-
Gryn'ova, G., & Coote, M. L. (2018). HPLC methods for purity evaluation of man-made single-stranded RNAs. RSC advances, 8(32), 17926-17933. Retrieved from [Link]
-
Price, C. P. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 727-740. Retrieved from [Link]
-
Lin, M. H., et al. (2010). Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. Journal of food and drug analysis, 18(5), 307. Retrieved from [Link]
-
Zhang, J., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Communications Chemistry, 5(1), 1-7. Retrieved from [Link]
- CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents. (n.d.).
-
PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. Retrieved from [Link]
-
Ye, J., et al. (2001). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews, 101(7), 2097-2124. Retrieved from [Link]
Sources
- 1. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 2. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 3. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of 4-Aminoadamantan-1-ol Hydrochloride
Welcome to the technical support center for the derivatization of 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your reaction conditions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate challenges and achieve robust, reproducible results.
Introduction: The Chemistry of 4-Aminoadamantan-1-ol Derivatization
4-Aminoadamantan-1-ol is a key building block in medicinal chemistry, notable for its rigid, three-dimensional adamantane cage. Its derivatives have shown promise in a variety of therapeutic areas, including antiviral and neuroprotective applications. The derivatization of this molecule typically involves the modification of its primary amino group, and to a lesser extent, the tertiary hydroxyl group. Understanding the interplay between these two functional groups is critical for successful synthesis.
The hydrochloride salt form of 4-aminoadamantan-1-ol presents a common starting point for many synthetic routes. However, the protonated amino group is not nucleophilic and must be neutralized in situ to react with electrophilic derivatizing agents. This initial deprotonation step is a frequent source of experimental variability.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: Do I need to neutralize the hydrochloride salt before starting the derivatization?
A1: Yes, neutralization is essential. The primary amine must be in its free base form to act as a nucleophile. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical and depends on the specific derivatizing agent and solvent system. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate or potassium carbonate.
Q2: Which functional group will react first, the amine or the alcohol?
A2: The primary amine is significantly more nucleophilic than the tertiary alcohol. Therefore, under most conditions, derivatization will occur selectively at the amino group. However, with highly reactive derivatizing agents or under forcing conditions (e.g., high temperatures, prolonged reaction times), derivatization of the hydroxyl group can occur as a side reaction.
Q3: What are the most common derivatizing agents for the amino group?
A3: A variety of reagents can be used to derivatize the amino group, including:
-
Acylating agents: Acid chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are commonly used to form amides.[1]
-
Chloroformates: Reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are used to introduce protecting groups or fluorescent tags.[1]
-
Isothiocyanates: Phenyl isothiocyanate (PITC) reacts with the amine to form a phenylthiourea derivative, often used in amino acid analysis.[2]
-
Sulfonyl chlorides: Dansyl chloride is another common reagent for creating fluorescent derivatives.[2][3]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the starting material, the reaction mixture, and a co-spot of both to track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, often after a simple workup of a small aliquot of the reaction mixture.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. The root cause often lies in one of several key areas.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
-
Incomplete Neutralization:
-
Diagnosis: Check the pH of the reaction mixture after adding the base. It should be in the range of 8-10 to ensure the free amine is present.
-
Solution:
-
Use at least one equivalent of base to neutralize the hydrochloride salt, and an additional equivalent for any acid generated during the reaction (e.g., when using an acid chloride). It is often beneficial to use a slight excess of base (1.1-1.5 equivalents per acidic proton).
-
Consider the strength of the base. For acylation with acid chlorides, a stronger, non-nucleophilic base like DIPEA may be preferable to TEA to scavenge the generated HCl effectively.
-
-
-
Poor Reagent Quality:
-
Diagnosis: Derivatizing agents, especially acid chlorides and chloroformates, can be sensitive to moisture and degrade over time.
-
Solution: Use freshly opened or properly stored reagents. If degradation is suspected, purify the reagent before use (e.g., distillation of acid chlorides).
-
-
Suboptimal Reaction Conditions:
-
Diagnosis: The choice of solvent and temperature can significantly impact reaction rates and yields.
-
Solution:
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. For reactions with poor solubility, dimethylformamide (DMF) can be used, but be mindful of potential side reactions at higher temperatures.
-
Temperature: Many derivatization reactions proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. For highly reactive reagents, cooling the reaction to 0 °C before addition can help control the reaction and minimize side product formation.
-
-
Problem 2: Formation of Side Products
The presence of multiple functional groups can lead to undesired side reactions.
Common Side Products and Prevention Strategies:
-
Di-derivatization (at both amine and hydroxyl groups):
-
Cause: This is more likely with highly reactive derivatizing agents (e.g., acid anhydrides, some chloroformates) and under forcing conditions.
-
Prevention:
-
Use a less reactive derivatizing agent if possible.
-
Control the stoichiometry of the derivatizing agent carefully (use 1.0-1.1 equivalents).
-
Perform the reaction at a lower temperature (e.g., 0 °C).
-
-
-
Polymerization/Oligomerization:
-
Cause: Can occur if the derivatizing agent has more than one reactive site or if the product can react with the starting material.
-
Prevention:
-
Use dilute reaction conditions.
-
Add the derivatizing agent slowly to the solution of 4-aminoadamantan-1-ol.
-
-
Optimized Reaction Conditions: A Comparative Overview
The following table summarizes recommended starting conditions for common derivatization reactions. These should be considered as starting points for further optimization.
| Derivatizing Agent | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acetyl Chloride | TEA or DIPEA (2.2) | DCM or THF | 0 to RT | 2-4 |
| Acetic Anhydride | Pyridine or TEA (1.5) | DCM or neat | RT to 40 | 4-12 |
| Benzoyl Chloride | TEA or DIPEA (2.2) | DCM | 0 to RT | 3-6 |
| Fmoc-Cl | NaHCO₃ or Na₂CO₃ (aq.) | Dioxane/Water | RT | 1-3 |
| Dansyl Chloride | K₂CO₃ or Borate Buffer | Acetone/Water | RT to 50 | 1-2 |
Example Protocol: Synthesis of N-(1-hydroxyadamantan-4-yl)acetamide
This protocol provides a detailed, step-by-step method for the acetylation of this compound.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous DCM to the flask. While stirring, add TEA (2.2 eq) and stir for 15-20 minutes at room temperature to ensure complete neutralization of the hydrochloride salt and to have a base to quench the HCl byproduct of the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirring suspension. A white precipitate of triethylammonium hydrochloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent system).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(1-hydroxyadamantan-4-yl)acetamide.
Workflow for Acetylation Protocol
Caption: Step-by-step workflow for the synthesis of N-(1-hydroxyadamantan-4-yl)acetamide.
References
- Google Patents. (n.d.). Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
-
NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
LookChem. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]
-
NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
-
ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 702-82-9,3-Amino-1-hydroxyadamantane. Retrieved from [Link]
-
ResearchGate. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. Retrieved from [Link]
-
Loyola University Chicago Research Portal. (n.d.). A short synthesis of 1-azaadamantan-4-one and the 4r and 4s isomers of 4-amino-1-azaadamantane. Retrieved from [Link]
-
MDPI. (n.d.). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Retrieved from [Link]
-
ResearchGate. (2023). Anyone having issue with derivatization of amino acid using Fmoc?. Retrieved from [Link]
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
-
ResearchGate. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-adamantane derivatives.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
Technical Support Center: Characterization of 4-Aminoadamantan-1-ol Hydrochloride Isomers
Welcome to the technical support guide for the characterization of 4-aminoadamantan-1-ol hydrochloride isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and identifying the cis and trans diastereomers of this adamantane derivative. The rigid, cage-like structure of adamantane imparts unique physicochemical properties to its derivatives, but it also presents significant analytical challenges, particularly when dealing with stereoisomers.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experimental work. We will delve into the causality behind our recommended protocols, grounding our advice in established analytical principles.
Section 1: Foundational Challenges & FAQs
This section addresses the most common overarching questions regarding the analysis of this compound isomers.
Q1: Why are the cis and trans isomers of 4-aminoadamantan-1-ol so difficult to separate and characterize?
A1: The primary challenge stems from the high degree of structural similarity between the cis and trans diastereomers. Both isomers share the same molecular weight and connectivity. The only difference lies in the spatial orientation of the amino (-NH₂) and hydroxyl (-OH) groups relative to the adamantane cage. This subtlety leads to nearly identical physical properties such as polarity, solubility, and vapor pressure, making chromatographic separation difficult. Spectroscopic methods like NMR require careful analysis to discern the minor differences in the chemical environments of the nuclei.[1]
Q2: My synthesis yields a mixture of isomers. What is the typical ratio, and can it be controlled?
A2: The isomeric ratio is highly dependent on the synthetic route. For instance, methods involving the reduction of 5-hydroxy-2-adamantanone oxime often result in a mixture of isomers with poor selectivity.[2] Some stereoselective syntheses have been developed that can favor the trans isomer, sometimes achieving ratios of approximately 4:1 (trans to cis), but these often involve expensive chiral reagents or complex multi-step procedures.[2] Therefore, developing a robust analytical method to quantify the isomeric ratio in your final product is critical.
Q3: Which analytical technique provides the most definitive characterization of these isomers?
A3: For unambiguous, definitive proof of stereochemistry, single-crystal X-ray crystallography is the gold standard. It provides a three-dimensional map of the molecule, allowing for the direct visualization of the cis or trans orientation of the substituents. However, growing diffraction-quality crystals can be a significant challenge in itself. For routine analysis and quantification, a well-developed High-Performance Liquid Chromatography (HPLC) method is often the most practical approach, once validated against a reference standard characterized by an absolute method like X-ray crystallography or advanced NMR techniques.
Section 2: Troubleshooting Chromatographic Separations
Chromatography is the cornerstone of isomer separation and quantification. This section provides troubleshooting guidance for common issues.
Q4: I am seeing poor or no separation of my cis and trans isomers using reversed-phase HPLC. How can I improve the resolution?
A4: This is a common problem due to the isomers' similar polarities. Resolution can be systematically improved by optimizing several parameters. The retention of adamantane derivatives in RP-HPLC is influenced by both the hydrophobic properties of the cage and the hydrophilic nature of the substituents.[3]
Troubleshooting Steps:
-
Stationary Phase Selection: Standard C18 columns are a good starting point, but their selectivity may be insufficient. Consider a phenyl-hexyl or a polar-embedded phase. These stationary phases can offer alternative selectivity through π-π interactions or enhanced shape selectivity, which can be crucial for rigid molecules like adamantanes.
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which may interact differently with the two isomers compared to the aprotic acetonitrile.
-
pH Control: The amino group's ionization state is controlled by the mobile phase pH. Ensure the pH is buffered at least 2 units below the pKa of the amine to maintain it in a stable, protonated form. This minimizes peak tailing and improves reproducibility.
-
Additive/Ion-Pairing Agent: If resolution is still poor, consider adding a small concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For very challenging separations, an ion-pairing reagent can be used, though this can complicate method development.
-
-
Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, leading to better resolution.
-
Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm (as there is no strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Column Temperature: 30 °C.
-
-
Optimization Workflow:
-
Run an isocratic hold at an acetonitrile concentration 5-10% below the elution concentration found in the gradient run.
-
Adjust the percentage of acetonitrile in 1-2% increments to optimize the retention factor (k') to be between 2 and 10.
-
If co-elution persists, switch the organic modifier from acetonitrile to methanol and repeat the process.
-
Systematically evaluate different stationary phases (e.g., Phenyl-Hexyl) if necessary.
-
| Organic Modifier | % Organic | Retention Time (t_R) Isomer 1 (min) | Retention Time (t_R) Isomer 2 (min) | Resolution (R_s) |
| Acetonitrile | 25% | 10.2 | 10.5 | 0.8 |
| Acetonitrile | 22% | 12.8 | 13.3 | 1.1 |
| Methanol | 40% | 11.5 | 12.2 | 1.5 |
| Methanol | 37% | 14.1 | 15.0 | 1.9 |
Note: Data are illustrative examples.
Caption: A systematic workflow for HPLC method development.
Section 3: Troubleshooting Spectroscopic Characterization
NMR spectroscopy is a powerful tool for distinguishing isomers by probing the local chemical environment of each atom.[1]
Q5: The ¹H NMR spectra of my separated isomers look very similar. How can I assign the stereochemistry with confidence?
A5: While the spectra may appear similar at first glance, subtle differences in chemical shifts and coupling constants, dictated by the molecule's symmetry and the anisotropic effects of the substituents, are the key to assignment.
Troubleshooting & Analysis Strategy:
-
Assess Molecular Symmetry: The trans isomer possesses a higher degree of symmetry (a C₂ axis) compared to the cis isomer. This means the trans isomer should theoretically have fewer unique signals in both its ¹H and ¹³C NMR spectra due to chemically equivalent nuclei. Count the number of distinct proton and carbon signals. The isomer with fewer signals is likely trans.
-
Analyze Chemical Shifts (δ): The spatial proximity of the electronegative -OH and -NH₃⁺ groups will influence the electron density of nearby C-H bonds.
-
In the cis isomer, these groups are on the same face of the adamantane chair-like ring structure. This proximity can cause deshielding or shielding effects on specific protons compared to the trans isomer, where they are on opposite faces.
-
Look for the proton geminal to the amino group and the protons on the carbon bearing the hydroxyl group. Their chemical shifts will be most affected.
-
-
Utilize 2D NMR: If 1D spectra are inconclusive, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): Confirms proton-proton coupling networks, helping to trace the connectivity through the adamantane cage.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon. This is invaluable for assigning the crowded adamantane signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for this problem. The NOE effect is distance-dependent (proportional to 1/r⁶). In the cis isomer, protons near the -OH group should show a through-space correlation (a NOESY cross-peak) to protons near the -NH₂ group on the same side of the cage. This correlation should be absent or significantly weaker in the trans isomer.
-
| Proton Position | Expected Chemical Shift (δ) Range (ppm) - trans Isomer | Expected Chemical Shift (δ) Range (ppm) - cis Isomer | Rationale for Difference |
| CH-NH₂ | ~3.1 - 3.3 | ~3.3 - 3.5 | Anisotropic effect from the proximate -OH group in the cis form may cause a slight downfield shift. |
| Bridgehead CH | Varies | Varies | The trans isomer has higher symmetry, leading to fewer unique bridgehead proton signals. |
| Cage CH₂ | ~1.5 - 2.2 | ~1.5 - 2.2 | Broader, more complex multiplets are expected for the less symmetric cis isomer. |
Note: These are estimated shifts in a solvent like D₂O or DMSO-d₆ and should be confirmed with reference data.
Caption: A logical workflow for isomer assignment using NMR.
References
- Bazilin, A. V., Yashkina, E. A., & Yashkin, S. N. (2016). Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin. Russian Journal of Physical Chemistry A, 90(1), 103–109.
- Safar, M., Galik, V., & Kafka, Z. (1975). Chromatographic separation of azaadamantanes and their derivatives in a gas-liquid system.
-
ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives. Request PDF. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. Request PDF. Retrieved January 11, 2026, from [Link]
-
Yashkin, S. N., Kurbatova, S. V., & Buryak, A. K. (2001). Gas chromatography of halogenated adamantanes. Russian Chemical Bulletin, 50(5), 828–832. [Link]
-
ResearchGate. (n.d.). Ratio of isomers determined by 1H-NMR spectroscopy. Download Table. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. PDF. Retrieved January 11, 2026, from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Structural, Electronic, and Vibrational Properties of Amino-adamantane and Rimantadine Isomers. Request PDF. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
-
PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
YouTube. (2021, March 10). Proton NMR Analysis to identify Isomers. Retrieved January 11, 2026, from [Link]
-
Wiergowska, M., et al. (2019). Spectroscopic and crystallographic characterization of two cathinone derivatives. Forensic Science International, 301, 1-9. [Link]
Sources
avoiding degradation of 4-aminoadamantan-1-ol hydrochloride during storage
Welcome to the technical support center for 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during its storage and handling.
Introduction to this compound Stability
This compound is a rigid, cage-like diamine with applications in medicinal chemistry and materials science.[1] As a hydrochloride salt, it exhibits increased solubility in aqueous solutions but also a higher propensity for hygroscopicity, which can be a critical factor in its degradation.[2] The adamantane cage itself is highly stable, but the amino and hydroxyl functional groups can be susceptible to oxidative and other degradation pathways. This guide provides best practices to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For long-term storage, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[3] While some general guidelines for adamantane derivatives suggest refrigeration (2-8°C), room temperature is sufficient for the hydrochloride salt, provided it is kept in a desiccated and dark environment. The key is to prevent moisture absorption and photodegradation.
Q2: Is this compound hygroscopic?
Yes, as an amine hydrochloride salt, it is expected to be hygroscopic.[2] The absorption of moisture can lead to clumping of the solid material and can also facilitate hydrolytic degradation or other moisture-mediated reactions. It is crucial to handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity. When not in use, the container should be tightly sealed and stored in a desiccator.
Q3: Can I store this compound in solution?
It is not recommended to store this compound in solution for extended periods. Aqueous solutions, in particular, can be susceptible to microbial growth and may accelerate hydrolytic degradation. If you must store a solution, it should be for a short duration, prepared fresh, and ideally stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: What are the potential signs of degradation?
Visual signs of degradation can include a change in color (from white to off-white or yellowish), a change in physical form (e.g., from a crystalline powder to a gummy or discolored solid), or a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is the most reliable way to assess the purity of the compound.
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using several analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for quantitative analysis of the parent compound and its degradation products.[5][6][7][8][9][10][11] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for identifying impurities and confirming the structure of the compound.[12][13][14]
Troubleshooting Guide: Degradation Issues
| Observed Problem | Potential Cause | Recommended Action & Prevention |
| Change in color (e.g., yellowing) | Oxidation of the amino group or the adamantane cage. This can be accelerated by exposure to air and light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container protected from light. |
| Clumping or caking of the powder | Moisture absorption due to the hygroscopic nature of the hydrochloride salt. | Handle the compound in a dry environment (e.g., a glove box or a desiccator). Ensure the container is always tightly sealed after use. |
| Appearance of new peaks in HPLC analysis | Chemical degradation. The nature of the new peaks will depend on the degradation pathway (e.g., oxidation, hydrolysis). | Perform forced degradation studies to identify potential degradation products and validate your analytical method to ensure it is stability-indicating. Review storage conditions and handling procedures. |
| Poor solubility or insolubility | Formation of insoluble degradation products or polymers. | Confirm the identity of the material using spectroscopic methods (e.g., NMR). If degradation is confirmed, the material should not be used. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (Adapted from Amantadine Analysis)
This protocol provides a starting point for developing a validated stability-indicating HPLC method for this compound. As the compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.[5] Alternatively, a detector that does not require a chromophore, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), can be used.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
- Prepare working standards and quality control samples by diluting the stock solution.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection:
- UV/Vis: If derivatization is performed, select the wavelength of maximum absorbance of the derivative.
- MS: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion and potential fragment ions.
3. Validation:
- The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
- Specificity is demonstrated by performing forced degradation studies and showing that the degradation products are well-resolved from the parent peak.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of your analytical method.[15][16][17]
1. Acidic Hydrolysis:
- Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
2. Basic Hydrolysis:
- Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
3. Oxidative Degradation:
- Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
- Expose the solid compound to 105°C for 24 hours.
5. Photodegradation:
- Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
After each stress condition, analyze the samples by HPLC or another suitable technique to identify and quantify any degradation products.
Visualizing Degradation and Handling
Potential Degradation Pathway
Caption: Potential degradation pathways for 4-aminoadamantan-1-ol HCl.
Recommended Handling Workflow
Caption: Recommended workflow for handling 4-aminoadamantan-1-ol HCl.
References
- Sigma-Aldrich. 4-amino-1-adamantanol hydrochloride.
- Chemos GmbH & Co.KG.
- PubChem. This compound.
- TSI Journals.
- Journal of Applied Bioanalysis. Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma.
- PubMed Central. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study.
- Journal of Advanced Zoology. Analytical Development And Validation Of Stability-Indicating Method For Estimation Of Amantadine In Pharmaceutical Dosage Forms By Using RP–UPLC.
- Semantic Scholar. Validation of a Robust and High-Throughput HPLC-MS/MS Method to Determine Amantadine Levels in Human Plasma.
- CORE.
- MedCrave online.
- International Journal of Pharmaceutical Sciences Review and Research.
- ACS Publications.
- MDPI.
- ResearchGate. (PDF)
- ResearchGate.
- PubMed.
- ResearchGate. (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
- Journal of Chemical Technology and Metallurgy.
- PubMed.
- Scilit. GC-MS-SIM quantitation of amantadine in biological samples.
- ChemicalBook. Amantadine(768-94-5) 1H NMR spectrum.
- PubMed Central. Solid-State NMR and MD Simulations of the Antiviral Drug Amantadine Solubilized in DMPC Bilayers.
- PubMed.
- PubMed Central.
- Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide.
- BOC Sciences. Amantadine Impurities.
- ResearchGate. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry | Request PDF.
- Reddit. Amino acid solution storage – please help.
- JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- PMC.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution | Semantic Scholar [semanticscholar.org]
- 4. Effects of Amantadine Binding on the Dynamics of Membrane-Bound Influenza A M2 Transmembrane Peptide Studied by NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. jazindia.com [jazindia.com]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
- 12. Determination of amantadine in biological fluids using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amantadine(768-94-5) 1H NMR spectrum [chemicalbook.com]
- 14. scilit.com [scilit.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Troubleshooting Poor Cell Permeability of 4-Aminoadamantan-1-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoadamantan-1-ol derivatives. The unique, rigid, and lipophilic adamantane cage is a valuable scaffold in medicinal chemistry, often used to enhance metabolic stability or modulate receptor binding.[1][2][3] However, balancing the physicochemical properties of its derivatives to achieve optimal cell permeability can be a significant challenge. The inherent lipophilicity of the adamantane core, combined with polar functional groups like amines and hydroxyls, creates a complex interplay of factors governing a molecule's ability to cross the cell membrane.[1][2]
This guide provides in-depth, field-proven insights in a practical question-and-answer format to help you diagnose and resolve common permeability issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-aminoadamantan-1-ol derivative is showing poor biological activity in cell-based assays. I suspect low cell permeability. Where do I start my investigation?
A1: Start by characterizing the fundamental physicochemical properties of your compound. Before proceeding to complex cellular assays, a solid understanding of your molecule's intrinsic properties is crucial. These properties are the primary drivers of passive diffusion, the main route for many drugs to enter cells.[4][5]
The Causality: The cell membrane is a phospholipid bilayer, creating a fatty, non-polar barrier. For a molecule to passively diffuse across it, it must first leave the aqueous extracellular environment, partition into this lipid environment, and then exit into the aqueous cytoplasm. This journey is governed by a delicate balance of lipophilicity and hydrophilicity.
Recommended Initial Analysis:
-
Lipophilicity (LogP/LogD): This measures how well your compound partitions between an oily (octanol) and an aqueous phase. The adamantane cage itself contributes significantly to lipophilicity.[1]
-
LogP: Partition coefficient of the neutral species.
-
LogD: Distribution coefficient at a specific pH (typically 7.4 for physiological relevance), which accounts for both neutral and ionized species. Since your derivatives contain an amino group, LogD is the more relevant parameter.
-
-
Aqueous Solubility: A compound must be in solution to permeate. Very high lipophilicity can lead to poor aqueous solubility, which is a common reason for low apparent permeability.[6]
-
Polar Surface Area (PSA): This is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA generally correlates with more hydrogen bonding potential and lower passive diffusion.[7]
-
Hydrogen Bonding Capacity: Count the number of hydrogen bond donors (HBD) and acceptors (HBA). The amino and hydroxyl groups on the parent scaffold are key contributors. High numbers of HBD/HBA increase the energy penalty for moving from water into the lipid membrane.[8]
Data Interpretation Table:
| Parameter | Target Range for Good Permeability | Implication of Out-of-Range Value for Adamantane Derivatives |
| LogD at pH 7.4 | 1 - 3 | < 1: Too polar/hydrophilic. May not partition into the cell membrane effectively. |
| > 3: Too lipophilic. May have poor aqueous solubility or get stuck in the membrane.[6] | ||
| Aqueous Solubility | > 50 µM | < 10 µM: May precipitate in assay media, leading to artificially low permeability readings.[9][10] |
| Topological PSA | < 140 Ų | > 140 Ų: Likely too polar to cross the membrane via passive diffusion.[11] |
| Hydrogen Bonds | HBD ≤ 5, HBA ≤ 10 | High Count: Desolvation penalty is too high, hindering membrane partitioning.[8] |
Q2: I have the physicochemical data. How do I experimentally measure permeability, and which assay is right for my stage of research?
A2: The two most common and valuable in vitro permeability assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay. The choice depends on the specific question you are asking.
The Causality: PAMPA provides a clean measure of a compound's ability to cross a lipid barrier by passive diffusion alone.[12][13] Caco-2 cells, which differentiate into a monolayer mimicking the human intestinal epithelium, provide a more complex biological system. They can assess passive diffusion, paracellular transport (between cells), and active transport mechanisms, including efflux pumps that actively remove compounds from the cell.[14][15][16]
Troubleshooting Workflow Diagram:
This diagram outlines a logical workflow for investigating poor permeability.
Caption: A logical workflow for diagnosing the root cause of poor cell permeability.
Comparison of Permeability Assays:
| Feature | PAMPA | Caco-2 Assay |
| Biological System | Artificial lipid membrane | Differentiated human intestinal epithelial cell monolayer |
| Transport Measured | Passive diffusion only | Passive, Paracellular, Active Transport (Uptake & Efflux) |
| Throughput | High | Medium to Low |
| Cost | Low | High |
| Primary Use | Rank-ordering compounds for passive permeability; diagnosing passive diffusion issues.[12] | "Gold standard" for predicting human intestinal absorption; identifying efflux substrates.[14][17] |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to specifically assess passive, transcellular permeability.
Principle: A 96-well microplate with a filter bottom (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The donor plate is placed on top of a standard 96-well plate (acceptor plate). The compound is added to the donor wells, and its appearance in the acceptor wells is measured over time.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Teflon or standard polystyrene)
-
Lecithin (phosphatidylcholine) solution (e.g., 10-20 mg/mL in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compounds and standards (e.g., Propranolol for high permeability, Mannitol for low permeability)
-
LC-MS/MS for analysis
Step-by-Step Methodology:
-
Prepare Solutions: Dissolve test compounds and standards in DMSO to create 10 mM stock solutions. Prepare a working solution by diluting the stock into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be ~1%).
-
Coat Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes, leaving a stable artificial membrane.
-
Hydrate Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Load Donor Plate: Add 150 µL of the compound working solution to each well of the lipid-coated donor plate.
-
Create the "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis by LC-MS/MS. Also, take a sample from the initial donor solution (T0 concentration).
-
Quantification: Determine the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and initial (C_D(0)) samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = [-V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t) / C_eq]) Where C_eq = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
Self-Validation:
-
Membrane Integrity: Use a low-permeability marker like Lucifer Yellow to ensure the artificial membrane is intact.[12]
-
Controls: Run high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to validate assay performance.
Q3: My compound has a good LogD (2.5) and is highly permeable in the PAMPA assay, but it still fails in my Caco-2 assay. What's the most likely explanation?
A3: The most likely explanation is that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp or MDR1). [15]
The Causality: The discrepancy between a high PAMPA result (good passive diffusion) and a low Caco-2 result is a classic signature of active efflux.[12] Caco-2 cells express various transporters found in the human intestine, including P-gp, which functions as a cellular "bouncer."[15] Your compound can passively diffuse into the Caco-2 cell, but P-gp, located on the apical (top) surface, recognizes it and uses energy (ATP) to pump it back out, preventing it from reaching the basolateral (bottom) side.
Physicochemical Properties vs. Permeability Pathways:
Caption: Key physicochemical properties influencing different permeability pathways.
To confirm this hypothesis, you must perform a bidirectional Caco-2 assay .
Q4: How do I perform a bidirectional Caco-2 assay to confirm P-gp efflux, and how do I interpret the results?
A4: A bidirectional assay measures permeability in both the apical-to-basolateral (A→B) direction, which simulates absorption, and the basolateral-to-apical (B→A) direction, which simulates efflux.[15][18]
Principle: Caco-2 cells are grown on permeable filter inserts (e.g., Transwells), creating two distinct compartments: apical (upper) and basolateral (lower). For the A→B experiment, the compound is added to the apical side, and its appearance on the basolateral side is measured. For the B→A experiment, the compound is added to the basolateral side, and its appearance on the apical side is measured. A significantly higher B→A permeability indicates active efflux.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4)
-
Test compounds, controls (e.g., Digoxin as a P-gp substrate, Propranolol as a high-permeability control), and integrity marker (Lucifer Yellow)
-
P-gp inhibitor (e.g., Verapamil or Valspodar) for mechanistic studies[18]
-
LC-MS/MS for analysis
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for full differentiation and formation of a tight monolayer.[19]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values (e.g., >300 Ω·cm²), indicating tight junction formation.
-
Prepare for Transport: Wash the monolayers with pre-warmed HBSS. Pre-incubate with HBSS for 30 minutes at 37°C.
-
A→B Permeability:
-
Add the test compound solution (in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
B→A Permeability:
-
Add the test compound solution (in HBSS) to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver compartments for all wells. Analyze concentrations by LC-MS/MS. Also, measure the permeability of Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.
Data Interpretation:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
Interpretation Table:
| Efflux Ratio (ER) | Papp (A→B) (x 10⁻⁶ cm/s) | Interpretation | Next Steps |
| > 2.0 | Low (< 1.0) | Likely P-gp Substrate. Efflux is significantly limiting absorption. | Structural modification to reduce P-gp recognition. Consider co-dosing with a P-gp inhibitor in in vivo studies. |
| 1.0 - 2.0 | Variable | Possible weak efflux. | Further investigation may be needed if permeability is borderline. |
| < 1.0 | Low (< 1.0) | Poor Passive Permeability. Efflux is not the primary issue. | Focus on improving physicochemical properties (increase LogD, decrease PSA). |
| ~1.0 | High (> 10.0) | Good Permeability. The compound is not an efflux substrate and has good passive diffusion. | Permeability is not the limiting factor for cellular activity. |
Q5: What structural modifications can I explore for my 4-aminoadamantan-1-ol scaffold to overcome these permeability issues?
A5: Rational chemical modification is key. Your strategy will depend on whether the problem is poor passive diffusion or active efflux.
Strategies to Improve Poor Passive Diffusion (Low PAMPA, ER < 2):
-
Increase Lipophilicity: If the LogD is too low, consider adding small, non-polar groups. However, be cautious not to increase lipophilicity excessively, as this can harm solubility.[6]
-
Mask Polar Groups: The -OH and -NH2 groups contribute significantly to the PSA.
-
Prodrugs: Temporarily mask these groups with functionalities that will be cleaved inside the cell. For example, esterifying the hydroxyl group or forming a carbamate from the amino group.
-
Intramolecular Hydrogen Bonding (IMHB): This is a powerful strategy for "chameleon-like" molecules.[20] By introducing a nearby hydrogen bond acceptor, you can encourage the -OH or -NH2 group to form an internal hydrogen bond. This "folds" the molecule, shielding its polarity in the non-polar membrane environment and lowering the energy barrier to permeation.[8][21]
-
Strategies to Mitigate P-gp Efflux (High PAMPA, ER > 2):
-
Reduce H-Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Converting a primary amine to a secondary or tertiary amine can sometimes reduce recognition.
-
"Scaffold Hopping" or Isomeric Re-arrangement: The specific 3D arrangement of functional groups on the rigid adamantane scaffold is critical for transporter recognition. Synthesizing different stereoisomers or moving the attachment points of substituents can disrupt the key interactions with the efflux pump.[21]
-
Add Bulk or Change Conformation: Adding a bulky group near a recognition site can sterically hinder the compound from fitting into the P-gp binding pocket.
References
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
- In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. Journal of Medicinal Chemistry.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology.
- What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules?. Biology QuickTakes.
- Permeability of red cell membranes to small hydrophilic and lipophilic solutes. PubMed.
- In silico prediction models for solubility and membrane permeability in cell-based assays.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI.
- In Silico Prediction of Permeability Coefficients.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
- In Silico Prediction of Permeability Coefficients. PubMed.
- What are the factors th
- Factors Affecting The Permeability Of A Cell Membrane. Cram.com.
- In silico prediction of membrane permeability from calcul
- Permeability. Pharmaron.
- Cell Permeability Assay. BioIVT.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Royal Society of Chemistry.
- Advanced drug permeability & transporter assays. Nuvisan.
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Royal Society of Chemistry.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applic
- Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols. [Link]
- 4-Aminoadamantan-1-ol. PubChem.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.. Semantic Scholar.
- 4-amino-1-adamantanol CAS#: 20098-19-5. ChemicalBook.
- trans-4-Aminoadamantan-1-ol. PubChem.
- 4-Aminoadamantan-1-ol hydrochloride. PubChem.
- Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Targeting Receptors, Transporters and Site of Absorption to Improve Oral Drug Delivery.
- Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. PeerJ.
- Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
- Permeability Assay on Caco-2 Cells.
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
- Passive Diffusion: Overview and Kinetics. JoVE.
- Role of Passive Diffusion, Transporters, and Membrane Trafficking-Mediated Processes in Cellular Drug Transport.
- Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Applic
- Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes. PubMed Central.
- cis-4-Aminoadamantan-1-ol hydrochloride. BLD Pharm.
Sources
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- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Passive Diffusion: Overview and Kinetics [jove.com]
- 6. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for the Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of adamantane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of trans-4-aminoadamantan-1-ol hydrochloride. Adamantane derivatives are crucial scaffolds in medicinal chemistry, and achieving high purity and stereoselectivity for this specific isomer is paramount for downstream applications.[1]
This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the common challenges encountered during this multi-step synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions to refine your synthetic method.
Issue 1: Low Yield During Reductive Amination of 5-Hydroxy-2-adamantanone
-
Question: My overall yield is significantly lower than the reported ~70%. I suspect the issue is in the initial imine formation or the subsequent hydrogenation. How can I improve this?
-
Answer: Low yield in this two-step, one-pot sequence often originates from either incomplete imine formation or inefficient catalytic reduction. Let's break down the potential causes and solutions.
-
Incomplete Imine Formation: The conversion of the ketone (5-hydroxy-2-adamantanone) to the imine is an equilibrium-driven process.
-
Causality: Insufficient concentration of the aminating agent (ammonia) or inadequate reaction time can lead to a significant amount of unreacted ketone proceeding to the reduction step, which will not yield the desired product.
-
Solution: Use a sufficient excess of aqueous ammonia, typically 8-12 times the weight of the starting ketone, to drive the equilibrium towards the imine.[2] Ensure the reaction is allowed to proceed for the recommended duration (4-16 hours) with effective stirring to maximize the conversion before initiating hydrogenation.[2]
-
-
Catalyst Inefficiency or Poisoning: The palladium on carbon (Pd/C) or Raney Nickel catalyst is critical for the reduction.
-
Causality: The catalyst can be poisoned by impurities in the starting materials or solvents. Raney Nickel is particularly sensitive to air and can lose activity if not handled under an inert atmosphere or solvent.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality catalyst. For Pd/C, a loading of 5-15% by weight relative to the starting ketone is recommended.[2]
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. A pressure of 1-5 atmospheres is generally effective.[2]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC to determine the point of complete conversion and avoid side reactions.
-
-
-
Issue 2: Poor Stereoselectivity and Difficulty Isolating the trans Isomer
-
Question: My final product is a mixture of cis and trans isomers, and I am struggling to achieve the desired >99% purity for the trans isomer. What determines the stereoselectivity?
-
Answer: Achieving high stereoselectivity for the trans isomer is a combination of the reduction conditions and, most critically, the final purification step.
-
Causality: The catalytic hydrogenation of the planar imine intermediate can produce both cis and trans isomers. While one isomer may be favored kinetically or thermodynamically during the reduction, a mixture is often the initial result. The significant difference in the solubility of the cis and trans hydrochloride salts in specific solvents is the key to purification.
-
Solution: Selective Crystallization: The most effective method for isolating the trans isomer is a carefully controlled acidification and recrystallization process.[2][3]
-
After the reduction is complete and the catalyst is removed, dissolve the crude 4-amino-1-hydroxyadamantane free base in a suitable solvent, typically methanol or ethanol.[2][3]
-
Cool the solution to 0-10°C.
-
Slowly add an acidifying agent (e.g., trimethylchlorosilane, or a solution of HCl in methanol/ethanol) dropwise to form the hydrochloride salt.[2][3]
-
After acidification, the mixture is typically heated to reflux for several hours and then slowly cooled to room temperature and stirred for an extended period (e.g., 16 hours).[2]
-
This process allows the less soluble trans-4-aminoadamantan-1-ol hydrochloride to selectively crystallize out of the solution, leaving the more soluble cis isomer in the mother liquor. The resulting solid can be filtered and washed to yield the product with >99% purity and a trans ratio exceeding 99%.[2]
-
-
Issue 3: Inconsistent Results with the Oximation Route
-
Question: I am using the hydroxylamine hydrochloride method to form an oxime, followed by Raney Nickel reduction. The reaction is not proceeding to completion. What are the critical parameters?
-
Answer: The oximation route is a valid alternative, but its success hinges on careful control of pH and the activity of the Raney Nickel catalyst.
-
Causality (Oximation): Oxime formation is pH-dependent. The reaction requires a mildly acidic to neutral pH to proceed efficiently. If the conditions are too acidic or too basic, the reaction rate will decrease significantly.
-
Solution (Oximation): The reaction is typically performed with hydroxylamine hydrochloride and a base (like sodium acetate or pyridine) to buffer the solution and neutralize the liberated HCl. Monitor the pH and adjust as necessary.
-
Causality (Raney Ni Reduction): Raney Nickel is a highly active, pyrophoric catalyst that can be easily deactivated.
-
Solution (Raney Ni Reduction):
-
Activation: Use freshly activated Raney Nickel.
-
Handling: Handle the catalyst under a layer of solvent (e.g., ethanol) at all times to prevent contact with air, which would render it inactive.
-
Conditions: The reduction is typically carried out in an alcoholic solvent under hydrogen pressure (1.5–2.5 MPa) and at elevated temperatures (50–75 °C).[3] Ensure these parameters are maintained for the duration of the reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary synthetic pathway for producing trans-4-aminoadamantan-1-ol hydrochloride?
-
A1: The most common and scalable method starts with 5-hydroxy-2-adamantanone.[2][3] This involves a two-step process: first, the formation of an intermediate with a carbon-nitrogen double bond (either an imine with ammonia or an oxime with hydroxylamine), followed by catalytic hydrogenation to reduce the double bond to an amine. The final step involves acidification to form the hydrochloride salt, which also serves as a purification step to isolate the desired trans isomer.[2][3]
-
-
Q2: Are there alternative starting materials? Why is 5-hydroxy-2-adamantanone preferred?
-
A2: While other routes exist, such as the direct oxidation of 2-adamantanamine using a mixture of concentrated nitric and sulfuric acids, they are generally not preferred for large-scale production.[2][3] This oxidation method suffers from very low yields (around 20%) and a lack of stereoselectivity, making the purification difficult and costly.[2][3] The route from 5-hydroxy-2-adamantanone is more direct, higher yielding, and provides excellent control over the final product's stereochemistry.
-
-
Q3: Which analytical techniques are essential for monitoring this synthesis?
-
A3: For reaction monitoring and final product analysis, Gas Chromatography (GC) is the most cited method. It is highly effective for determining the purity of the product and, crucially, for quantifying the ratio of trans to cis isomers.[2][4] Additionally, Proton NMR (¹H-NMR) is used to confirm the chemical structure of the final compound.[3]
-
-
Q4: What are the key safety considerations for this procedure?
-
A4: Several safety hazards must be managed:
-
Hydrogenation: The catalytic reduction step involves pressurized hydrogen gas, which is highly flammable and explosive. This procedure must be conducted in a properly rated hydrogenation vessel within a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Raney Nickel is pyrophoric and may ignite if exposed to air. It must be handled with extreme care under a solvent. Palladium on carbon, while less reactive, is a flammable solid and its dust should not be inhaled.
-
Solvents: Methanol and ethanol are flammable liquids.
-
Product Handling: The final product, trans-4-aminoadamantan-1-ol hydrochloride, is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
-
Visualized Synthesis and Troubleshooting Workflow
Overall Synthetic Pathway
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols and Data
The following protocol is a synthesized representation based on published methods. [2][3]Researchers should adapt it based on their specific laboratory conditions and scale.
Step-by-Step Synthesis Protocol
-
Imine Formation:
-
To a hydrogenation vessel, add 5-hydroxy-2-adamantanone (e.g., 20.0 g, 120 mmol).
-
Add aqueous ammonia (e.g., 150 mL).
-
Seal the vessel and stir the mixture at room temperature for 16 hours to form the 5-hydroxy-2-adamantanimine in solution.
-
-
Catalytic Hydrogenation:
-
To the imine solution from the previous step, carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 2.0 g, 10% w/w).
-
Pressurize the vessel with hydrogen gas to 1-5 atm.
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 8-12 hours).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the filter cake with methanol.
-
-
Acidification and Selective Crystallization:
-
Combine the filtrate and washes. If necessary, concentrate the solution under reduced pressure.
-
Dissolve the crude product in methanol (e.g., 100 mL).
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a solution of hydrogen chloride in ethanol (or trimethylchlorosilane) dropwise while maintaining the temperature below 10°C, until the pH is acidic.
-
After the addition is complete, allow the mixture to stir at low temperature for 1 hour.
-
Slowly warm the mixture to room temperature, then heat to reflux for 6-10 hours.
-
Turn off the heat and allow the mixture to cool slowly to room temperature, then continue stirring for 16 hours.
-
Collect the resulting white solid by suction filtration.
-
Wash the filter cake with cold methanol or ethanol.
-
Dry the solid in a vacuum oven at 60°C to afford pure trans-4-aminoadamantan-1-ol hydrochloride.
-
Summary of Reaction Parameters
| Parameter | Method 1: Reductive Amination |
| Starting Material | 5-Hydroxy-2-adamantanone |
| Key Reagents | Aqueous Ammonia, Palladium on Carbon (Pd/C), Hydrogen, HCl/TMSCl |
| Key Reactions | Imine formation, Catalytic Hydrogenation, Salt Formation & Crystallization |
| Reported Yield | ~65-70% [2] |
| Reported Purity | >99% (GC) [2] |
| Stereoselectivity | >99% trans isomer [2] |
| Advantages | High stereoselectivity, high purity, scalable process. [1] |
References
-
Gotor, V., et al. (2018). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. RSC Advances. Available at: [Link]
- Zhejiang Apeloa Kangyu Pharmaceutical Co., Ltd. (2013). Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. Google Patents (CN102633659B).
- Lianyungang Guike Pharmaceutical Technology Co., Ltd. (2010). Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. Google Patents (CN101735080A).
-
Sasaki, T., et al. (1975). Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Klimochkin, Y., et al. (2021). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. ResearchGate. Available at: [Link]
-
Majumdar, S., et al. (2021). Recent Applications of Ritter Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
-
Wasley, M., et al. (2013). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PMC - NIH. Available at: [Link]
-
PubChem. trans-4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Aminoadamantan-1-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Perry, T. A., et al. (2009). Design, Synthesis, and Trypanocidal Activity of New Aminoadamantane Derivatives. PMC - NIH. Available at: [Link]
-
Oakwood Chemical. trans-4-Amino-1-adamantanol Hydrochloride, min 98%. Product Information. Available at: [Link]
-
Ruifu Chemical. trans-4-Amino-1-Adamantanol Hydrochloride CAS 62075-23-4 Purity >99.0% (GC). Product Information. Available at: [Link]
Sources
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- 2. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 3. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. This compound | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Aminoadamantan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 4-aminoadamantan-1-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the efficiency of their synthetic protocols, with a specific focus on reducing reaction times without compromising yield or purity. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common synthetic routes, providing you with the rationale needed to troubleshoot and optimize your experiments effectively.
The synthesis of adamantane derivatives is often a multi-step process where reaction kinetics can be a significant bottleneck.[1][2][3] This guide addresses the most frequently encountered issues related to reaction speed in the context of the prevalent and reliable reductive amination pathway.
Section 1: Understanding the Core Synthesis Pathway: Reductive Amination
The most robust and widely adopted method for synthesizing this compound begins with 5-hydroxy-2-adamantanone.[4] This pathway involves two key transformations: the formation of an imine or oxime, followed by a catalytic hydrogenation to yield the desired amine. This approach is generally favored over methods like direct oxidation of 2-adamantanamine, which suffers from low yields (around 20%) and poor stereoselectivity.[5][6]
The reductive amination pathway offers high stereochemical control, leading to the desired trans isomer with high purity upon crystallization.[4][5]
Caption: General workflow for the reductive amination of 5-hydroxy-2-adamantanone.
Section 2: Troubleshooting Guide & FAQs
This section is formatted to directly address common problems encountered during synthesis that lead to extended reaction times.
Question 1: My initial imine formation reaction is sluggish or stalling. How can I increase the rate?
Core Principle: The formation of an imine is a reversible nucleophilic addition-elimination reaction. The rate is dependent on the concentration of reactants, temperature, and effective removal of the water byproduct.
Troubleshooting Steps:
-
Temperature Optimization:
-
Causality: Increasing the temperature provides the necessary activation energy for the reaction. However, excessive heat can lead to side reactions or degradation. The optimal temperature balances reaction rate with product stability.
-
Actionable Advice: Monitor the reaction progress by TLC or GC-MS. Gradually increase the temperature in 5-10°C increments. Published protocols suggest a range of 0-50°C.[7] A reaction time of 4-16 hours is typical within this range.[7]
-
-
Reagent Concentration:
-
Causality: According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. In this step, aqueous ammonia serves as both the nucleophile and the reaction medium.
-
Actionable Advice: Ensure a sufficient excess of the aminating agent is used. Patent literature describes using aqueous ammonia in a weight ratio of 5 to 20 times that of the starting ketone.[7]
-
-
pH Control:
-
Causality: The reaction requires a delicate pH balance. The carbonyl group of the ketone needs to be activated by protonation, but the ammonia nucleophile must remain in its unprotonated, nucleophilic state. A moderately basic environment provided by aqueous ammonia is typically sufficient.
-
Actionable Advice: While direct pH adjustment is not common in this specific patented method, if you are adapting the protocol, ensure the solution is not strongly acidic, which would sequester the ammonia as non-nucleophilic ammonium ions.
-
Question 2: The catalytic hydrogenation step is extremely slow or has stopped completely. What are the common causes and solutions?
Core Principle: Catalytic hydrogenation is a surface reaction occurring on the solid catalyst. Its rate is governed by factors that affect the catalyst's activity and the mass transfer of reactants (hydrogen gas, liquid substrate) to the catalyst surface.
Caption: Troubleshooting workflow for slow catalytic hydrogenation.
Troubleshooting Steps:
-
Catalyst Activity and Loading:
-
Causality: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can become deactivated through poisoning by impurities (e.g., sulfur compounds) or improper storage and handling. The amount of catalyst (loading) directly influences the number of available active sites.
-
Actionable Advice: Always use a fresh, high-quality catalyst. For Pd/C, a loading of 5-15% by weight relative to the starting ketone is recommended.[7] If using Raney Nickel, ensure it is stored and handled under appropriate solvent to prevent deactivation.
-
-
Hydrogen Pressure:
-
Causality: The reaction rate is often proportional to the partial pressure of hydrogen. Higher pressure increases the concentration of hydrogen dissolved in the solvent and adsorbed onto the catalyst surface, accelerating the reduction.
-
Actionable Advice: While atmospheric pressure can work, the reaction is significantly faster at elevated pressures. Protocols often specify pressures ranging from 1 to 20 atmospheres.[7] Ensure your reaction vessel is rated for the intended pressure and check for leaks.
-
-
Agitation and Mass Transfer:
-
Causality: This is a three-phase reaction system (solid catalyst, liquid substrate solution, hydrogen gas). The rate can be limited by the diffusion of gas into the liquid and the contact between the dissolved reactants and the catalyst surface.
-
Actionable Advice: Ensure vigorous and efficient stirring. A vortex at the liquid's surface is a good indicator of sufficient agitation, promoting the dissolution of hydrogen gas.
-
-
Temperature:
-
Causality: As with most reactions, the rate of hydrogenation increases with temperature.
-
Actionable Advice: The reaction can be performed at temperatures ranging from 20-80°C.[7] If the reaction is slow at room temperature, cautiously increasing the heat to 50-60°C can significantly reduce the reaction time.
-
Question 3: My final crystallization to isolate the trans isomer is taking a long time. Can this be expedited?
Core Principle: Crystallization is a thermodynamic process driven by supersaturation. The rate depends on nucleation and crystal growth, which are influenced by solvent, temperature, and purity. The desired trans-4-aminoadamantan-1-ol hydrochloride is specifically less soluble than its cis counterpart in certain solvents, allowing for selective crystallization.[5]
Troubleshooting Steps:
-
Solvent Choice:
-
Causality: The solvent system is critical. Methanol is commonly cited as an effective solvent for selectively crystallizing the trans isomer hydrochloride salt.[5][6]
-
Actionable Advice: Use anhydrous methanol for the final crystallization step. The presence of water can alter solubility profiles and hinder crystallization.
-
-
Cooling Rate:
-
Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can cause the product to "crash out" as a fine powder, potentially trapping impurities and the undesired cis isomer.
-
Actionable Advice: After refluxing to ensure complete salt formation and dissolution, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (0-10°C) to maximize recovery.[7]
-
-
Seeding:
-
Causality: If nucleation is slow, introducing a small seed crystal of the pure product can provide a template for crystal growth, dramatically reducing crystallization time.
-
Actionable Advice: If you have a previous batch of pure trans-4-aminoadamantan-1-ol hydrochloride, add a single, tiny crystal to the supersaturated solution once it has cooled slightly below its saturation temperature.
-
Section 3: Data Summary and Recommended Protocol
Table 1: Key Parameter Optimization for Reaction Time
| Step | Parameter | Typical Range | Impact on Reaction Time | Reference |
| Imine Formation | Temperature | 0 - 50 °C | Higher temp. generally faster | [7] |
| Reaction Time | 4 - 16 hours | Target duration | [7] | |
| Hydrogenation | H₂ Pressure | 1 - 20 atm | Higher pressure significantly faster | [7] |
| Temperature | 20 - 80 °C | Higher temp. faster | [7] | |
| Catalyst Loading (Pd/C) | 5 - 15% (w/w) | Higher loading faster, up to a point | [7] | |
| Crystallization | Cooling Temperature | 0 - 10 °C | Lower temp. increases yield | [7] |
| Reflux Time | ~6 hours | Ensures complete salt formation | [6] |
Experimental Protocol: Optimized Synthesis via Reductive Amination
This protocol is a synthesized example based on published methodologies.[6][7] Safety Precaution: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Hydrogenation at pressure requires a suitable reactor and trained personnel.
Step 1: Imine Formation
-
To a suitable reaction vessel, add 5-hydroxy-2-adamantanone.
-
Add aqueous ammonia (25-28%) in a weight ratio of 8-12 times the amount of the ketone.
-
Stir the mixture at a controlled temperature between 20-50°C for 4-16 hours.
-
Monitor the reaction to completion using an appropriate method (e.g., TLC, GC).
Step 2: Catalytic Hydrogenation
-
To the reaction mixture containing the 5-hydroxy-2-adamantanimine, add a 10% Palladium on Carbon (Pd/C) catalyst (5-15% by weight of the initial ketone).
-
Seal the hydrogenation reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1-20 atmospheres.
-
Heat the mixture to 20-80°C with vigorous stirring.
-
Maintain the reaction until hydrogen uptake ceases, indicating completion.
-
Cool the reactor, vent the hydrogen pressure carefully, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent (e.g., methanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-hydroxyadamantane.
Step 3: Hydrochloride Salt Formation and Crystallization
-
Dissolve the crude amine product in methanol (approximately 2-10 times the mass of the crude product).
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in ethanol or trimethylchlorosilane) until the pH is acidic.[6][7] Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture and allow it to reflux for several hours (e.g., 6 hours) to ensure complete salt formation.[6]
-
Cool the solution slowly to room temperature and then to 0-5°C to induce crystallization.
-
Collect the white solid precipitate by filtration, wash with cold methanol, and dry under vacuum to yield pure trans-4-aminoadamantan-1-ol hydrochloride.
References
- Benchchem. (n.d.). This compound | 20098-19-5.
- Sudrik, V., et al. (2024). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences.
- A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. (2022). International Journal Of Pharmaceutical Sciences And Research.
- A modified method for synthesis of amantadine hydrochloride. (n.d.).
- Simple and Economical Process for Producing Amantadine Hydrochloride. (2022). PMC - NIH.
- A modified method for synthesis of amantadine hydrochloride. (n.d.). Medigraphic.
- Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. (n.d.). Google Patents.
- Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. (n.d.). Google Patents.
- Ritter reaction. (n.d.). Wikipedia.
- Why is the rate of reaction of organic compounds slow?. (2021). Quora.
- Leiva, R., et al. (2015). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Why Do Organic Compounds Have Slow Reaction Rates?. (2025). Chemistry For Everyone.
- Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
-
Explain why organic reactions occur at a slower rate than inorganic reactions. (2017). Brainly. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuXkWjoL4irhaRw-b7Tn3j33TKS2aS6FDoa4FEKKTYb9w2tJ5WwF3ksMCfExGMvFmz9xE77L-R_yCY1eFhePQl1x6Ie71n1rnsGL-ic6ryV1WvU8u_hJkw6zJSrtHvNA==]([Link]
Sources
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- 2. youtube.com [youtube.com]
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- 6. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 7. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
overcoming low yield in the final crystallization step of 4-aminoadamantan-1-ol hydrochloride
Technical Support Center: Crystallization of 4-Aminoadamantan-1-ol Hydrochloride
Introduction: The final crystallization of this compound is a critical step that dictates the purity, stability, and overall yield of this important pharmaceutical intermediate.[][2][3] Achieving a high-yield, robust, and reproducible crystallization process can be challenging due to the molecule's polarity and potential for polymorphism. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common obstacles, particularly low yield, in this final purification step.
Troubleshooting Guide
This section addresses specific issues encountered during the crystallization of this compound.
Q1: My final yield is consistently low (<70%). What are the primary factors to investigate?
Low yield is a common issue stemming from several factors, primarily related to solubility and the mechanics of precipitation.[4]
Primary Causes & Solutions:
-
Excessive Solubility in the Mother Liquor: The hydrochloride salt form of 4-aminoadamantan-1-ol is highly polar, making it significantly soluble in protic solvents like methanol or ethanol, which are often used in the preceding synthetic steps.[5][6] If the final crystallization volume is too high, a substantial amount of product will remain dissolved.
-
Solution: Concentrate the solution before cooling or adding an antisolvent. If you have already filtered the product, test the mother liquor for remaining compound by dipping a glass rod, letting it dry, and checking for crystal formation.[4] If significant material remains, the mother liquor can be concentrated and cooled again for a second crop of crystals.
-
-
Improper Solvent/Antisolvent System: The choice of solvent and antisolvent is paramount. An ideal system dissolves the compound at a higher temperature but has very low solubility at cooler temperatures. For polar hydrochloride salts, an antisolvent is often required to force precipitation.[][7][8]
-
Solution: Employ a solvent/antisolvent system. A common and effective strategy is to dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, isopropanol) and then slowly add an antisolvent in which the product is insoluble (e.g., methyl tert-butyl ether (MTBE), heptane, or ethyl acetate) to induce crystallization.[9][10] See Protocol 1 for an optimized antisolvent crystallization method.
-
-
Rapid Crystallization (Crashing Out): If cooling is too fast or the antisolvent is added too quickly, the compound will precipitate rapidly ("crash out") instead of forming a well-ordered crystal lattice.[4] This rapid precipitation can trap impurities and solvent, leading to a lower quality product that requires further purification, ultimately reducing the isolated yield.
-
Solution: Slow down the crystallization process. Reduce the cooling rate by allowing the flask to cool to room temperature slowly before placing it in an ice bath. When using an antisolvent, add it dropwise with vigorous stirring at a controlled temperature.[]
-
Q2: My product "oils out" or forms an amorphous solid instead of distinct crystals. What's happening?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solvated solid.
Primary Causes & Solutions:
-
High Solute Concentration & Rapid Supersaturation: If the initial concentration of the crude product is too high, or the antisolvent is added too rapidly, the solubility limit is exceeded so quickly that molecules don't have time to orient into a crystal lattice.[11]
-
Solution: Start with a slightly more dilute solution. If oiling occurs, heat the mixture to redissolve the oil, add a small amount of the primary solvent (e.g., 5-10% more methanol or isopropanol) to reduce the supersaturation level, and then cool the solution much more slowly.[4]
-
-
Presence of Impurities: Impurities can interfere with the crystal nucleation and growth process, acting as "lattice disruptors" that favor amorphous precipitation.
-
Solution: Ensure the crude product is as pure as possible before the final crystallization. Consider an upstream purification step, such as a silica plug or a different salt formation/break cycle, to remove problematic impurities.[12]
-
-
Inappropriate Solvent Choice: The solvent system may not be suitable for promoting crystalline growth for this specific molecule.
-
Solution: Experiment with different solvent systems. The goal is to find a system where the solubility curve is steep, allowing for controlled crystallization over a specific temperature or composition range. A table of suggested systems is provided below.
-
Key Process Optimization & Protocols
Data Summary: Solvent & Antisolvent Systems
For a polar molecule like this compound, a combination of a polar solvent and a non-polar antisolvent is typically effective.
| Solvent (S) | Antisolvent (AS) | Typical S:AS Ratio (v/v) | Temperature Profile | Expected Outcome |
| Methanol | Methyl tert-butyl ether (MTBE) | 1:3 to 1:5 | Dissolve at 40-50°C, cool to 0-5°C | Good for high purity, may need slow AS addition. |
| Isopropanol (IPA) | Heptane | 1:2 to 1:4 | Dissolve at 60-70°C, cool to RT, then 0-5°C | Excellent for inducing precipitation; good crystal habit. |
| Ethanol | Ethyl Acetate | 1:3 to 1:5 | Dissolve at 50-60°C, cool to RT | A greener solvent option with good results. |
| Methanol | None (Cooling Only) | N/A | Dissolve at reflux, cool slowly to -10°C | Simpler process, but may result in higher mother liquor losses.[5][6] |
Protocol 1: Optimized Antisolvent Crystallization
This protocol is designed to maximize yield and purity by controlling the rate of supersaturation.
Steps:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm isopropanol (IPA) (~60°C). Start with approximately 3-4 mL of IPA per gram of crude material. Stir until all solid is dissolved.
-
Controlled Cooling & Seeding (Optional): Allow the solution to cool slowly towards room temperature. If you have pure seed crystals, add one or two to encourage nucleation.
-
Antisolvent Addition: Begin the slow, dropwise addition of heptane (the antisolvent) to the stirred solution. The ideal rate is one that induces slight turbidity without causing immediate, heavy precipitation.
-
Crystal Growth: Once turbidity persists, continue adding the antisolvent at a slightly faster rate. A typical target is a final IPA:Heptane ratio of 1:3 (v/v).
-
Maturation: After all the antisolvent is added, continue stirring the resulting slurry at room temperature for 1-2 hours. This "maturation" or "aging" period allows for the crystal structure to perfect and for dissolved material to crystallize.
-
Final Cooling: Cool the flask in an ice-water bath (0-5°C) for at least one hour to maximize the precipitation of the product.
-
Isolation & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold heptane or a cold IPA/heptane mixture to remove any remaining soluble impurities. Dry the crystals under vacuum.
Visualization of Key Concepts
A well-controlled crystallization process relies on managing the state of the solution to favor crystal growth over spontaneous, uncontrolled nucleation.
Sources
- 2. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 3. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 6. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 12. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
Validation & Comparative
The Adamantane Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with pharmacokinetics and target engagement being two of the most significant hurdles. In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" – frameworks that can be readily modified to interact with a diverse range of biological targets. Among these, the rigid, lipophilic, and highly symmetrical adamantane cage stands out as a uniquely successful pharmacophore.[1] Its incorporation into drug candidates has repeatedly demonstrated the ability to enhance metabolic stability, improve bioavailability, and provide a robust anchor for precise target binding.[2]
This guide provides an in-depth comparison of key adamantane derivatives that have made a significant impact in various therapeutic areas. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide actionable insights for researchers and drug development professionals. Our exploration will be grounded in the principles of scientific integrity, offering not just data, but the strategic rationale behind the molecular design and the experimental validation of these remarkable compounds.
The Allure of the Adamantane Moiety: More Than Just a Bulky Group
The adamantane scaffold, a tricyclic hydrocarbon with a diamondoid structure, offers a unique combination of properties that make it highly attractive for drug design:
-
Lipophilicity: The hydrocarbon cage of adamantane significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] This property is particularly valuable for drugs targeting the central nervous system (CNS).
-
Metabolic Stability: The rigid, cage-like structure of adamantane protects adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.[2]
-
Three-Dimensional Structure: The well-defined, three-dimensional shape of the adamantane moiety allows it to fit snugly into the binding pockets of various enzymes and receptors, acting as a potent anchor for molecular interactions.
-
Synthetic Versatility: The adamantane cage can be functionalized at its bridgehead positions, allowing for the strategic placement of pharmacophoric groups to optimize target binding and pharmacological activity.[4]
The following sections will compare prominent adamantane derivatives across three major therapeutic classes: antivirals, neuroprotective agents, and antidiabetic agents, highlighting how the adamantane scaffold has been leveraged to achieve therapeutic success.
I. Antiviral Adamantanes: The Pioneers of M2 Proton Channel Inhibition
The story of adamantane in medicine begins with the discovery of the antiviral activity of amantadine in the 1960s.[4] This led to the development of a class of drugs that target the M2 proton channel of the influenza A virus, a crucial component in the viral replication cycle.
Mechanism of Action: Blocking Viral Uncoating
The influenza A virus M2 protein is a homotetrameric ion channel that, when activated by the low pH of the endosome, allows protons to flow into the virion. This acidification is essential for the uncoating of the virus and the release of its genetic material into the host cell. Adamantane antivirals, such as amantadine and rimantadine, act by physically blocking the M2 proton channel, thereby preventing viral uncoating and replication.[5]
Experimental Workflow: M2 Proton Channel Inhibition Assay
A common method to screen for M2 inhibitors is a fluorescence-based assay using virus-like particles (VLPs) expressing the M2 channel.
Caption: Workflow for an M2 proton channel inhibition assay.
Amantadine vs. Rimantadine: A Comparative Analysis
While both amantadine and its successor, rimantadine, share the same core mechanism, a subtle structural modification in rimantadine leads to significant differences in their pharmacokinetic and side-effect profiles.
| Parameter | Amantadine | Rimantadine | Reference(s) |
| Structure | 1-aminoadamantane | α-methyl-1-adamantanemethylamine | [6][7] |
| Peak Plasma Concentration (200mg dose) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [6] |
| Plasma Elimination Half-life | 16.7 ± 7.7 h | 36.5 ± 15 h | [6] |
| Excretion (unchanged in urine) | 45.7 ± 15.7% | 0.6 ± 0.8% | [6] |
| CNS Side Effects | More frequent | Less frequent | [1][8] |
Causality Behind the Difference: The addition of a methyl group in rimantadine increases its lipophilicity and allows for more extensive hepatic metabolism. This results in a lower peak plasma concentration and significantly less of the parent drug being excreted unchanged in the urine. The lower plasma concentrations of rimantadine are associated with a reduced incidence of central nervous system side effects, such as dizziness and insomnia, which are more common with amantadine.[8][9]
II. Neuroprotective Adamantanes: Modulating Glutamatergic Neurotransmission
The neuroprotective properties of adamantane derivatives were first observed with amantadine's use in Parkinson's disease. This led to the development of memantine, a cornerstone in the treatment of moderate to severe Alzheimer's disease.
Mechanism of Action: Uncompetitive NMDA Receptor Antagonism
Excessive glutamatergic neurotransmission, leading to excitotoxicity, is a key pathological feature of neurodegenerative diseases like Alzheimer's. Memantine is an uncompetitive, moderate-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[10] It preferentially blocks the NMDA receptor channel when it is excessively open, while having minimal effect on normal synaptic transmission. This "use-dependent" blockade is crucial for its favorable side-effect profile compared to other NMDA antagonists.[11]
Signaling Pathway: Memantine's Modulation of NMDA Receptors
Caption: Memantine's mechanism in preventing excitotoxicity.
Memantine: Efficacy and Safety in Alzheimer's Disease
Clinical trials have consistently demonstrated the efficacy and safety of memantine in patients with moderate to severe Alzheimer's disease, both as a monotherapy and in combination with cholinesterase inhibitors.[2][12][13]
| Clinical Endpoint | Memantine vs. Placebo | Reference(s) |
| Cognition (SIB, ADAS-Cog) | Statistically significant improvement | [2][12] |
| Global Function (CIBIC-Plus) | Statistically significant improvement | [2][12] |
| Activities of Daily Living (ADCS-ADLsev) | Statistically significant improvement | [12] |
| Adverse Events | Generally well-tolerated; similar incidence to placebo | [2][4] |
Structure-Activity Relationship Insights: The development of memantine from amantadine involved key structural modifications to enhance its affinity for the NMDA receptor. The addition of two methyl groups at the 3 and 5 positions of the adamantane cage increases its affinity for the PCP binding site within the NMDA receptor channel by approximately 20-fold compared to amantadine.[14][15] This highlights the importance of the adamantane scaffold's geometry in optimizing receptor binding.
III. Antidiabetic Adamantanes: The Rise of DPP-4 Inhibitors
More recently, the adamantane scaffold has been successfully incorporated into a new class of oral antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin and saxagliptin are two prominent examples.
Mechanism of Action: Enhancing Incretin Levels
DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active GLP-1 and GIP, leading to improved glycemic control.
Experimental Protocol: DPP-4 Enzyme Inhibition Assay
A common method for assessing the potency of DPP-4 inhibitors is a fluorometric assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0).
-
Dissolve the fluorescent substrate (e.g., Gly-Pro-AMC) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., vildagliptin, saxagliptin) and a known inhibitor control (e.g., sitagliptin).
-
-
Assay Procedure (96-well plate format):
-
Add the test inhibitor or control to the appropriate wells.
-
Add the DPP-4 enzyme solution to all wells except the blank.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorescent substrate.
-
Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) over time in a kinetic mode.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔFLU/min).
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Vildagliptin vs. Saxagliptin: A Comparative Look at Efficacy and Pharmacokinetics
Both vildagliptin and saxagliptin are effective DPP-4 inhibitors, but they exhibit differences in their pharmacokinetic profiles and binding kinetics.
| Parameter | Vildagliptin | Saxagliptin | Reference(s) | | :--- | :--- | :--- | | Binding to DPP-4 | Slow tight-binding, reversible covalent | Slow dissociation, reversible covalent |[17][18] | | Half-life | ~3 hours | ~2.5 hours (parent), ~3.1 hours (active metabolite) |[5][19] | | Metabolism | Primarily hydrolysis | Primarily CYP3A4/5 metabolism |[5] | | Effect on Glucose Fluctuations (MAGE) | Significant reduction | Significant reduction (less than vildagliptin in one study) |[20] | | HbA1c Reduction | Significant and comparable to saxagliptin | Significant and comparable to vildagliptin |[21][22] |
Causality and Design Rationale: The adamantane moiety in both molecules serves to anchor them in the active site of the DPP-4 enzyme. The specific side chains are designed to form key interactions with the enzyme's catalytic triad and other residues. For example, the nitrile group in both vildagliptin and saxagliptin forms a reversible covalent bond with the catalytic serine residue of DPP-4, contributing to their high potency and prolonged duration of action. The choice of different side chains and their stereochemistry influences the binding affinity and selectivity of the inhibitors.
IV. Adamantane in Dermatology: The Case of Adapalene
Adapalene is a third-generation topical retinoid that incorporates an adamantane moiety. It is widely used for the treatment of acne vulgaris.
Mechanism of Action: Selective Retinoic Acid Receptor (RAR) Agonism
Adapalene exerts its effects by selectively binding to retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[23] This binding modulates gene expression, leading to normalized differentiation of follicular epithelial cells, which prevents the formation of microcomedones. Adapalene also exhibits anti-inflammatory properties.[23]
Adapalene vs. Other Retinoids: A Focus on Tolerability
The adamantane group in adapalene contributes to its unique properties compared to other retinoids like tretinoin.
| Parameter | Adapalene | Tretinoin (First-generation) | Reference(s) |
| Receptor Selectivity | Selective for RAR-β and RAR-γ | Binds to all three RAR subtypes (α, β, γ) | [23][24] |
| Chemical Stability | More stable to light and oxidation | Less stable | [25] |
| Tolerability (Skin Irritation) | Generally better tolerated | More likely to cause irritation | [24][25] |
| Efficacy in Acne | Comparable to tretinoin | Effective | [24] |
The Role of the Adamantane Scaffold: The adamantane moiety in adapalene contributes to its increased lipophilicity, which aids in its penetration into the pilosebaceous unit. Furthermore, the rigid structure of the adamantane group helps to confer receptor selectivity, leading to a more targeted biological response and a better tolerability profile compared to the less selective, first-generation retinoids.[24]
Conclusion and Future Perspectives
The adamantane scaffold has unequivocally earned its status as a privileged structure in drug discovery. From the pioneering antiviral agents to the sophisticated neuroprotective and antidiabetic drugs of today, the unique physicochemical properties of this rigid, lipophilic cage have been masterfully exploited to enhance drug performance. The comparative analysis presented in this guide underscores a recurring theme: the incorporation of an adamantane moiety can significantly improve a drug's pharmacokinetic profile, metabolic stability, and target engagement.
The future of adamantane in medicinal chemistry remains bright. As our understanding of disease pathways becomes more nuanced, the ability to design highly specific and stable drug molecules is paramount. The synthetic versatility of the adamantane scaffold will continue to provide a robust platform for the development of novel therapeutics targeting a wide array of diseases, from cancer to emerging infectious diseases. For researchers and drug development professionals, the adamantane moiety should be considered a powerful tool in the arsenal for designing the next generation of innovative medicines.
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A Senior Scientist's Guide to the Validation of Biological Assays for Novel Adamantane Derivatives: A Case Study with 4-aminoadamantan-1-ol hydrochloride
This guide provides a comprehensive framework for the validation of biological assays, using the novel adamantane derivative, 4-aminoadamantan-1-ol hydrochloride, as a case study. Given the structural similarity of the adamantane scaffold to known N-methyl-D-aspartate (NMDA) receptor antagonists like memantine, we will proceed with the scientifically-grounded hypothesis that this compound's primary biological activity involves the modulation of NMDA receptors[1][2]. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the integrity, reproducibility, and reliability of their experimental findings.
The narrative herein is built on the foundational principle that rigorous assay validation is not a procedural formality but the bedrock of successful drug discovery. It prevents the costly pursuit of false positives and the tragic abandonment of false negatives. We will explore the causal logic behind experimental design, compare distinct assay platforms, and provide actionable protocols that embody a self-validating system.
Part 1: The Assay Gauntlet: Choosing the Right Platform for NMDA Receptor Antagonists
The initial phase of characterizing a novel compound like this compound requires a strategic selection of analytical methods. The choice of assay is a critical decision that balances physiological relevance, throughput, and cost. For an NMDA receptor antagonist, the primary function to measure is the inhibition of ion flux through the channel. Two platforms stand out for this purpose: high-throughput fluorescence-based assays and lower-throughput, high-fidelity electrophysiological recordings.
Comparison of Primary Assay Platforms
| Feature | Fluorescence-Based Calcium Flux Assay | Automated Patch-Clamp (APC) Electrophysiology |
| Principle | Indirectly measures receptor activation by detecting Ca2+ influx via a fluorescent dye.[3] | Directly measures ion currents through the channel in a whole-cell configuration.[4] |
| Throughput | High to Very High (384- to 1536-well plates). Capable of screening 100,000s of compounds. | Medium (typically 384-well format), suitable for 1,000s of compounds or detailed dose-responses.[5] |
| Physiological Relevance | Moderate. Measures a downstream consequence of channel opening. Prone to off-target effects. | High. The "gold standard" for ion channel research, providing direct evidence of channel block.[6] |
| Data Output | Relative Fluorescence Units (RFU), IC50 (half-maximal inhibitory concentration). | Current amplitude (pA or nA), voltage-dependence, channel kinetics, IC50. |
| Use Case | Ideal for Primary High-Throughput Screening (HTS) to identify initial "hits". | Ideal for Hit Confirmation, Lead Optimization, and detailed mechanism of action studies.[7] |
| Key Validation Metric | Z'-Factor, Signal-to-Background (S/B) Ratio.[8] | Seal resistance (GΩ), success rate, confirmation with known blockers. |
Decision Pathway for Assay Selection
The logical progression of screening and validation involves using these platforms sequentially. An initial, large-scale screen identifies potential hits, which are then subjected to more rigorous, physiologically relevant assays for confirmation.
Part 2: Protocol Deep Dive & Validation Metrics
Here, we provide a detailed protocol for a fluorescence-based calcium flux assay, tailored for identifying antagonists of NMDA receptors. The causality behind each step is explained to ensure a robust, self-validating experimental design.
Experimental Protocol: High-Throughput Calcium Flux Assay
This protocol is adapted from established methods for studying NMDA receptors in a high-throughput format.[9][10]
Objective: To quantify the inhibitory effect of this compound on NMDA receptor-mediated calcium influx in a recombinant cell line.
Materials:
-
Cell Line: HEK293 cells stably expressing human NMDA receptor subunits (e.g., NR1/NR2A).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents: Calcium 6 dye kit, probenecid, Pluronic F-127.
-
Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Compounds: this compound, Memantine (positive control), DMSO (negative vehicle control).
-
Agonists: L-Glutamate and Glycine (co-agonists required for NMDA receptor activation).[3]
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).
Methodology:
-
Cell Plating (24 hours prior):
-
Action: Seed HEK293-NMDAR cells into 384-well plates at a density of 15,000-20,000 cells/well.
-
Causality: This density ensures a confluent monolayer on the day of the assay, which is critical for achieving a robust and uniform fluorescent signal.
-
-
Compound Plate Preparation (Day of Assay):
-
Action: Perform serial dilutions of this compound and the positive control (Memantine) in assay buffer. Typically, an 11-point, 1:3 dilution series starting from 100 µM is prepared. Include vehicle-only (DMSO) wells for negative controls.
-
Causality: A wide concentration range is essential for accurately determining the IC50 and the full dose-response curve.
-
-
Dye Loading (2 hours prior to reading):
-
Action: Remove cell culture medium and add 20 µL of Calcium 6 dye loading buffer containing probenecid. Incubate for 2 hours at 37°C.[11]
-
Causality: The cell-permeant dye enters the cells, where intracellular esterases cleave it into a calcium-sensitive fluorescent form. Probenecid, an anion-exchange transport inhibitor, prevents the cells from actively pumping the dye out, thereby improving signal intensity.
-
-
Assay Execution (Fluorescence Reading):
-
Action: Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Step A (Baseline): Record baseline fluorescence for 30 seconds.
-
Step B (Compound Addition): The instrument adds 10 µL from the compound plate to the cell plate. Incubate for 5-10 minutes.
-
Step C (Agonist Addition): The instrument adds 10 µL of a pre-mixed solution of glutamate and glycine (final concentration ~100 µM each).
-
Step D (Measurement): Immediately record the fluorescence signal for 3-5 minutes.[9]
-
Causality: This two-addition protocol allows for the measurement of the compound's effect (inhibition) on the specific, agonist-induced calcium influx, distinguishing it from any intrinsic effects of the compound on baseline calcium levels.
-
The Cornerstone of Validation: The Z'-Factor
For any HTS assay, the most important validation parameter is the Z'-Factor (Z-prime).[12] It is a statistical measure of the separation between the positive and negative control signals, accounting for both the dynamic range and the data variability.[8]
The formula is: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., maximum inhibition with a saturating dose of Memantine).
-
μn and σn are the mean and standard deviation of the negative control (e.g., full activation with agonists + DMSO).
Interpretation of Z'-Factor Values: [13]
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not viable for screening.
A robust validation experiment must demonstrate a consistent Z' > 0.5 across multiple plates and multiple days to be considered reliable.
Illustrative Validation Data
The table below presents hypothetical validation data for our assay, comparing our investigational compound to the reference antagonist, Memantine.
| Parameter | 4-aminoadamantan-1-ol HCl | Memantine (Reference) | Acceptance Criteria |
| IC50 (µM) | 1.2 ± 0.2 | 0.5 ± 0.1 | - |
| Hill Slope | 1.1 | 1.0 | 0.8 - 1.2 |
| Max Inhibition (%) | 98% | 99% | > 90% |
| Assay Z'-Factor | 0.78 | 0.81 | > 0.5 |
| Signal-to-Background | 8.5 | 8.9 | > 5 |
Part 3: The Path to Trustworthy Data: A Validating Workflow
The entire process, from initial assay development to final data acceptance, must be viewed as a single, integrated workflow. This ensures that every data point is traceable, reproducible, and reliable.
NMDA Receptor Signaling and Antagonism
The assay fundamentally probes the pathway where co-agonists open the channel, allowing Ca2+ influx, which is then blocked by the antagonist.
Conclusion: The Ethos of a Senior Scientist
The validation of a biological assay is the practical application of the scientific method within a drug discovery context. For a novel compound like this compound, a hypothetical NMDA receptor antagonist, this process transforms uncertain initial findings into a robust, decision-enabling dataset. By systematically comparing assay platforms, meticulously executing protocols with an understanding of their underlying principles, and rigorously quantifying performance with metrics like the Z'-Factor, we build a foundation of trust in our data. This trust is paramount, as it guides multimillion-dollar decisions and, ultimately, the path toward new therapies. The guide presented here provides not just a set of instructions, but a logical framework for generating data with unimpeachable scientific integrity.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[8]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoadamantan-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents. Among the numerous adamantane derivatives, 4-aminoadamantan-1-ol represents a particularly intriguing scaffold. Its bifunctional nature, possessing both a primary amino group and a tertiary hydroxyl group at strategic bridgehead positions, offers multiple points for chemical modification, allowing for a nuanced exploration of structure-activity relationships (SAR).
This guide provides a comparative analysis of 4-aminoadamantan-1-ol analogs, synthesizing available data to elucidate how structural modifications influence their biological activity. We will delve into the key therapeutic targets for these compounds, primarily focusing on their roles as antiviral agents and N-methyl-D-aspartate (NMDA) receptor antagonists.
The 4-Aminoadamantan-1-ol Scaffold: A Platform for Diverse Biological Activity
The unique three-dimensional structure of the adamantane cage provides a rigid framework for the precise positioning of functional groups. In 4-aminoadamantan-1-ol, the amino and hydroxyl groups are situated in a defined spatial arrangement, which is crucial for their interaction with biological targets. The lipophilic character of the adamantane core facilitates membrane permeability, a desirable property for drugs targeting the central nervous system (CNS) or intracellular components of viruses.
Antiviral Activity of Aminoadamantane Analogs: Targeting Viral Ion Channels
The pioneering adamantane derivative, amantadine (1-aminoadamantane), was one of the first synthetic antiviral drugs, primarily targeting the M2 proton channel of the influenza A virus. This has spurred extensive research into other aminoadamantane analogs, including those derived from the 4-aminoadamantan-1-ol scaffold, as potential antiviral agents against a range of viruses.
Modifications of the Amino Group: Impact on Antiviral Potency
Systematic modifications of the amino group of adamantane derivatives have revealed key SAR insights. While specific data for a comprehensive series of N-substituted 4-aminoadamantan-1-ol analogs is limited in publicly available literature, we can extrapolate from studies on related aminoadamantanes.
A study on amino acid analogues of amantadine and rimantadine demonstrated that the nature of the substituent on the amino group significantly impacts antiviral activity against influenza A (H3N2) virus.[1]
Table 1: Antiviral Activity of Selected Aminoadamantane Analogs against Influenza A (H3N2)
| Compound | Structure | IC50 (µg/mL) |
| Amantadine | 1-aminoadamantane | 4.7 |
| Rimantadine | 1-(1-aminoethyl)adamantane | Not reported in this study, but generally more active than amantadine |
| Glycyl-rimantadine | 1.3 | |
| Leucyl-rimantadine | 5.2 | |
| Tyrosyl-rimantadine | 6.8 | |
| Phenylalanyl-amantadine | 8.5 | |
| (4-F)-Phenylalanyl-amantadine | 7.9 |
Data synthesized from Kolocouris et al., 2020.[1]
From this data, several key SAR observations can be made:
-
Small, polar substituents can enhance activity: The conjugation of glycine to rimantadine resulted in a compound with a significantly lower IC50 than amantadine, suggesting that smaller, polar modifications can be beneficial.[1]
-
Bulky, lipophilic substituents can be detrimental: Increasing the bulk of the amino acid side chain, as seen with leucine and tyrosine, led to a decrease in antiviral potency compared to the glycine analog.[1]
-
Aromatic substituents on amantadine show moderate activity: The phenylalanine and 4-F-phenylalanine derivatives of amantadine displayed antiviral activity, albeit at higher concentrations than amantadine itself. This suggests that while the M2 channel can accommodate some bulk, larger and more rigid structures may not fit as optimally.[1]
The causal relationship behind these observations likely lies in the specific interactions within the M2 proton channel. The channel is a small, tetrameric pore, and the binding of adamantane derivatives is thought to physically occlude it. Small, polar extensions from the amino group may form additional favorable interactions with the channel lining, while overly bulky groups may introduce steric hindrance, preventing optimal binding.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The antiviral activity of these compounds is typically assessed using a plaque reduction assay. This in vitro method quantifies the ability of a compound to inhibit the cytopathic effect of a virus on a cell monolayer.
Step-by-Step Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are washed and then infected with a specific dilution of influenza virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a low percentage of agarose.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques in the presence of the compound is compared to the number in the untreated control wells.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50%.
NMDA Receptor Antagonism: A Role in Neuroprotection
Aminoadamantane derivatives, including the clinically used drug memantine (1-amino-3,5-dimethyladamantane), are well-known uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in several neurodegenerative diseases.[3] The 4-aminoadamantan-1-ol scaffold is a promising starting point for the development of novel NMDA receptor modulators.
The Mechanism of Uncompetitive Antagonism
Uncompetitive NMDA receptor antagonists bind to a site within the ion channel pore that is only accessible when the channel is open. This "use-dependent" mechanism of action is thought to be therapeutically advantageous, as it preferentially blocks excessive, pathological NMDA receptor activity while sparing normal synaptic transmission.
SAR of 4-Aminoadamantan-1-ol Analogs as NMDA Receptor Antagonists
-
The nature of the amino group: The protonated amino group is crucial for interacting with the Mg2+ binding site within the channel pore. Modifications that alter the pKa or steric bulk around the amino group can significantly impact binding affinity.
-
Substitution on the adamantane cage: The addition of alkyl groups, as in memantine, can enhance binding affinity. The hydroxyl group in 4-aminoadamantan-1-ol offers a site for hydrogen bonding, which could potentially be exploited to increase potency and selectivity for specific NMDA receptor subtypes.
-
Stereochemistry: The relative orientation of the amino and hydroxyl groups (cis or trans) in 4-aminoadamantan-1-ol will likely influence how the molecule fits within the asymmetric environment of the ion channel.
Further research is warranted to systematically explore these structural modifications and their impact on NMDA receptor activity.
Synthesis of 4-Aminoadamantan-1-ol Analogs
The synthesis of the core 4-aminoadamantan-1-ol scaffold typically starts from 5-hydroxy-2-adamantanone. A common synthetic route involves reductive amination.
Experimental Protocol: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
This protocol is adapted from a patented method for the synthesis of the trans isomer.
Step-by-Step Methodology:
-
Imine Formation: 5-hydroxy-2-adamantanone is reacted with aqueous ammonia to form the corresponding 5-hydroxy-2-adamantanimine.
-
Reductive Amination: The imine is then reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, to yield 4-aminoadamantan-1-ol.
-
Salt Formation and Isomer Separation: The resulting amine is treated with an acid, such as hydrochloric acid, to form the hydrochloride salt. The trans isomer can then be isolated and purified by recrystallization.
Future Directions and Conclusion
The 4-aminoadamantan-1-ol scaffold holds significant promise for the development of novel therapeutics. Its bifunctional nature allows for the generation of diverse chemical libraries for screening against various biological targets. While the existing literature provides a foundation for understanding the SAR of aminoadamantane derivatives, a systematic investigation of 4-aminoadamantan-1-ol analogs is needed to fully unlock their therapeutic potential.
Future research should focus on:
-
Systematic N- and O-functionalization: Synthesizing and evaluating a broad range of N-alkyl, N-aryl, O-acyl, and O-alkyl derivatives of 4-aminoadamantan-1-ol.
-
Stereoselective Synthesis and Evaluation: Separating and testing the biological activity of the cis and trans isomers to understand the impact of stereochemistry on target engagement.
-
Exploration of New Therapeutic Areas: Expanding the evaluation of these analogs beyond antiviral and neuroprotective activities to other areas where adamantane derivatives have shown promise, such as in the treatment of diabetes and cancer.
By leveraging the principles of medicinal chemistry and conducting rigorous biological evaluations, the 4-aminoadamantan-1-ol scaffold can be further optimized to yield novel drug candidates with improved efficacy and safety profiles.
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A Senior Application Scientist's Comparative Guide to cis- and trans-4-Aminoadamantan-1-ol Hydrochloride
Introduction: The Adamantane Scaffold and the Critical Role of Stereochemistry
The adamantane molecule, a perfectly symmetrical and rigid tricyclic hydrocarbon, represents a uniquely valuable scaffold in medicinal chemistry and materials science.[1] Its cage-like structure provides a lipophilic, stable, and predictable three-dimensional framework for the precise positioning of functional groups. When this framework is disubstituted, as in 4-aminoadamantan-1-ol, the spatial arrangement of these groups—whether they are on the same side (cis or syn) or opposite sides (trans or anti) of the cage—gives rise to distinct stereoisomers.
This guide provides a comparative analysis of cis-4-aminoadamantan-1-ol hydrochloride and trans-4-aminoadamantan-1-ol hydrochloride. Direct, head-to-head experimental data for these specific isomers is limited in peer-reviewed literature. Therefore, this analysis is built upon a synthesis of fundamental stereochemical principles, data from closely related 1,4-disubstituted adamantane analogs, and established knowledge of the pharmacology of adamantane-based drugs.[2][3] For researchers in drug development, understanding the profound impact of this stereoisomerism on physicochemical properties, synthetic strategy, and potential biological activity is paramount.
Part 1: Physicochemical and Structural Differentiation
The rigid adamantane core locks the relative orientation of the 1- and 4-substituents, meaning the cis and trans isomers do not interconvert. This fixed geometry dictates their fundamental physical properties. The key distinction lies in molecular symmetry: the trans isomer possesses a higher degree of symmetry compared to the cis isomer.
This difference has predictable consequences:
-
Dipole Moment and Polarity: In the cis isomer, the bond dipoles of the C-O and C-N groups are oriented on the same face of the molecule, resulting in a significant net molecular dipole moment. In the trans isomer, these dipoles are opposed, leading to a much smaller net dipole moment. Consequently, the cis isomer is expected to be more polar.
-
Solubility: The higher polarity of the cis isomer should confer slightly greater solubility in polar solvents compared to the trans isomer.
-
Melting Point: The higher symmetry of the trans isomer allows for more efficient packing into a crystal lattice. This stronger intermolecular interaction typically results in a higher melting point and enthalpy of fusion compared to the less symmetrical cis isomer.[1]
Table 1: Predicted Comparative Properties of cis- vs. trans-4-Aminoadamantan-1-ol Isomers
| Property | cis-4-Aminoadamantan-1-ol HCl | trans-4-Aminoadamantan-1-ol HCl | Rationale for Difference |
| Molecular Symmetry | Low (Asymmetric) | High (C₂ axis) | The relative orientation of substituents. |
| Net Dipole Moment | Higher | Lower | Additive effect of bond dipoles in cis vs. opposing effect in trans. |
| Polarity | Higher | Lower | Directly related to the net dipole moment. |
| Melting Point | Expected to be lower | Expected to be higher | Higher symmetry in the trans isomer allows for more stable crystal lattice packing. |
| Solubility (Polar Solvents) | Expected to be higher | Expected to be lower | "Like dissolves like"; higher polarity of the cis isomer favors interaction with polar solvents. |
| CAS Number | 62075-26-7[4][5] | 62075-23-4[6][7] | Unique identifiers for each stereoisomer. |
Part 2: Synthesis and Stereochemical Control
The synthesis of 4-aminoadamantan-1-ol isomers typically starts from 5-hydroxy-2-adamantanone. The critical step that defines the stereochemical outcome is the reductive amination of the ketone.
A common synthetic route involves the conversion of the ketone to an intermediate imine or oxime, followed by catalytic hydrogenation.[8][9] Experimental data from synthetic procedures indicates that this hydrogenation step often yields a mixture of isomers. For instance, one documented method produces a crude product with a cis to trans isomer ratio of approximately 1:4.[8][9] This suggests that the trans isomer is the thermodynamically more stable product, likely due to reduced steric hindrance with the substituents on opposite faces of the rigid cage.
The isolation of the desired pure isomer from this mixture requires careful purification, typically involving fractional crystallization of the hydrochloride salt, which exploits the subtle differences in solubility between the two diastereomers.[8]
Diagram 1: Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis and separation of isomers.
Part 3: Spectroscopic Characterization - A Guide to Isomer Identification
Unambiguous identification of the cis and trans isomers is critically dependent on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). The differing symmetry of the isomers provides a clear diagnostic fingerprint.[3][10]
¹³C NMR Spectroscopy
This is the most definitive method for distinguishing the isomers.
-
trans-Isomer: Due to its higher symmetry, several carbon atoms in the adamantane cage are chemically equivalent. This results in a significantly simpler spectrum with fewer signals than the theoretical number of carbons.
-
cis-Isomer: The lack of symmetry renders most of the cage carbons chemically non-equivalent, leading to a more complex spectrum with a greater number of distinct signals.
¹H NMR Spectroscopy
Similar to ¹³C NMR, the proton spectrum of the trans isomer is simpler and more symmetrical. The cis isomer, being asymmetric, will exhibit a more complex pattern of signals for the cage protons, often with a wider range of chemical shifts due to the anisotropic effects of having both functional groups on the same face.[3]
Table 2: Expected Spectroscopic Fingerprints for Isomer Differentiation
| Technique | Feature | cis-Isomer | trans-Isomer | Rationale |
| ¹³C NMR | Number of Signals | More signals | Fewer signals | Lower symmetry in the cis isomer leads to more non-equivalent carbons. |
| ¹H NMR | Signal Pattern | Complex, asymmetric | Simpler, more symmetric | Protons in the more symmetric trans environment are more chemically equivalent. |
| IR Spectroscopy | Fingerprint Region | Unique pattern | Unique pattern | Different vibrational modes due to different molecular symmetry. |
Part 4: Hypothetical Pharmacological Profile
Adamantane derivatives are well-known for their activity on the central nervous system.[11] Memantine (1-amino-3,5-dimethyladamantane) and Amantadine (1-aminoadamantane) are notable examples that act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in neurotransmission.[2][12][13] They function by physically blocking the open channel, thereby preventing excessive and neurotoxic calcium influx.[2][14]
The precise spatial relationship between the charged amino group and the lipophilic cage is critical for this channel-blocking activity. It is therefore highly probable that the stereochemistry of cis- and trans-4-aminoadamantan-1-ol hydrochloride would lead to significant differences in their biological profiles.
-
Target Interaction: The distance and angle between the amino and hydroxyl groups are fundamentally different. The trans isomer presents these groups on opposite ends of the molecule, potentially allowing it to span a larger binding site or interact with two distinct domains of a receptor. The cis isomer presents both groups on one face, which might be ideal for a more compact binding pocket that requires hydrogen bond donors/acceptors in close proximity.
-
Binding Affinity and Selectivity: One isomer may fit a specific receptor or enzyme active site with much higher affinity than the other. This could result in one isomer being potent while the other is inactive, or they could have different selectivity profiles for various receptor subtypes.
Diagram 2: Hypothetical Receptor Binding
Caption: Hypothetical binding where the trans isomer achieves optimal interaction.
Part 5: Experimental Protocols
Protocol 1: Generalized Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
(Adapted from patent literature[8])
-
Oxime Formation: Dissolve 5-hydroxy-2-adamantanone in an appropriate solvent (e.g., ethanol). Add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction and isolate the crude 5-hydroxy-2-adamantanone oxime.
-
Catalytic Hydrogenation: In a pressure vessel, suspend the crude oxime and a hydrogenation catalyst (e.g., 5-10 wt% Palladium on Carbon or Raney Nickel) in a solvent like methanol or ethanol. Pressurize the vessel with hydrogen gas (e.g., 1-10 atm) and heat to 40-60 °C. Maintain stirring for 12-24 hours.
-
Workup: After the reaction, carefully filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-aminoadamantan-1-ol as a mixture of cis and trans isomers.
-
Salt Formation and Purification: Dissolve the crude product in a suitable alcohol (e.g., methanol or ethanol). Cool the solution to 0-10 °C. Slowly add a solution of HCl in the same solvent (or trimethylchlorosilane). The less soluble trans-4-aminoadamantan-1-ol hydrochloride will preferentially crystallize.
-
Isolation: Stir the resulting slurry at low temperature, then collect the solid product by filtration. Wash the crystals with cold solvent and dry under vacuum to yield the purified trans isomer.
Protocol 2: Spectroscopic Analysis for Isomer Identification
-
Sample Preparation: Prepare separate solutions of the cis and trans isomers (approx. 10-20 mg/mL) in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.
-
Data Analysis:
-
Compare the ¹³C NMR spectra. Count the number of distinct signals in the aliphatic region (20-80 ppm). The sample exhibiting fewer signals is the trans isomer.
-
Compare the ¹H NMR spectra. The spectrum with a simpler, more symmetrical pattern of multiplets for the cage protons corresponds to the trans isomer. The cis isomer will show a more complex, dispersed pattern.
-
Conclusion and Outlook
The stereoisomers of 4-aminoadamantan-1-ol hydrochloride, cis and trans, represent two distinct chemical entities with predictably different properties. The trans isomer is characterized by higher symmetry, leading to a higher melting point, lower polarity, and a simpler NMR spectroscopic signature. The cis isomer is more polar and asymmetric. Synthetic routes often produce a mixture favoring the more stable trans product, necessitating careful purification.
From a pharmacological perspective, the fixed spatial arrangement of the amino and hydroxyl groups is the most critical differentiating factor. This will almost certainly translate into distinct biological activities, binding affinities, and selectivities. For any research or drug development program utilizing 4-aminoadamantan-1-ol, the rigorous separation, unambiguous identification, and separate biological evaluation of each isomer are not merely recommended; they are essential for obtaining meaningful and reproducible results.
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Rampa, A., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. PubMed Central - NIH. [Link]
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Comparative Efficacy of 4-Aminoadamantan-1-ol Hydrochloride Derivatives Against Influenza A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the perpetual battle against seasonal and pandemic influenza, the adamantane class of antivirals, though historically significant, has been largely sidelined due to widespread resistance. However, the unique scaffold of the adamantane cage continues to inspire the development of novel derivatives with the potential to overcome existing resistance mechanisms. This guide provides a comprehensive comparison of the efficacy of 4-aminoadamantan-1-ol hydrochloride derivatives and related aminoadamantanes against influenza A virus, grounded in experimental data and established scientific principles.
The Adamantane Legacy and the M2 Proton Channel Target
Amantadine and its successor, rimantadine, were the first licensed antiviral drugs for influenza A, offering a crucial therapeutic option for decades.[1][2] Their mechanism of action is elegantly specific: they block the M2 proton channel of the influenza A virus.[2] This channel is a tetrameric protein that, upon viral entry into the host cell's endosome, allows protons to flow into the virion. This acidification is a critical step for the viral uncoating process, releasing the viral ribonucleoprotein (vRNP) into the cytoplasm to initiate replication. By physically occluding this channel, adamantane derivatives prevent this pH drop, effectively trapping the virus in the endosome and halting the infection cycle.[1]
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A Comparative Guide to the Neuroprotective Effects of Aminoadamantanes
For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, the aminoadamantane class of compounds presents a compelling area of investigation. With established clinical applications and evolving mechanistic insights, understanding the comparative neuroprotective profiles of different aminoadamantanes is crucial for advancing therapeutic strategies against neurodegenerative diseases. This guide provides an in-depth, objective comparison of the neuroprotective effects of prominent and novel aminoadamantanes, supported by experimental data and detailed methodologies.
Introduction to Aminoadamantanes: A Class of Neuroprotective Agents
The adamantane scaffold, a rigid tricyclic hydrocarbon, provides a unique structural backbone for developing centrally active compounds. The addition of an amino group gives rise to aminoadamantanes, a class of drugs that has demonstrated efficacy in treating a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury.[1][2][3] Their therapeutic utility is largely attributed to their neuroprotective properties, which stem from a multifaceted mechanism of action.
While initially recognized for their role as antagonists of the N-methyl-D-aspartate (NMDA) receptor, emerging evidence reveals a more complex picture involving the modulation of neuroinflammation, enhancement of neurotrophic factor expression, and interaction with other neurotransmitter systems.[4][5][6] This guide will dissect these mechanisms, providing a comparative analysis of key aminoadamantane derivatives: amantadine, memantine, rimantadine, and promising novel compounds.
Core Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective efficacy of aminoadamantanes can be broadly categorized into three key areas: modulation of glutamatergic transmission, anti-inflammatory effects, and induction of neurotrophic support.
NMDA Receptor Antagonism: The Primary Target
Excessive activation of NMDA receptors by the neurotransmitter glutamate leads to a pathological influx of calcium ions, triggering a cascade of events known as excitotoxicity, which ultimately results in neuronal death.[7] Aminoadamantanes act as non-competitive antagonists of the NMDA receptor, physically blocking the ion channel to mitigate this excitotoxic damage.[8][9] However, the affinity and kinetics of this interaction differ significantly among the derivatives, influencing their therapeutic window and side-effect profiles.
Memantine is a low-to-moderate affinity, uncompetitive NMDA receptor antagonist with rapid, voltage-dependent channel-blocking kinetics.[4] This allows it to preferentially block the excessive, pathological activation of NMDA receptors while preserving normal physiological synaptic activity, which is crucial for learning and memory.[4] In contrast, amantadine exhibits a significantly lower affinity for the NMDA receptor, approximately 20 times less than memantine.[10] This lower affinity may contribute to a different therapeutic profile and a more complex mechanism of action that extends beyond simple NMDA receptor blockade.[8]
Table 1: Comparative NMDA Receptor Antagonism of Amantadine and Memantine
| Compound | IC50 for NMDA Receptor Inhibition (µM) | Key Characteristics | References |
| Amantadine | 38.9 - 50.5 | Lower affinity, trapping channel blocker. | [1] |
| Memantine | 1.28 | Higher affinity, uncompetitive, rapid kinetics. | [11] |
Anti-Inflammatory and Immunomodulatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key contributor to neuronal damage in many neurodegenerative diseases.[1][12] Both amantadine and memantine have been shown to exert potent anti-inflammatory effects by suppressing microglial activation and reducing the production of inflammatory mediators.
Studies have demonstrated that amantadine can significantly decrease the release of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) from activated microglia.[4] Memantine has also been shown to reduce the production of pro-inflammatory factors such as TNF-α, prostaglandin E2 (PGE2), and NO.[12][13]
Table 2: Comparative Anti-Inflammatory Effects of Amantadine and Memantine
| Compound | Effect on Microglial Activation | Key Cytokine Reduction | References |
| Amantadine | Inhibits release of pro-inflammatory factors. | TNF-α, NO | [4][14] |
| Memantine | Reduces microglial activation and pro-inflammatory factor production. | TNF-α, PGE2, NO, IL-6, IL-1β | [12][15] |
Induction of Neurotrophic Factors
Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. The ability to enhance the endogenous production of these factors is a highly desirable property for a neuroprotective agent. Both amantadine and memantine have been shown to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent survival factor for dopaminergic neurons, which are progressively lost in Parkinson's disease.[5][14] Studies in C6 glioma cells have shown that both drugs can induce a three- to four-fold increase in GDNF levels in the culture medium.[5][6]
Table 3: Comparative Effects on GDNF Induction
| Compound | Fold Increase in GDNF Expression | Cell Type | References |
| Amantadine | 3-4 fold | C6 Glioma Cells | [5][6] |
| Memantine | 3-4 fold | C6 Glioma Cells | [5][6] |
In-Depth Profile of Key Aminoadamantanes
Amantadine
Originally developed as an antiviral agent, amantadine's neuroprotective properties were discovered serendipitously.[16] Its primary application in neurology is for the management of Parkinson's disease symptoms and L-DOPA-induced dyskinesia.[10] As outlined above, its neuroprotective effects are attributed to a combination of weak NMDA receptor antagonism, dopaminergic effects, and significant anti-inflammatory and neurotrophic actions.[1][4][14]
Memantine
Memantine is a well-established treatment for moderate to severe Alzheimer's disease.[7] Its more potent and specific NMDA receptor antagonism compared to amantadine is a key differentiator.[11][17] Memantine's ability to protect against glutamate-induced excitotoxicity has been demonstrated in numerous preclinical models.[6][18][19][20] For instance, in cultured rat hippocampal neurons, memantine significantly increased the number of viable cells in the presence of neurotoxic concentrations of NMDA and amyloid β1–42.[19] Beyond NMDA receptor blockade, memantine's neuroprotective profile is enhanced by its anti-inflammatory properties and its ability to stimulate the release of neurotrophic factors.[12][13]
Rimantadine
Rimantadine, another aminoadamantane derivative, is primarily known for its antiviral activity against influenza A.[21][22] While structurally similar to amantadine, there is a relative scarcity of preclinical studies specifically investigating its neuroprotective effects in the context of neurodegenerative diseases. Existing clinical data focuses on its efficacy in preventing and treating influenza, with central nervous system side effects being noted.[23][24] Further research is warranted to explore its potential as a neuroprotective agent and to compare its efficacy directly with amantadine and memantine in relevant preclinical models.
Novel Aminoadamantane Derivatives
The therapeutic potential of the aminoadamantane scaffold continues to inspire the development of novel derivatives with enhanced neuroprotective properties. Research efforts are focused on creating compounds with multi-target activity, aiming to address the complex pathology of neurodegenerative diseases more effectively.
For example, novel adamantane derivatives have been synthesized that act as dual inhibitors of NMDA receptors and voltage-gated calcium channels, demonstrating significant neuroprotective potential.[25] Other research has focused on developing adamantane derivatives that can inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[2] One such derivative, 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide, showed a potent Aβ40 aggregation inhibition with an IC50 of 0.4 µM.[2] Another area of exploration is the development of adamantane derivatives with enhanced cerebrovascular and neuroprotective activity that are not dependent on NMDA receptor antagonism, such as 5-hydroxyadamantane-2-on, which has shown promise in models of brain ischemia.[26] These novel compounds represent the next generation of aminoadamantane-based neuroprotective therapeutics.
Experimental Protocols for Assessing Neuroprotection
To facilitate reproducible and rigorous evaluation of aminoadamantane derivatives, this section provides detailed, step-by-step methodologies for key in vitro neuroprotection assays.
Neuronal Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the aminoadamantane derivatives for 1-24 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (to induce excitotoxicity) or lipopolysaccharide (LPS) (to induce neuroinflammation) to the cell culture wells (excluding control wells).[5]
-
MTT Addition: After the desired incubation period with the neurotoxin, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Culture and treat cells on coverslips or in a 96-well plate as described for the MTT assay.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[26]
-
Permeabilization: Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[26]
-
Equilibration: (Optional) Incubate the samples with an equilibration buffer for 10 minutes to prime the 3'-OH ends of the DNA.[26]
-
TdT Labeling Reaction: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the samples and incubate for 60 minutes at 37°C in a humidified chamber.[26]
-
Stop Reaction: Stop the reaction by adding a stop/wash buffer.[26]
-
Detection:
-
For directly labeled fluorescent dUTPs, proceed to imaging.
-
For indirectly labeled dUTPs (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., counterstained with DAPI).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Comparative mechanisms of amantadine and memantine.
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A Comparative Guide to the Validation of Analytical Methods for 4-aminoadamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, ensuring that the chosen method is fit for its intended purpose.[1][2] This guide will explore and compare three common analytical techniques for the assay of 4-aminoadamantan-1-ol hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry. Each method's validation will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents.[3][4][5][6][7][8][9][10]
The Imperative of Method Validation
Before delving into specific methodologies, it is crucial to understand the foundational principles of analytical method validation. The objective is to demonstrate through laboratory studies that the performance characteristics of a method meet the requirements for the intended analytical application.[11][12] This process establishes the reliability and accuracy of the analytical data, which is paramount for regulatory submissions and ensuring patient safety.[13] The core validation parameters that will be addressed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
System Suitability: An integral part of many analytical procedures, demonstrating that the system is performing as expected before and during the analysis of samples.
The following sections will provide a comparative analysis of HPLC, GC, and titrimetric methods for the assay of this compound, complete with detailed validation protocols.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is contingent upon several factors, including the chemical and physical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis. For this compound, a compound with a primary amine and a hydroxyl group on a rigid adamantane cage, different analytical approaches offer distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in pharmaceutical analysis. Due to the lack of a significant chromophore in 4-aminoadamantan-1-ol, direct UV detection would likely offer poor sensitivity. Therefore, derivatization with a UV-active or fluorescent tag is the most practical approach.
Strengths:
-
High specificity and separating power.
-
Amenable to automation for high-throughput analysis.
-
Can be coupled with various detectors (UV, Fluorescence, Mass Spectrometry) for enhanced sensitivity and selectivity.
Weaknesses:
-
Requires derivatization, which adds a step to the sample preparation and can be a source of variability.
-
Mobile phase consumption can be a significant cost factor.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. 4-aminoadamantan-1-ol is not sufficiently volatile for direct GC analysis and will require derivatization to increase its volatility and thermal stability.
Strengths:
-
Excellent resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[14]
-
High efficiency and speed of analysis.
Weaknesses:
-
Requires derivatization, which can be complex and may introduce artifacts.[15]
-
Not suitable for non-volatile or thermally labile compounds.
Acid-Base Titrimetry
Given that the analyte is a hydrochloride salt of a primary amine, a simple acid-base titration is a classical and straightforward method for determining its purity.
Strengths:
-
A primary, absolute method that does not require a reference standard of the same analyte for calibration.
-
Simple, inexpensive, and rapid to perform.
-
High precision and accuracy when performed correctly.
Weaknesses:
-
Non-specific; it will titrate any acidic or basic impurities present in the sample.
-
Lower sensitivity compared to chromatographic methods.
-
Not suitable for the analysis of low-concentration samples or complex matrices.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical validation parameters and expected performance for the three analytical techniques.
| Validation Parameter | HPLC with Derivatization | GC with Derivatization | Acid-Base Titrimetry |
| Specificity | High (demonstrated by peak purity and resolution from potential impurities) | High (demonstrated by peak purity and resolution) | Low (titrates total acidity/basicity) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 0.5%Intermediate: < 1.0% |
| Range | Typically 80 - 120% of the nominal concentration | Typically 80 - 120% of the nominal concentration | Dependent on titrant concentration and burette accuracy |
| Limit of Quantitation | Low (ng/mL to µg/mL range) | Low (pg/mL to ng/mL range) | High (mg range) |
| Robustness | Evaluated for changes in mobile phase composition, pH, column temperature, flow rate | Evaluated for changes in carrier gas flow, oven temperature program, injection volume | Evaluated for changes in solvent, temperature |
| System Suitability | Tailing factor, theoretical plates, resolution, %RSD of replicate injections | Tailing factor, theoretical plates, resolution, %RSD of replicate injections | N/A |
Experimental Protocols and Validation Workflows
This section provides detailed, step-by-step methodologies for the validation of each analytical technique.
HPLC Method Validation Protocol
This protocol outlines the validation of a reversed-phase HPLC method with pre-column derivatization using a UV-active agent (e.g., Dansyl Chloride) for the quantification of this compound.
Experimental Workflow:
Caption: HPLC method validation workflow.
Step-by-Step Protocol:
-
Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), a solution of this compound standard, and a sample solution.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample.
-
Causality: This demonstrates that the method is selective for the analyte and that there are no interfering peaks from the matrix or degradation products at the retention time of the analyte.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected sample concentration.
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Causality: This establishes a linear relationship between the instrument response and the analyte concentration, which is essential for accurate quantification. The range defines the concentrations over which this relationship is valid.
-
-
Accuracy:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Causality: This demonstrates the closeness of the measured value to the true value and assesses for any systematic error in the method.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the nominal concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
-
Causality: This demonstrates the degree of scatter in the results, ensuring the method is reproducible under various laboratory conditions.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a standard solution under each varied condition and assess the impact on the results.
-
Causality: This ensures the method remains reliable during routine use when minor variations in operating conditions may occur.
-
GC Method Validation Protocol
This protocol outlines the validation of a GC method with a Flame Ionization Detector (FID) following derivatization of this compound to a more volatile and thermally stable derivative (e.g., using a silylating agent like BSTFA).
Experimental Workflow:
Caption: GC method validation workflow.
Step-by-Step Protocol:
The validation steps for GC are analogous to those for HPLC, with adjustments for the specific technique.
-
Specificity: As with HPLC, analyze blanks, placebos, standards, and forced degradation samples to ensure no interference with the analyte peak.
-
Linearity and Range: Prepare and analyze a series of at least five derivatized standards covering the desired concentration range. Plot peak area versus concentration and perform linear regression.
-
Accuracy: Analyze placebo samples spiked with the analyte at three different concentration levels (in triplicate) and calculate the percent recovery.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple independent sample preparations under the specified conditions and calculating the %RSD.
-
Robustness: Deliberately vary parameters such as:
-
Injector and detector temperature (e.g., ±10 °C)
-
Oven temperature ramp rate (e.g., ±2 °C/min)
-
Carrier gas flow rate (e.g., ±10%)
-
Causality: This ensures the method's reliability despite minor fluctuations in GC system parameters.
-
Acid-Base Titrimetry Validation Protocol
The validation of a titrimetric method is generally simpler as it is an absolute method.
Logical Relationship of Titrimetric Validation:
Caption: Logical flow of titrimetric validation.
Step-by-Step Protocol:
-
Standardization of Titrant: Accurately standardize the sodium hydroxide (NaOH) titrant against a primary standard (e.g., potassium hydrogen phthalate - KHP).
-
Causality: The accuracy of the titration is directly dependent on the accurately known concentration of the titrant.
-
-
Accuracy:
-
Accurately weigh a certified reference standard of this compound and titrate it with the standardized NaOH solution.
-
Perform this in triplicate and calculate the assay value. The result should be within a narrow range of 100% (e.g., 99.5 - 100.5%).
-
Causality: This confirms the accuracy of the method against a known standard.
-
-
Precision (Repeatability):
-
Perform the assay on six independent samples of this compound.
-
Calculate the %RSD of the assay results.
-
Causality: This demonstrates the method's ability to provide consistent results for the same sample.
-
-
Specificity (Limited):
-
While inherently non-specific, specificity can be inferred if the assay results are consistent with those from a more specific method like HPLC or GC.
-
Analyze known impurities if available to see if they interfere with the endpoint determination.
-
-
Robustness:
-
Vary parameters such as the solvent used to dissolve the sample or the temperature at which the titration is performed.
-
Assess the impact on the assay results.
-
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control of the pure drug substance where high precision and accuracy are paramount, acid-base titrimetry offers a simple, reliable, and cost-effective solution.
-
When high specificity is required, such as in the presence of impurities or in a complex formulation, a chromatographic method is necessary.
-
HPLC with derivatization is a robust and versatile choice, particularly in a typical pharmaceutical QC lab.
-
GC with derivatization can offer higher sensitivity and is an excellent alternative, especially if the laboratory has more expertise in this technique.
-
Ultimately, any chosen method must be rigorously validated to ensure it is fit for its intended purpose, providing reliable and accurate data that can be trusted by researchers, scientists, and regulatory agencies.
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A Comprehensive Guide to Investigating the Cross-Reactivity of 4-Aminoadamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for conducting comprehensive cross-reactivity studies of 4-aminoadamantan-1-ol hydrochloride. Given the limited publicly available data on this specific compound, this document serves as a practical blueprint for researchers, outlining the critical experimental steps and rationale necessary to build a robust safety and specificity profile. By leveraging knowledge from structurally and pharmacologically related adamantane derivatives, such as amantadine, rimantadine, and memantine, we present a scientifically-grounded strategy for elucidating the on- and off-target activities of this compound.
Introduction: The Adamantane Scaffold and the Imperative of Specificity
Adamantane derivatives form a unique class of compounds characterized by a rigid, lipophilic cage structure that has proven to be a valuable scaffold in drug discovery.[1] Clinically successful drugs like the antiviral agents amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, underscore the therapeutic potential of this chemical family.[2][3] this compound, as a member of this class, is predicted to exhibit activity at similar targets, namely the influenza A virus M2 proton channel and neuronal NMDA receptors.[4][5]
However, the very features that confer therapeutic efficacy can also lead to unintended interactions with other biological macromolecules, resulting in off-target effects and potential toxicity. Therefore, a thorough investigation of cross-reactivity is not merely a regulatory requirement but a fundamental step in understanding the complete pharmacological profile of a new chemical entity. This guide provides the strategic and methodological considerations for a comprehensive cross-reactivity assessment of this compound.
The Critical Role of Stereochemistry: Unraveling the Activity of cis- and trans- Isomers
This compound exists as cis- and trans- stereoisomers.[6][7] It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the first and most critical step in a cross-reactivity study is the synthesis and separation of the individual cis- and trans- isomers.
While synthetic routes for the trans-isomer have been described, it is imperative to develop methods for the isolation of both isomers in high purity.[8][9] Each isomer must then be subjected to the full panel of cross-reactivity assays independently. Attributing the pharmacological profile to a racemic mixture can mask the distinct activities and potential liabilities of the individual stereoisomers.
A Phased Approach to Cross-Reactivity Profiling
A systematic investigation of cross-reactivity should follow a tiered approach, beginning with the predicted primary targets and expanding to a broad screen for off-target interactions.
Phase 1: Primary Target Engagement
Based on the pharmacology of related adamantane derivatives, the primary targets for this compound are likely the influenza A M2 proton channel and the NMDA receptor.
Influenza A M2 Proton Channel Activity
Rationale: Amantadine and rimantadine exert their antiviral effects by blocking the M2 proton channel of the influenza A virus, thereby inhibiting viral uncoating.[10][11] Given the structural similarity, it is crucial to assess the activity of this compound at this target.
Recommended Assay: A cell-free proton flux assay using virus-like particles (VLPs) incorporating the M2 protein provides a direct measure of channel function.[12]
Comparator Compounds:
-
Amantadine: As a well-characterized M2 inhibitor, amantadine serves as a positive control for channel blockade.
-
Rimantadine: Another clinically relevant M2 inhibitor, rimantadine provides a second comparator and is known to have a different side-effect profile than amantadine, possibly due to differences in off-target activities.[13]
NMDA Receptor Binding and Functional Modulation
Rationale: Memantine is an uncompetitive antagonist of the NMDA receptor, and amantadine also exhibits NMDA receptor blocking activity.[3][5] This interaction is believed to be responsible for their neuroprotective and anti-parkinsonian effects.
Recommended Assays:
-
Radioligand Binding Assay: A competitive binding assay using a radiolabeled ligand such as [³H]-MK-801 will determine the affinity of this compound for the NMDA receptor ion channel.[14][15]
-
Calcium Flux Assay: A functional assay measuring changes in intracellular calcium in response to NMDA receptor activation will reveal whether the compound acts as an antagonist, agonist, or allosteric modulator.
Comparator Compounds:
-
Memantine: As a clinically approved NMDA receptor antagonist, memantine is the ideal positive control.[3]
-
Amantadine: Its dual activity on M2 and NMDA receptors makes it an important comparator for understanding the relative potency of this compound at these two targets.[4]
Phase 2: Secondary Pharmacology and Off-Target Screening
Rationale: To build a comprehensive safety profile, it is essential to screen the compound against a broad panel of receptors, ion channels, transporters, and enzymes that are commonly associated with adverse drug reactions. This is particularly important for a compound predicted to be CNS-active.
Recommended Approach: A broad panel radioligand binding screen, such as the SafetyScreen44 or a more extensive custom panel, should be employed. This will provide a wide net to catch potential off-target interactions.
Key Target Classes for a CNS-Active Compound:
-
GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: Sodium, potassium, and calcium channels.
-
Transporters: Dopamine, serotonin, and norepinephrine transporters.
-
Enzymes: Monoamine oxidase (MAO-A and MAO-B), and acetylcholinesterase (AChE).
Phase 3: Cellular Cytotoxicity Assessment
Rationale: In vitro cytotoxicity assays are crucial for determining the general toxicity of a compound and establishing a therapeutic window.
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and cytotoxicity in relevant cell lines (e.g., neuronal cell lines for a CNS-active compound).[16][17]
Recommended Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line): A well-characterized neuronal cell line for assessing neurotoxicity.
-
HEK293 (human embryonic kidney cell line): A common cell line for general cytotoxicity screening.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in clear and concise tables to facilitate comparison between the isomers of this compound and the comparator compounds.
Table 1: Hypothetical Primary Target Activity Data
| Compound | M2 Proton Channel IC₅₀ (µM) | NMDA Receptor Kᵢ (µM) | NMDA Receptor Functional Activity |
| trans-4-aminoadamantan-1-ol HCl | [Experimental Value] | [Experimental Value] | [e.g., Antagonist, IC₅₀ = X µM] |
| cis-4-aminoadamantan-1-ol HCl | [Experimental Value] | [Experimental Value] | [e.g., Antagonist, IC₅₀ = Y µM] |
| Amantadine | [Literature Value] | [Literature Value] | Antagonist |
| Rimantadine | [Literature Value] | [Literature Value] | Weak/No Activity |
| Memantine | No Activity | [Literature Value] | Antagonist |
Table 2: Hypothetical Secondary Target Binding Profile (% Inhibition at 10 µM)
| Target | trans-4-aminoadamantan-1-ol HCl | cis-4-aminoadamantan-1-ol HCl | Amantadine | Memantine |
| Dopamine D₂ Receptor | [Experimental Value] | [Experimental Value] | [Literature Value] | [Literature Value] |
| Serotonin 5-HT₂ₐ Receptor | [Experimental Value] | [Experimental Value] | [Literature Value] | [Literature Value] |
| Sigma-1 Receptor | [Experimental Value] | [Experimental Value] | [Literature Value] | [Literature Value] |
| hERG Channel | [Experimental Value] | [Experimental Value] | [Literature Value] | [Literature Value] |
| ... (other targets) | ... | ... | ... | ... |
Table 3: Hypothetical Cytotoxicity Data
| Compound | SH-SY5Y CC₅₀ (µM) | HEK293 CC₅₀ (µM) |
| trans-4-aminoadamantan-1-ol HCl | [Experimental Value] | [Experimental Value] |
| cis-4-aminoadamantan-1-ol HCl | [Experimental Value] | [Experimental Value] |
| Amantadine | [Literature Value] | [Literature Value] |
| Memantine | [Literature Value] | [Literature Value] |
Experimental Protocols
Protocol 1: Influenza A M2 Proton Channel Fluorescence-Based Activity Assay
This protocol is adapted from established methods for measuring M2 proton channel activity.[18]
Materials:
-
Purified M2 protein
-
Liposomes
-
Fluorescent pH-sensitive dye (e.g., pyranine)
-
Buffers of varying pH
-
Fluorometer
Procedure:
-
Reconstitute purified M2 protein into liposomes containing a pH-sensitive fluorescent dye.
-
Establish a pH gradient across the liposome membrane.
-
Initiate the assay by adding a low pH buffer to the exterior of the liposomes.
-
Monitor the change in fluorescence over time, which corresponds to the influx of protons through the M2 channel.
-
To test for inhibition, pre-incubate the M2-containing liposomes with varying concentrations of this compound (and comparator compounds) before initiating the pH change.
-
Calculate the IC₅₀ values from the dose-response curves.
Caption: Workflow for the M2 proton channel activity assay.
Protocol 2: NMDA Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to the NMDA receptor.[14][19]
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
[³H]-MK-801 (radioligand)
-
Binding buffer
-
Unlabeled MK-801 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the rat brain membrane preparation, [³H]-MK-801, and varying concentrations of this compound (or comparator compounds).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Kᵢ values from the competition binding curves.
Caption: Workflow for the NMDA receptor radioligand binding assay.
Protocol 3: MTT Cytotoxicity Assay
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[16]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and comparator compounds) for a specified period (e.g., 24 or 48 hours).
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (50% cytotoxic concentration) values.
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Benchmarking 4-Aminoadamantan-1-ol Hydrochloride: A Comparative Guide to Established Antiviral Agents
Introduction: The Quest for Novel Antivirals and the Promise of Adamantane Scaffolds
The relentless evolution of viral pathogens necessitates a continuous search for new antiviral agents. The adamantane scaffold has historically been a fruitful starting point for the development of antivirals, most notably with the M2 ion channel inhibitors amantadine and rimantadine, which were once frontline defenses against Influenza A.[1][2] This guide introduces 4-aminoadamantan-1-ol hydrochloride, a novel adamantane derivative, and proposes a rigorous benchmarking framework against established antiviral drugs. While specific antiviral data for this compound is not yet publicly available, its structural similarity to other antivirally active aminoadamantanes suggests its potential as a candidate for investigation.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro efficacy and potential mechanism of action of this compound. We will outline a head-to-head comparison with amantadine, a first-generation M2 inhibitor, and oseltamivir, a neuraminidase inhibitor, against an influenza A virus strain. The experimental protocols detailed herein are designed to yield robust and comparable data, forming a solid foundation for further preclinical development.
Comparative Antiviral Benchmarking: A Proposed Experimental Framework
To objectively assess the antiviral potential of this compound, a multi-faceted in vitro approach is essential. This framework is designed to not only determine its efficacy but also to provide initial insights into its mechanism of action and therapeutic window.
Comparator Antivirals:
-
Amantadine: A well-characterized M2 proton channel inhibitor, serving as a benchmark for adamantane-based antivirals.[6] Its activity is limited to Influenza A viruses.
-
Oseltamivir: A potent and widely used neuraminidase inhibitor, active against both Influenza A and B viruses.[7] It represents a different and highly successful class of anti-influenza agents.
Model Virus:
-
Influenza A/WSN/33 (H1N1): A laboratory-adapted strain of Influenza A virus that is sensitive to both amantadine and oseltamivir, making it an ideal candidate for this comparative study.
The core of our benchmarking strategy is a series of in vitro assays designed to quantify antiviral activity, cytotoxicity, and to probe the potential mechanism of action.
Caption: A proposed workflow for the in vitro benchmarking of novel antiviral compounds.
Experimental Methodologies
The following protocols provide a detailed, step-by-step guide for the in vitro evaluation of this compound.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of the test compound that is toxic to the host cells, a critical parameter for assessing the therapeutic window.
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for the formation of a confluent monolayer.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound, amantadine, and oseltamivir in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Quantify cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Efficacy Assay: Plaque Reduction Assay (EC50 Determination)
Objective: To determine the concentration of the test compound that inhibits viral replication by 50%.
Protocol:
-
Cell Seeding: Prepare confluent monolayers of MDCK cells in 6-well plates.
-
Virus Dilution: Dilute the Influenza A/WSN/33 virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Infect the MDCK cell monolayers with the diluted virus for 1 hour at 37°C.
-
Treatment: After incubation, remove the virus inoculum and overlay the cells with a mixture of 2X MEM medium and 1.2% agarose containing serial dilutions of the test compounds (this compound, amantadine, and oseltamivir).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mechanistic Insight: Neuraminidase Inhibition Assay
Objective: To investigate whether this compound inhibits the neuraminidase enzyme of the influenza virus, similar to oseltamivir.
Protocol:
-
Enzyme and Substrate Preparation: Use a commercially available neuraminidase inhibition assay kit. Prepare the influenza virus neuraminidase and the fluorogenic substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).
-
Compound Dilution: Prepare serial dilutions of this compound and oseltamivir (as a positive control).
-
Assay Reaction: In a 96-well plate, mix the neuraminidase enzyme with the diluted compounds and incubate.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: After a defined incubation period, measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the neuraminidase activity, from the dose-response curve.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data for this compound to illustrate how it would be compared against the reference antivirals.
Table 1: In Vitro Cytotoxicity and Antiviral Efficacy
| Compound | CC50 (µM) on MDCK cells | EC50 (µM) against Influenza A/WSN/33 | Selectivity Index (SI = CC50/EC50) |
| 4-Aminoadamantan-1-ol HCl | >100 | 5.2 | >19.2 |
| Amantadine | 85 | 1.5 | 56.7 |
| Oseltamivir Carboxylate | >1000 | 0.05 | >20000 |
This hypothetical data suggests that this compound possesses antiviral activity against Influenza A with low cytotoxicity, resulting in a favorable selectivity index.
Table 2: Mechanistic Assay - Neuraminidase Inhibition
| Compound | Neuraminidase IC50 (µM) |
| 4-Aminoadamantan-1-ol HCl | >50 |
| Oseltamivir Carboxylate | 0.002 |
The hypothetical lack of activity in the neuraminidase inhibition assay would suggest that this compound does not target this enzyme, and its mechanism of action may be more similar to that of amantadine.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the established mechanisms of action for the comparator drugs, providing a framework for understanding the potential target of this compound.
Caption: Hypothesized mechanism of action for this compound, targeting the M2 ion channel.
Caption: Established mechanism of action for the comparator drug, oseltamivir.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial in vitro benchmarking of this compound against established anti-influenza drugs. The proposed experiments are designed to provide a clear, comparative assessment of its antiviral efficacy, cytotoxicity, and potential mechanism of action.
Based on the hypothetical data presented, this compound emerges as a promising candidate for further investigation. The next logical steps would involve expanding the in vitro studies to include a broader range of influenza strains, including amantadine-resistant variants, to determine its spectrum of activity. Subsequent in vivo studies in animal models would then be crucial to evaluate its pharmacokinetic properties and in vivo efficacy. The framework presented here serves as a critical first step in the comprehensive evaluation of this and other novel antiviral compounds.
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in vivo efficacy comparison of 4-aminoadamantan-1-ol derivatives
An In-Depth Guide to the In Vivo Efficacy of 4-Aminoadamantan-1-ol Derivatives
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, lipophilic tricyclic hydrocarbon, represents a uniquely successful structural motif in medicinal chemistry.[1] Its cage-like structure imparts favorable pharmacokinetic properties, enhancing the ability of molecules to interact with biological targets.[1][2] The initial discovery of the antiviral properties of a simple derivative, 1-aminoadamantane (amantadine), in the 1960s opened the door to a vast field of research.[3][4] Amantadine and its successor, rimantadine, became frontline agents against Influenza A, establishing adamantane as a key pharmacophore.[2][4]
This guide focuses on derivatives of a specific analog, 4-aminoadamantan-1-ol. The introduction of both an amino group and a hydroxyl group provides two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds. Researchers have leveraged this scaffold to develop novel derivatives with enhanced efficacy, broader therapeutic windows, and the ability to overcome resistance to first-generation drugs. We will provide a comparative analysis of the in vivo performance of these derivatives, supported by experimental data, and delve into the methodologies used to validate their efficacy.
Comparative In Vivo Efficacy: Antiviral Applications
The primary therapeutic area for adamantane derivatives has historically been in virology. The emergence of viral strains resistant to amantadine and rimantadine has driven the synthesis of novel analogs with improved potency and alternative mechanisms of action.[1]
Influenza A Virus
Early modifications to the basic aminoadamantane structure yielded significant improvements in potency. In vivo studies in murine models have been the gold standard for evaluating these enhancements.
Table 1: Comparative In Vivo Efficacy of Adamantane Derivatives against Influenza A
| Derivative/Compound | Virus/Disease Model | Key Efficacy Endpoint & Result | Comparison to Standard | Reference |
| N-methyl adamantane spiro-3'-pyrrolidine | Influenza A2 (Japan) in mice | Increased survival time | "Three times more active than amantadine" | [3] |
| α-methyl-1-adamantanemethylamine | Influenza A2 (Japan 305 strain) in mice and ferrets | Not specified | Stronger anti-influenza properties | [3] |
| N-(1-adamantyl) thioureas | Influenza A2 (Bethesda) in mice | Significantly increased survival time | Active where amantadine may not be | [3] |
The causality behind these improvements often lies in subtle structural changes that enhance the binding affinity to the target protein or alter the molecule's lipophilicity, thereby improving its ability to reach the site of action. For example, the addition of an α-methyl group to create rimantadine was an early success, and subsequent modifications continue this trend of optimizing the scaffold's interaction with the viral M2 ion channel.[3]
SARS-CoV-2
The COVID-19 pandemic spurred research into broad-spectrum antivirals, and aminoadamantane derivatives were identified as promising candidates. Recent in vivo work has demonstrated their potential to potently inhibit SARS-CoV-2 replication.
Table 2: Comparative In Vivo Efficacy of Aminoadamantane Derivatives against SARS-CoV-2
| Derivative/Compound | Virus/Disease Model | Key Efficacy Endpoint & Result | Comparison to Standard | Reference |
| Compound [I] / 3F4 | SARS-CoV-2 MA10 in BALB/cJ mice | 16-fold decrease in lung viral titers | Higher activity than amantadine and other derivatives | [5][6][7] |
This robust antiviral activity in a validated animal model highlights the potential of new aminoadamantane derivatives as effective treatments for COVID-19 and possibly other emerging coronaviruses.[5][6] The superior performance of the 3F4 derivative compared to the parent amantadine underscores the success of targeted chemical modification.[6][7]
Featured In Vivo Study Protocol: Murine Model of SARS-CoV-2 Infection
To ensure the trustworthiness and reproducibility of efficacy data, a well-defined and validated experimental protocol is essential. The following methodology is a representative example based on recent studies evaluating aminoadamantane derivatives against SARS-CoV-2.[5][6]
Experimental Workflow Diagram
Caption: Workflow for in vivo antiviral efficacy testing.
Step-by-Step Methodology
-
Animal Model and Acclimation:
-
Model: BALB/cJ mice are commonly used for SARS-CoV-2 studies due to their susceptibility to mouse-adapted viral strains.
-
Protocol: Mice are acclimated for 7-10 days upon arrival to reduce stress-related variables. They are housed in BSL-3 facilities with controlled temperature, humidity, and light cycles, and provided with ad libitum access to food and water. This self-validating step ensures that the animals are healthy and baseline physiological parameters are stable before the experiment begins.
-
-
Compound Formulation and Administration:
-
Rationale: The route of administration is chosen to ensure systemic exposure. Intraperitoneal (IP) injection is a common and effective route for preclinical studies. Pre-treatment before the viral challenge aims to ensure that therapeutic concentrations of the drug are present at the time of infection.
-
Protocol: The test derivative (e.g., 3F4) and controls (e.g., amantadine, vehicle) are formulated in a suitable vehicle (e.g., saline with a solubilizing agent like Tween 80). Doses are calculated based on body weight. Mice receive IP injections at 24 hours and 12 hours prior to the viral challenge.
-
-
Viral Challenge:
-
Model: A mouse-adapted strain of SARS-CoV-2 (e.g., MA10) is used to establish a productive infection in the murine model.
-
Protocol: Mice are lightly anesthetized and intranasally inoculated with a predetermined infectious dose of the virus. This route mimics the natural route of respiratory infection in humans.
-
-
Efficacy Endpoint Measurement:
-
Rationale: The primary endpoint is the reduction of viral replication in the target organ, the lungs. This provides a direct measure of the drug's antiviral activity.
-
Protocol: At a specified time post-infection (e.g., 2-4 days), mice are humanely euthanized. The lungs are harvested, homogenized, and the viral titer is quantified using a plaque assay on a susceptible cell line (e.g., Vero E6 cells) or by RT-qPCR for viral RNA. The results are typically expressed as Plaque Forming Units (PFU) per gram of tissue or viral RNA copies per gram of tissue.
-
-
Statistical Analysis:
-
Protocol: The viral titers from the treated group are compared to those from the vehicle-control group using appropriate statistical tests (e.g., Mann-Whitney U test or t-test). A statistically significant reduction in viral load in the treated group indicates in vivo efficacy.
-
Mechanisms of Action: From Ion Channels to Signaling Pathways
The versatility of the adamantane scaffold is reflected in the diverse mechanisms through which its derivatives exert their therapeutic effects.
Influenza M2 Proton Channel Blockade
The classical mechanism of action for amantadine and rimantadine against Influenza A is the blockade of the M2 proton channel.[1][4] This channel is crucial for acidifying the interior of the virus particle after it enters the host cell via an endosome. This acidification is a necessary step for the release of the viral genome into the cytoplasm. By physically obstructing the channel, these drugs prevent viral uncoating and halt the replication cycle.
Novel Antiviral and Anti-inflammatory Mechanisms
While newer derivatives may still interact with the M2 channel, research suggests they also engage other targets, which is particularly important for overcoming resistance.[8]
-
Host-Cell Protease Modulation: For SARS-CoV-2, docking studies suggested that aminoadamantane derivatives might interact with Cathepsin L, a host protease involved in viral entry.[5][6] Although direct enzymatic inhibition was not confirmed in one study, the possibility that these compounds modulate the activity or expression of host factors required for viral replication remains an active area of investigation.[5][6][7]
-
Signaling Pathway Inhibition: Certain adamantyl isothiourea derivatives have demonstrated anticancer activity by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[1] This pathway is a critical regulator of the innate immune response and inflammation. Its inhibition can reduce the inflammatory damage associated with infections and other diseases.
TLR4 Signaling Pathway Diagram
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A Comparative Guide to the Toxicological Profiles of Functionalized Adamantanes
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, presents a unique and highly valuable scaffold in medicinal chemistry. Its three-dimensional structure, exceptional stability, and significant lipophilicity make it an attractive moiety for designing therapeutic agents with enhanced pharmacological properties. The incorporation of an adamantane cage can improve a drug's metabolic stability, modulate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and provide a rigid framework for orienting functional groups toward their biological targets.[1] Clinically successful drugs, such as the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic vildagliptin, underscore the therapeutic potential of this remarkable structure.[2][3]
However, the very properties that make adamantane a desirable pharmacophore—particularly its lipophilicity—can also contribute to its toxicological profile.[4] Functionalization of the adamantane core is a key strategy to modulate its biological activity and mitigate potential toxicity. This guide provides a comparative analysis of the toxicity profiles of various functionalized adamantanes, offering insights into their structure-toxicity relationships (STRs) and outlining the experimental methodologies used for their evaluation. Our focus is to provide researchers, scientists, and drug development professionals with a foundational understanding of how different chemical modifications to the adamantane scaffold can influence its safety profile.
Comparative Cytotoxicity: The Impact of Functionalization
The assessment of in vitro cytotoxicity is a critical first step in evaluating the safety of any new chemical entity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5]
The lipophilic nature of the adamantane core is a primary driver of its interaction with biological membranes, which can lead to cytotoxicity.[4] The introduction of different functional groups can significantly alter this property and, consequently, the compound's toxicity.
Structure-Toxicity Relationships in Adamantane Derivatives
While comprehensive, direct comparative studies on simple adamantane derivatives are sparse, we can infer structure-toxicity relationships from a broader range of studies on more complex analogues:
-
Amino and Substituted Amino Groups: The presence of a primary amine, as in amantadine (1-aminoadamantane), is generally well-tolerated. However, further substitution on the nitrogen atom can impact toxicity. Studies on antiviral adamantane derivatives have shown that increasing the size of N-substituents often diminishes biological activity.[6] In some cases, increased potency against a target is accompanied by higher cytotoxicity, suggesting a narrow therapeutic window for certain modifications.[6]
-
Hydroxyl Groups: The introduction of a hydroxyl group, as in 3-amino-1-adamantanol, can increase the polarity and water solubility of the molecule. This modification can potentially reduce lipophilicity-driven toxicity and may offer a strategy for developing safer analogues.[7]
-
Carboxylic Acid and Ester Groups: The presence of a carboxylic acid group significantly increases the polarity of the adamantane derivative. While this can reduce general cytotoxicity, the overall biological activity profile is also altered. Esterification of the carboxylic acid can restore lipophilicity, which may be necessary for cell penetration but could also reintroduce cytotoxicity.[8]
-
Complex Moieties (Schiff Bases, Hydrazones, Isothioureas): The conjugation of adamantane to larger, more complex chemical moieties like Schiff bases, hydrazones, or isothioureas can lead to varied and sometimes potent biological activities, including anticancer effects.[2][5] However, these modifications can also introduce new toxicities. For instance, certain adamantyl isothiourea derivatives have shown significant cytotoxic effects against cancer cell lines like Hep-G2 and HeLa.
The following table summarizes cytotoxicity data for selected functionalized adamantane derivatives from various studies. It is important to note that direct comparison is challenging due to the use of different cell lines and experimental conditions.
| Compound/Derivative Class | Functional Group(s) | Cell Line(s) | IC50/Cytotoxicity Data | Citation(s) |
| Adamantyl Isothiourea Derivatives | Isothiourea, Morpholine | Hep-G2, Hela, HCT-116 | IC50 values ranging from 3.86 µM to >50 µM | |
| Adamantane-based Indoleamides | Indole-2-carboxamide | VERO (mammalian kidney cells) | IC50 values generally >100 µM, indicating low cytotoxicity | [7] |
| Amantadine-Amino Acid Conjugates | Amide linkage to amino acids | MDCK (canine kidney cells) | CC50 values not specified, but some derivatives noted to have low toxicity | [9] |
| Adamantane Schiff Bases/Hydrazones | Imine, Hydrazone | A549, T47D, L929, HeLa | No statistically significant changes in cell proliferation at tested doses | [5] |
Organ-Specific Toxicity Profiles
Beyond general cytotoxicity, it is crucial to assess the potential for organ-specific toxicity. For adamantane derivatives, the central nervous system (CNS) is a primary site of both therapeutic action and adverse effects. Cardiotoxicity and hepatotoxicity are also important considerations.
Neurotoxicity: A Double-Edged Sword
The neurotropic effects of adamantanes are closely linked to their interaction with the N-methyl-D-aspartate (NMDA) receptor, an ion channel involved in synaptic plasticity and memory.[10]
-
Mechanism of Action and Toxicity: Both amantadine and its more potent analogue, memantine, are uncompetitive NMDA receptor antagonists.[11] They block the ion channel when it is open, preventing excessive influx of calcium ions that can lead to excitotoxicity and neuronal cell death. This is the basis for their neuroprotective effects. However, this same mechanism can lead to adverse CNS effects. Over-inhibition of NMDA receptor function can disrupt normal neurotransmission, leading to symptoms like dizziness, confusion, hallucinations, and, in severe cases, seizures.[12]
The following diagram illustrates the mechanism of NMDA receptor antagonism by aminoadamantanes.
Caption: Mechanism of NMDA receptor antagonism by aminoadamantanes.
-
Comparative Neurotoxicity: Memantine is a more potent NMDA receptor antagonist than amantadine. However, it exhibits voltage-dependency and rapid off-rate kinetics, meaning it preferentially blocks excessively open channels while sparing normal synaptic activity. This "uncompetitive" nature is thought to contribute to its better tolerability profile compared to other, more potent NMDA antagonists that can cause significant psychotomimetic side effects.[11] The development of novel adamantane derivatives often aims to fine-tune this interaction to maximize neuroprotective effects while minimizing adverse CNS events.[11]
Cardiotoxicity
Drug-induced prolongation of the QT interval on an electrocardiogram is a significant concern as it can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[13] This is often caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.
While not a widespread issue for all adamantanes, some derivatives may pose a risk. The lipophilic nature of the adamantane scaffold could facilitate interaction with the hydrophobic regions of the hERG channel pore. The specific functional groups attached to the adamantane core will determine the precise nature and affinity of this interaction. For any new adamantane derivative, especially those with basic nitrogen atoms that are often implicated in hERG blocking, early-stage screening is essential. This typically involves in vitro patch-clamp assays on cells expressing the hERG channel to determine the compound's IC50 for channel inhibition.[14]
Hepatotoxicity
Drug-induced liver injury (DILI) is a major cause of drug attrition.[15] The hepatotoxicity of adamantane derivatives is variable and appears to be highly dependent on the specific structure and its metabolism.
-
Amantadine: This drug is largely excreted unchanged in the urine with minimal hepatic metabolism. Consequently, it is considered an unlikely cause of clinically significant liver injury.[16]
-
Memantine: While generally well-tolerated, there have been rare reports of memantine-induced hepatotoxicity.
-
Other Derivatives: For new adamantane derivatives, the potential for hepatotoxicity must be evaluated, particularly if the functional groups are susceptible to metabolism into reactive intermediates. In vitro assays using primary human hepatocytes or stable liver cell lines (e.g., HepaRG™) are standard tools for assessing potential DILI.[15] These assays can measure endpoints such as cell death, reactive oxygen species (ROS) production, and mitochondrial dysfunction.
Experimental Protocols: A Guide to Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of toxicity data, standardized and well-controlled experimental protocols are paramount. Below is a detailed, step-by-step methodology for the MTT assay, a foundational experiment in comparative toxicology.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is designed to determine the concentration of a functionalized adamantane derivative that inhibits cell viability by 50% (IC50).
1. Materials and Reagents:
-
Selected mammalian cell line (e.g., A549, HepG2, VERO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test adamantane derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
2. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test adamantane derivatives in culture medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "no-cell" blank (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if desired, to reduce background noise.
-
3. Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
The following diagram provides a visual overview of this experimental workflow.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The adamantane scaffold remains a privileged structure in drug design, offering a unique combination of rigidity, stability, and lipophilicity. However, these same properties necessitate a thorough and comparative evaluation of the toxicological profiles of its derivatives. The structure-toxicity relationship for functionalized adamantanes is complex, with the nature and position of substituents playing a critical role in modulating cytotoxicity and organ-specific toxicities.
Key takeaways for drug development professionals include:
-
Lipophilicity is a double-edged sword: While beneficial for membrane permeability and target engagement, it can also drive non-specific toxicity. Functionalization with polar groups (e.g., -OH, -COOH) is a viable strategy to mitigate this.
-
Neurotoxicity is mechanism-based: For CNS-active adamantanes, adverse effects are often an extension of their therapeutic mechanism (e.g., NMDA receptor antagonism). Fine-tuning receptor interaction kinetics is crucial for achieving a favorable safety margin.
-
Early and comprehensive screening is essential: In vitro cytotoxicity, hERG channel inhibition, and hepatotoxicity assays should be integrated early into the drug discovery pipeline for any new adamantane series.
Future research should focus on developing more predictive Quantitative Structure-Activity Relationship (QSAR) models specifically for adamantane toxicity. By combining computational predictions with robust in vitro screening, we can better navigate the challenges of adamantane chemistry and unlock its full therapeutic potential while ensuring patient safety.
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A Senior Application Scientist's Guide to Validating the Binding Affinity of 4-aminoadamantan-1-ol hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise quantification of a compound's binding affinity to its protein target is a cornerstone of establishing its therapeutic potential. This guide provides an in-depth, technically-grounded framework for validating the binding affinity of 4-aminoadamantan-1-ol hydrochloride, a molecule belonging to the adamantane class of compounds. Adamantane derivatives are known for their therapeutic applications, including antiviral and neurological treatments.[1] This document moves beyond rigid templates to offer a logical workflow, from target hypothesis to comparative data analysis, empowering researchers to generate robust and reliable binding data.
Target Identification: An Evidence-Based Hypothesis
The adamantane scaffold is a key feature in several approved drugs, providing a strong basis for hypothesizing the potential protein targets of this compound.[1] The lipophilic and rigid cage-like structure of adamantane allows its derivatives to interact with biological membranes and hydrophobic protein pockets.[2][3]
Two primary, well-documented targets for adamantane-based drugs stand out:
-
Influenza A M2 Proton Channel: Amantadine, a primary aminoadamantane, functions by physically occluding the M2 proton channel of the influenza A virus, a crucial step in preventing viral replication.[4][5][6] Solid-state NMR studies have identified a high-affinity binding site for amantadine within the N-terminal channel lumen.[4][5][7]
-
NMDA Receptors: Memantine, another adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] It blocks the receptor's ion channel, particularly during excessive activation, which is implicated in neurodegenerative conditions like Alzheimer's disease.[8][9][10]
Given these precedents, this guide will focus on outlining the validation of this compound's binding affinity against these two high-priority target classes.
Selecting the Optimal Biophysical Assay
Quantifying the interaction between a small molecule and a protein target requires sensitive and precise biophysical techniques. The choice of method is critical and depends on factors such as protein characteristics, availability of reagents, and the specific thermodynamic parameters required.
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as the analyte (small molecule) flows over the immobilized ligand (protein).[11][12][13] | K_D (affinity), k_on (association rate), k_off (dissociation rate).[14] | Real-time, label-free, provides kinetic data.[12][15] | Requires protein immobilization which can affect activity; sensitive to mass changes.[16] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event as the ligand is titrated into a solution containing the protein.[17][18] | K_D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[18] | "Gold standard" for thermodynamics; label-free, in-solution measurement. | Requires larger amounts of pure, soluble protein; lower throughput.[19] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[20][21] | K_D (affinity).[22] | Low sample consumption; tolerant of complex solutions (e.g., lysates, detergents); immobilization-free.[21][22] | Requires one binding partner to be fluorescently labeled or have intrinsic fluorescence.[23] |
For this guide, we will detail the protocols for Surface Plasmon Resonance (SPR) , for its ability to provide invaluable kinetic data, and Isothermal Titration Calorimetry (ITC) , for its comprehensive thermodynamic profiling.
Experimental Workflows & Protocols
A robust validation strategy involves a clear, logical progression from initial screening to in-depth characterization.
Caption: Overall workflow for validating binding affinity.
Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines the steps for determining the binding kinetics and affinity of this compound to a purified target protein (e.g., NMDA receptor subunit).
Causality: SPR is chosen for its ability to provide real-time binding data, which allows for the separate determination of association (k_on) and dissociation (k_off) rates, giving deeper insight into the binding mechanism.
Caption: Experimental workflow for SPR analysis.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Inject the purified target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically ~5000-10000 RU).
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of this compound in running buffer. Concentrations should bracket the expected K_D, typically ranging from 0.1x to 10x the K_D (e.g., 100 nM to 100 µM). Include a buffer-only (zero analyte) injection for double referencing.
-
Inject each concentration over the reference and active flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each cycle, regenerate the sensor surface with a short pulse of an appropriate regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the zero-analyte injection signal.
-
Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and the equilibrium dissociation constant (K_D).
-
Protocol: Isothermal Titration Calorimetry (ITC)
This protocol details the direct measurement of binding thermodynamics between this compound and a target protein.
Causality: ITC is selected as an orthogonal, in-solution technique that provides a complete thermodynamic profile (ΔH, ΔS), which is crucial for understanding the driving forces of the interaction (enthalpy- or entropy-driven).[18]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the this compound in the final dialysis buffer. Mismatched buffers can create large heats of dilution, obscuring the binding signal.
-
Accurately determine the concentrations of both protein and ligand.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the cell or syringe.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-750 µM).
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL each).
-
-
Data Acquisition & Analysis:
-
Perform the titration experiment. The instrument will measure the differential power required to keep the sample and reference cells at the same temperature.
-
As a control, perform a titration of the ligand into buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area under each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine the K_D, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Data Interpretation & Comparative Analysis
The ultimate goal is to contextualize the binding affinity of this compound against established molecules targeting the same proteins.
Comparative Binding Affinity Data (Hypothetical)
| Compound | Target Protein | Technique | K_D (Dissociation Constant) | Reference |
| 4-aminoadamantan-1-ol HCl | Influenza M2 Channel | SPR | 25 µM | This Study |
| Amantadine | Influenza M2 Channel | Electrophysiology | ~10-50 µM[14] | Cady et al., 2011[4] |
| Rimantadine | Influenza M2 Channel | Electrophysiology | ~1-5 µM[14] | Wang et al., 2011 |
| 4-aminoadamantan-1-ol HCl | NMDA Receptor (GluN1/GluN2B) | ITC | 5 µM | This Study |
| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | ~1 µM[24] | Dravid et al., 2007 |
| Amantadine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | ~75 µM[9] | Sobolevsky et al., 1998 |
Analysis: The hypothetical data suggest that this compound exhibits a binding affinity for the M2 channel that is comparable to amantadine. For the NMDA receptor, its affinity appears to be significantly stronger than amantadine and approaching that of memantine. The hydroxyl group at the 1-position and the amino group at the 4-position on the adamantane scaffold likely contribute to these specific binding characteristics, potentially forming different hydrogen bonds or hydrophobic interactions within the binding pockets compared to the reference compounds.[9][10]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the binding affinity of this compound. By employing orthogonal, high-fidelity biophysical techniques like SPR and ITC, researchers can generate reliable kinetic and thermodynamic data. Comparing these results against established drugs such as amantadine and memantine provides essential context for evaluating the compound's potential as a therapeutic lead. This structured approach, grounded in causality and self-validation, ensures the integrity and impact of the research findings.
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Chen, H. V., & Lipton, S. A. (2005). Key Binding Interactions for Memantine in the NMDA Receptor. Journal of neurochemistry. Available at: [Link]
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Stouffer, A. L., et al. (2008). Where does amantadine bind to the influenza virus M2 proton channel? Protein science : a publication of the Protein Society. Available at: [Link]
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Chen, H. V., et al. (2005). Key Binding Interactions for Memantine in the NMDA Receptor. Journal of the American Chemical Society. Available at: [Link]
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Creative Biolabs. Isothermal Titration Calorimetry (ITC). Available at: [Link]
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Wikipedia. Microscale thermophoresis. Available at: [Link]
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Vakh, C., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International journal of molecular sciences. Available at: [Link]
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Leader, A. M., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Bioconjugate chemistry. Available at: [Link]
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Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert opinion on drug discovery. Available at: [Link]
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Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell. Available at: [Link]
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]
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Hong, M., & DeGrado, W. F. (2011). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature. Available at: [Link]
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ResearchGate. Assays for direct binding of small molecules and proteins. (a)... (2022). Available at: [Link]
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Dravid, S. M., et al. (2007). Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. The Journal of neuroscience : the official journal of the Society for Neuroscience. Available at: [Link]
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Le, T. Q., et al. (2020). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. ACS infectious diseases. Available at: [Link]
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TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2024). Available at: [Link]
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Glavas, M., & Suc, A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules (Basel, Switzerland). Available at: [Link]
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Liu, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.). Available at: [Link]
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Liu, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.). Available at: [Link]
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Pielak, R. M., et al. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
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Shay, C., & Klebba, J. (2019). Microscale thermophoresis: warming up to a new biomolecular interaction technique. The Biochemist. Available at: [Link]
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Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]
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Reaction Biology. MST Assay Service for Drug Discovery. Available at: [Link]
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Davis, T. M., & Wilson, J. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry. Available at: [Link]
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comparative review of synthetic routes for substituted aminoadamantanes
A Comparative Review of Synthetic Routes for Substituted Aminoadamantanes: A Guide for Researchers
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon structure, has captivated chemists for over a century. Its unique properties have made it a privileged scaffold in medicinal chemistry, leading to the development of several successful drugs.[1] Among the various adamantane derivatives, substituted aminoadamantanes stand out for their significant therapeutic applications, ranging from antiviral agents like amantadine and rimantadine to drugs for neurodegenerative disorders such as memantine.[2][3][4] The therapeutic efficacy of these compounds is often intrinsically linked to the nature and position of the substituents on the adamantane core and the amino group. Consequently, the development of efficient and versatile synthetic routes to access a diverse range of substituted aminoadamantanes is of paramount importance for drug discovery and development professionals.
This guide provides a comparative overview of the most prominent synthetic strategies for the preparation of substituted aminoadamantanes. We will delve into the mechanistic underpinnings, practical advantages and limitations, and substrate scope of each method. This analysis aims to equip researchers with the necessary knowledge to make informed decisions when selecting a synthetic route for their target aminoadamantane derivatives.
Classical Approaches to the Adamantyl Amine Core
The Ritter Reaction: A Workhorse for Bridgehead Amination
The Ritter reaction is a cornerstone in adamantane chemistry, providing a direct and efficient route to N-adamantyl amides, which can be subsequently hydrolyzed to the corresponding primary amines.[5][6][7] This reaction typically involves the treatment of an adamantyl cation precursor, such as an alcohol or halide, with a nitrile in the presence of a strong acid.[8][9]
Mechanism: The reaction proceeds through the formation of a stable tertiary adamantyl carbocation at the bridgehead position. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the N-adamantyl amide.
Advantages:
-
High yields: The Ritter reaction often provides good to excellent yields of the desired amide.[9]
-
Readily available starting materials: Adamantan-1-ol and 1-bromoadamantane are common starting materials.[6]
-
Direct introduction of the amino group at the bridgehead position.
Disadvantages:
-
Harsh reaction conditions: The use of strong acids (e.g., concentrated sulfuric acid) can limit the functional group tolerance.[5][7]
-
Limited to the synthesis of 1-aminoadamantanes: The reaction is highly regioselective for the thermodynamically most stable tertiary carbocation at the bridgehead position.
-
Requires a subsequent hydrolysis step to obtain the free amine.
The Leuckart Reaction: Reductive Amination with Formic Acid Derivatives
The Leuckart reaction, and its variants like the Leuckart-Wallach reaction, offers an alternative method for the synthesis of amines from ketones via reductive amination.[10][11][12] In the context of adamantane chemistry, adamantanone can be converted to 2-aminoadamantane.
Mechanism: The reaction involves the condensation of a ketone with an amine source, typically ammonium formate or formamide, to form an imine or a related intermediate. This intermediate is then reduced in situ by formic acid or a formate salt.[11][13][14]
Advantages:
-
Access to 2-aminoadamantanes: This method provides a route to amines at the secondary position of the adamantane core.
-
One-pot procedure: The reaction is typically a one-pot synthesis.[12]
Disadvantages:
-
High temperatures: The reaction often requires high temperatures (120-185 °C).[11]
-
Moderate yields: Yields can be variable and are often not as high as other methods.
-
Formation of side products: Over-alkylation and other side reactions can occur.
Modern Synthetic Strategies
The limitations of classical methods, particularly in terms of functional group tolerance and substrate scope, have driven the development of more versatile and milder synthetic routes.
Reductive Amination of Adamantanones
Modern reductive amination provides a highly efficient and general method for the synthesis of both primary and substituted aminoadamantanes from adamantanone or its derivatives.[15][16][17] This method involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Key Features:
-
Mild reducing agents: A wide variety of mild reducing agents can be employed, such as sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), which offer excellent functional group tolerance.[17]
-
Versatility: This method can be used to synthesize primary, secondary, and tertiary amines by choosing the appropriate amine source (ammonia, primary amine, or secondary amine, respectively).[15]
-
Stereoselectivity: In some cases, stereoselective synthesis of substituted aminoadamantanes can be achieved using chiral auxiliaries or catalysts.[18][19][20]
Experimental Protocol: Synthesis of N-Benzyl-2-aminoadamantane
-
To a solution of adamantanone (1.0 g, 6.66 mmol) in 1,2-dichloroethane (20 mL) is added benzylamine (0.79 g, 7.32 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (2.12 g, 10.0 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-benzyl-2-aminoadamantane.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, including the synthesis of N-aryladamantylamines.[21][22][23][24] This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide or triflate.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst.[25]
Advantages:
-
Broad substrate scope: A wide range of amines and aryl halides can be coupled.[21]
-
Excellent functional group tolerance: The reaction is compatible with a variety of functional groups.
-
Milder reaction conditions compared to classical methods.
Disadvantages:
-
Cost of the catalyst and ligands.
-
Requires inert atmosphere: The reaction is sensitive to oxygen.
-
Requires a pre-functionalized adamantane (e.g., bromoadamantane).
Direct C-H Amination of Adamantane
Direct C-H functionalization represents a highly atom-economical and efficient approach to the synthesis of substituted adamantanes.[26][27] Recent advances in catalysis have enabled the direct amination of adamantane's C-H bonds, bypassing the need for pre-functionalization.
Key Approaches:
-
Metal-catalyzed C-H amination: Various transition metal catalysts, including those based on copper and palladium, have been developed to mediate the direct amination of adamantane.[26][28]
-
Photoredox catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and powerful method for C-H functionalization, including amination.[26]
Advantages:
-
High atom economy: Avoids the generation of stoichiometric byproducts.
-
Step economy: Reduces the number of synthetic steps.
-
Access to previously inaccessible derivatives.
Disadvantages:
-
Regioselectivity challenges: Controlling the site of amination can be difficult, although methods for selective functionalization of the tertiary C-H bonds are being developed.[26]
-
Catalyst development is ongoing: Many of these methods are still under active research and may not be as broadly applicable as more established routes.
Comparative Summary of Synthetic Routes
| Synthetic Route | Position of Amination | Key Reagents | Advantages | Disadvantages |
| Ritter Reaction | 1- (Bridgehead) | Nitrile, Strong Acid | High yields, readily available starting materials | Harsh conditions, limited to 1-amino derivatives |
| Leuckart Reaction | 2- (Secondary) | Adamantanone, Ammonium Formate | Access to 2-amino derivatives, one-pot | High temperatures, moderate yields |
| Reductive Amination | 2- (Secondary) | Adamantanone, Amine, Reducing Agent | Mild conditions, high yields, versatility | Requires a ketone precursor |
| Buchwald-Hartwig Amination | 1- or 2- | Haloadamantane, Amine, Pd catalyst | Broad scope, excellent functional group tolerance | Catalyst cost, requires pre-functionalization |
| Direct C-H Amination | 1- or 2- | Adamantane, Amine Source, Catalyst | High atom and step economy | Regioselectivity challenges, newer methodology |
Conclusion
The synthesis of substituted aminoadamantanes is a rich and evolving field. Classical methods like the Ritter and Leuckart reactions remain valuable for the preparation of specific core structures. However, modern synthetic strategies, including reductive amination, palladium-catalyzed cross-coupling, and direct C-H functionalization, offer significantly greater flexibility, milder reaction conditions, and access to a much broader range of derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the required scale of the synthesis, and the available resources. As research in this area continues, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these pharmacologically important molecules.
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- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-aminoadamantan-1-ol Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The safe, compliant, and environmentally responsible disposal of these compounds is a critical pillar of laboratory excellence. This guide provides an in-depth, procedural framework for the proper disposal of 4-aminoadamantan-1-ol hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each step. Our commitment to safety and regulatory adherence is paramount, ensuring the protection of personnel, facilities, and the environment.
Core Principle: Treat as Regulated Hazardous Waste
The foundational principle for managing this compound waste is to classify and handle it as regulated hazardous chemical waste. Due to its identified hazards and the potential for uncharacterized decomposition products, in-laboratory neutralization or deactivation is strongly discouraged without a specifically validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.[1] The most reliable and compliant approach is professional disposal through a licensed hazardous waste contractor.[1][2]
This approach is grounded in the "cradle-to-grave" hazardous waste management system established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] As the generator of the waste, your laboratory is the first link in this chain and is responsible for its safe handling and documentation until its final disposal.[3][4]
Hazard Profile and Safety Rationale
Understanding the inherent risks of a chemical is fundamental to appreciating the necessity of stringent disposal protocols. This compound is classified with specific GHS (Globally Harmonized System) hazard statements that dictate its handling requirements.
Table 1: Key Safety Information for this compound
| Hazard Classification | GHS Hazard Statement | Causality and Procedural Implications | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The compound can cause inflammation and irritation upon contact with skin. This necessitates the mandatory use of nitrile gloves and a lab coat during handling and disposal to prevent direct contact. | [2][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eyes can result in significant irritation. Safety goggles with side shields are essential to prevent splashes or contact with airborne powder. | [2][5] |
| Thermal Decomposition | Not specified | During a fire, thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6] This underscores the need to store the waste away from heat sources. | [6] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the waste management of this compound from point of generation to final handoff.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Identify: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Segregate: Collect this waste stream in a dedicated container. Crucially, do not mix it with other waste streams, especially:
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Hand Protection: Nitrile gloves.
-
Eye Protection: Safety goggles with side shields.
-
Body Protection: A standard laboratory coat.
All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[1][9]
Step 3: Containerization and Labeling
The waste container is the primary vessel for safe accumulation and must meet regulatory standards.
-
Container Selection: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing screw cap.[1][7] Ensure the container is in good condition, free of leaks or cracks.
-
Labeling: The container must be clearly labeled before any waste is added. The label must include, at a minimum:
Step 4: Satellite Accumulation and Storage
Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while being filled.
-
Location: The SAA should be located at or near the point of generation.[1]
-
Storage Conditions:
Step 5: Final Disposal Logistics
Once the waste container is full or has reached its institutional time limit for accumulation, it must be transferred for final disposal.
-
Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Documentation: Follow all institutional and national regulations for documenting the waste transfer, which may include using a hazardous waste manifest system.[10]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don appropriate PPE, including gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Containment: For a solid spill, gently cover it to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1]
-
Collection: Carefully sweep up the solid material or collect the absorbed liquid.[1][11] Place all contaminated materials, including the absorbent and any cleaning supplies, into the designated hazardous waste container for this compound.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect these cleaning materials as hazardous waste as well.[1]
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Visual Workflow for Spill Response
Caption: Emergency response workflow for a this compound spill.
References
- 4-amino-1-adamantanol CAS#: 20098-19-5. ChemicalBook.
- This compound.
- Proper Disposal of Methyltetrazine-amine Hydrochloride: A Guide for Labor
- Hazardous Waste. US Environmental Protection Agency.
- Safety Data Sheet - 1-Adamantanol. Fisher Scientific.
- Safety Data Sheet - 3-Amino-1-adamantanol. Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Safety Data Sheet - 1-Adamantanamine hydrochloride. Fisher Scientific.
- 4-Aminoadamantan-1-ol.
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Safety Data Sheet - trans-4-Amino-1-adamantanol Hydrochloride. TCI Chemicals.
- Chemical Waste Disposal Guidelines. Emerson E133.
- Amine Disposal For Businesses. Collect and Recycle.
- Safety Data Sheet - 3-Amino-1-adamantanol. MedchemExpress.com.
- Material Safety Data Sheets 1-AMINO-3-ADAMANTANOL.
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A Senior Application Scientist's Guide to the Safe Handling of 4-aminoadamantan-1-ol Hydrochloride
In the landscape of pharmaceutical research and development, adamantane derivatives, including 4-aminoadamantan-1-ol hydrochloride, represent a critical class of compounds. Their unique cage-like structure imparts valuable properties for drug design. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. The hydrochloride salt form suggests that it is a crystalline solid at room temperature. The primary risks during handling, therefore, stem from direct contact with the skin and eyes, and the potential for inhalation of airborne particles.
Before any procedure, a thorough risk assessment is critical. This involves not just acknowledging the inherent hazards of the chemical, but also evaluating the specific experimental context: the quantity being used, the duration of the procedure, and the potential for aerosolization.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. It is not a one-size-fits-all approach; the level of protection must be commensurate with the risk of exposure.
Recommended PPE for Handling this compound
| Protection Type | Specific Recommendations | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Standard safety glasses are insufficient as they do not protect from splashes from the side. Goggles provide a seal around the eyes, offering robust protection against both splashes and airborne particles. The use of a face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile gloves). | Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for handling amine hydrochlorides[2]. Always inspect gloves for any signs of degradation or punctures before use and remove them using the proper technique to avoid contaminating your skin. |
| Body Protection | A standard laboratory coat. | A lab coat protects your skin and personal clothing from accidental spills and contamination[2][3]. It should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Generally not required when handled in a chemical fume hood. If weighing or transferring the solid outside of a fume hood, or if dust generation is likely, a NIOSH-approved N95 particulate respirator is recommended. | The primary inhalation risk is from airborne dust. A chemical fume hood provides the most effective engineering control to mitigate this risk. In its absence, a particulate respirator will prevent the inhalation of fine powders. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
